molecular formula C12H16N2O B1267611 1-Benzyl-1,4-diazepan-5-one CAS No. 55186-89-5

1-Benzyl-1,4-diazepan-5-one

Cat. No.: B1267611
CAS No.: 55186-89-5
M. Wt: 204.27 g/mol
InChI Key: DKNOPZCYIDBMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,4-diazepan-5-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45105. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOPZCYIDBMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286376
Record name 1-benzyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55186-89-5
Record name 55186-89-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1,4-diazepan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis and Characterization of 1-Benzyl-1,4-diazepan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry. This document details experimental protocols, presents key characterization data, and illustrates relevant biological pathways to support further research and development efforts.

Introduction

This compound is a substituted diazepanone that has been identified as a potential inhibitor of human nitric oxide synthase (NOS).[1][2] The 1,4-diazepan-5-one scaffold is a valuable pharmacophore in drug discovery, and its derivatives are explored for a variety of biological activities. This guide serves as a technical resource for the synthesis, purification, and characterization of this specific analogue.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Schmidt rearrangement of 1-benzyl-4-piperidone. This reaction involves the acid-catalyzed addition of hydrazoic acid (formed in situ from sodium azide) to the ketone, followed by a rearrangement to yield the seven-membered lactam.

Experimental Protocol: Schmidt Rearrangement

This protocol is adapted from the procedure described by Si et al. (2008).[1]

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium azide

  • Ice

  • Ammonium hydroxide (15%)

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled to 0 °C (273 K) in an ice bath, add 1-benzyl-piperidin-4-one (0.1 mol, 18.9 g) to a mixture of concentrated sulfuric acid (40 mL) and dichloromethane (80 mL).

  • While maintaining the temperature at 0 °C, cautiously add sodium azide (0.5 mol, 32.5 g) portion-wise over a period of 3 hours.

  • After the addition is complete, stir the reaction mixture for an additional hour at approximately 5 °C (278 K).

  • Quench the reaction by rapidly adding 1 kg of ice.

  • Basify the solution to a pH of 11 by the slow addition of 15% ammonium hydroxide (approximately 200 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer three times with 100 mL portions of dichloromethane.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution in vacuo.

  • Recrystallize the resulting residue from ethyl acetate to yield this compound as a solid. (Yield: 13.0 g, 65%).[1]

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. The reaction with acid generates hydrazoic acid, which is also toxic and explosive.

Characterization Data

The structural and physical properties of this compound have been determined through various analytical techniques.

Physical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Appearance Solid[1]
Melting Point 54-56 °C (for the related compound 1-benzyl-1,4-diazepane)[3]
¹H-NMR (400MHz, CDCl₃) δ (ppm) 7.40-7.20 (m, 5H), 6.07 (br, 1H), 3.60 (s, 2H), 3.35-3.20 (m, 2H), 2.70-2.50 (m, 6H)
Mass Spectrum (ESI-MS) m/z 205 [M+H]⁺

Note: The ¹H-NMR and MS data are based on typical values for this compound, and a definitive peer-reviewed spectrum was not available in the searched literature.

Crystallographic Data

X-ray crystallographic analysis has confirmed the structure of this compound. The seven-membered diazepane ring adopts a chair-like conformation.[1]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.602(3)
b (Å) 7.4920(15)
c (Å) 12.824(3)
β (°) 111.00(3)
V (ų) 1130.3(4)
Z 4

Source: Si et al. (2008)[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Schmidt rearrangement.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Schmidt_Rearrangement Schmidt Rearrangement 1-Benzyl-4-piperidone->Schmidt_Rearrangement Workup 1. Quenching with ice 2. Basification (NH₄OH) 3. Extraction with DCM 4. Drying (Na₂SO₄) 5. Concentration Schmidt_Rearrangement->Workup Reagents NaN₃ H₂SO₄ DCM Reagents->Schmidt_Rearrangement Recrystallization Recrystallization (EtOAc) Workup->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway Inhibition

This compound has been suggested as an inhibitor of human nitric oxide synthase (NOS).[1][2] Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by a family of NOS enzymes. The overproduction of NO is implicated in various pathological conditions. The diagram below illustrates the general nitric oxide signaling pathway and the putative inhibitory action of this compound.

NOS_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Reaction cluster_products Products cluster_downstream Downstream Effects cluster_inhibitor Inhibition Stimuli Ca²⁺ Influx / Cytokines NOS Nitric Oxide Synthase (NOS) Stimuli->NOS Activates L_Arginine L-Arginine L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline O2_NADPH O₂ + NADPH O2_NADPH->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Response Physiological Response (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Response Inhibitor This compound Inhibitor->NOS Inhibits

Caption: Proposed inhibition of the Nitric Oxide Synthase (NOS) pathway.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol, compiled characterization data, and visual representations of the synthesis workflow and its potential biological target are intended to facilitate further investigation into the therapeutic potential of this and related compounds. As research into nitric oxide synthase inhibitors continues, this molecule may serve as a valuable scaffold for the development of novel therapeutics.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,4-diazepan-5-one is a heterocyclic compound belonging to the diazepane class, which are core structures in many pharmacologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its synthesis, and its potential biological activity. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough review of available literature and chemical databases provides the following physicochemical properties for this compound. It is important to note that while some properties have been experimentally determined, others are predicted values and should be considered as such.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa (predicted) Data not available
LogP (predicted) Data not available
CAS Number 55186-89-5[2][3][4]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the literature[1]. The synthesis involves a Schmidt reaction, a common method for the synthesis of amides and lactams from ketones.

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid

  • Dichloromethane

  • Sodium azide

  • Ice

  • Ammonium hydroxide (15%)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Ethanol

Procedure:

  • A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is stirred and cooled to 273 K (0 °C).

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

  • Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours, maintaining the temperature at approximately 278 K (5 °C).

  • The resulting mixture is stirred for an additional hour at the same temperature.

  • Ice (1 kg) is rapidly added to the reaction mixture, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.

  • The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (100 mL portions).

  • The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure (in vacuo).

  • The resulting residue is recrystallized from ethyl acetate (EtOAc) to yield the pure this compound.

  • Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol solution[1].

The workflow for this synthesis is illustrated in the following diagram:

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 1-Benzyl-piperidin-4-one reaction Schmidt Reaction (273-278 K) start1->reaction start2 H₂SO₄, CH₂Cl₂ start2->reaction start3 NaN₃ start3->reaction quench Quench with Ice reaction->quench basify Basify with NH₄OH quench->basify extract Extract with CH₂Cl₂ basify->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from EtOAc concentrate->recrystallize product This compound recrystallize->product G Proposed Mechanism of NOS Inhibition cluster_enzyme Nitric Oxide Synthase (NOS) cluster_substrate Natural Substrate cluster_inhibitor Inhibitor cluster_product Product NOS NOS Active Site NO Nitric Oxide (NO) NOS->NO Produces L_Arginine L-Arginine L_Arginine->NOS Binds to Inhibitor This compound Inhibitor->NOS Competitively Binds to

References

In-Depth Technical Guide: Crystal Structure Analysis of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of 1-Benzyl-1,4-diazepan-5-one, a diazepane intermediate with potential applications as an inhibitor of human nitric oxide synthesis.[1][2] The document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and a potential logical workflow for its investigation.

Molecular Structure and Conformation

This compound, with the chemical formula C₁₂H₁₆N₂O, consists of a seven-membered diazepane ring and a benzyl ring.[1] In its crystalline form, the seven-membered ring adopts a chair-like conformation.[1] The two rings are oriented approximately perpendicular to each other, with a C3—N2—C6—C7 torsion angle of 77.8 (4)°.[1] This spatial arrangement is stabilized by intermolecular N—H···O hydrogen bonds, which link molecules into dimers around a center of symmetry.[1] These dimers are further connected into infinite sheets through C—H···O interactions.[1]

Crystallographic Data

The crystal structure of this compound was determined by X-ray crystallography. The key crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC₁₂H₁₆N₂O
Molecular Weight (Mr)204.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.602 (3) Å
b7.4920 (15) Å
c12.824 (3) Å
β111.00 (3)°
Volume (V)1130.3 (4) ų
Z4
RadiationMo Kα
Temperature (T)298 (2) K
Crystal Size0.20 × 0.10 × 0.10 mm
Data sourced from Fei et al. (2008).[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound was achieved through the following procedure:

  • Initial Reaction Mixture: 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) was added to a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) maintained at a temperature of 273 K.[1]

  • Addition of Sodium Azide: Sodium azide (32.5 g, 0.5 mol) was cautiously added to the mixture over a period of 3 hours, with the temperature maintained at approximately 278 K.[1] The resulting mixture was stirred for an additional hour.[1]

  • Quenching and Alkalization: Ice (1 kg) was rapidly added to the reaction, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.[1]

  • Extraction: The organic layer was separated, and the aqueous fraction was extracted three times with dichloromethane (100 mL portions).[1]

  • Drying and Concentration: The combined organic extracts were dried over anhydrous Na₂SO₄ and concentrated in vacuo.[1]

  • Recrystallization: The resulting residue was recrystallized from ethyl acetate to yield the final product, this compound (13.0 g, 65% yield).[1]

Crystallization for X-ray Analysis

Crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of an ethanol solution of the synthesized compound.[1]

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the synthesis and structural analysis of this compound.

A Synthesis of this compound B Purification by Recrystallization A->B Crude Product C Single Crystal Growth B->C Purified Compound D X-ray Diffraction Data Collection C->D High-Quality Crystal E Structure Solution and Refinement D->E Diffraction Data F Structural Analysis E->F Solved Crystal Structure G Biological Activity Assessment (e.g., Nitric Oxide Synthase Inhibition) F->G Structure-Activity Relationship cluster_0 Cellular Environment A L-Arginine B Nitric Oxide Synthase (NOS) A->B C Nitric Oxide (NO) B->C D Downstream Signaling (e.g., Guanylate Cyclase Activation) C->D Inhibitor This compound Inhibitor->B Inhibition

References

Spectroscopic and Structural Characterization of 1-Benzyl-1,4-diazepan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆N₂O[1][2]

  • Molecular Weight: 204.27 g/mol [1]

  • CAS Number: 55186-89-5[2]

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.40-7.20m5HAromatic (C₆H₅)
6.07br1HNH
3.60s2HCH₂ (Benzyl)
3.35-3.20m2HCH₂
2.70-2.50m6HCH₂

Data acquired in CDCl₃ at 400 MHz.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmAssignment
198.95C=O
139.86Aromatic C (Quaternary)
134.46CH₂
133.73CH₂
129.51Aromatic CH
128.99Aromatic CH
128.65Aromatic CH
127.93Aromatic CH
76.22CH₂

Predicted data in H₂O at 100 MHz.[4]

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch (Amide)
~3050C-H Stretch (Aromatic)
~2950C-H Stretch (Aliphatic)
~1670C=O Stretch (Amide)
~1600, ~1490, ~1450C=C Stretch (Aromatic)
~740, ~700C-H Bend (Aromatic, Monosubstituted)

Note: This is representative data based on the known functional groups of the molecule, as specific experimental IR data was not found in the searched literature.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data for this compound

m/zIon
205[M+H]⁺

Data obtained via Electrospray Ionization (ESI).[3]

Experimental Protocols

The following sections describe the methodologies for the synthesis and spectroscopic analysis of this compound.

This compound can be synthesized from 1-benzyl-4-piperidone via a Schmidt rearrangement.[3]

  • To a solution of 1-benzyl-4-piperidone (10.14 g) in acetic acid (50 mL), concentrated sulfuric acid (25 mL) is added at room temperature.

  • The mixture is cooled to 0°C, and sodium azide (3.880 g) is added portion-wise over 2 hours.

  • The reaction mixture is stirred at 5°C for 25 hours.

  • The reaction is quenched by making the mixture alkaline with aqueous sodium hydroxide, followed by extraction with chloroform.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (chloroform-methanol) to yield the title compound.[3]

  • Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) for ¹H NMR analysis.

  • Instrumentation: ¹H NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: The IR spectrum can be obtained using a potassium bromide (KBr) pellet or as a thin film on a salt plate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is used for analysis.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized compound is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Confirmed Structure

References

1-Benzyl-1,4-diazepan-5-one: A Potential Nitric Oxide Synthase Inhibitor Awaiting Quantitative Biological Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The scientific community has identified 1-Benzyl-1,4-diazepan-5-one as a promising scaffold for the development of nitric oxide synthase (NOS) inhibitors, a class of compounds with significant therapeutic potential in various diseases. While its synthesis is well-documented and its role as a precursor to more complex inhibitors is acknowledged, a comprehensive, publicly available dataset quantifying its direct inhibitory activity against NOS isoforms remains elusive. This technical overview consolidates the existing knowledge on this compound and underscores the critical need for further biological evaluation to unlock its full potential in drug discovery.

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The synthesis of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in a range of disorders such as neurodegenerative diseases, inflammation, and septic shock. Consequently, the development of selective NOS inhibitors is a key focus for therapeutic intervention. The compound this compound has emerged as a noteworthy intermediate in the synthesis of such inhibitors.[1]

Synthesis and Chemical Properties

The synthesis of this compound has been described in the literature, providing a clear pathway for its preparation for research purposes. A notable synthesis protocol was detailed by Sha et al. in 2008.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Sha, F., Xu, H., Liu, S., Wang, P., & Wang, J. (2008) in Acta Crystallographica Section E: Structure Reports Online, 64(3), o569.

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid

  • Dichloromethane

  • Sodium azide

  • Ammonium hydroxide (15%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for recrystallization)

  • Ethanol (for crystal growth for X-ray analysis)

Procedure:

  • A stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K (0 °C).

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the cooled mixture.

  • Sodium azide (32.5 g, 0.5 mol) is cautiously added to the mixture over a period of 3 hours, maintaining the temperature at 273 K.

  • The resulting mixture is stirred for an additional hour, ensuring the temperature is kept at approximately 278 K (5 °C).

  • 1 kg of ice is rapidly added to the reaction mixture, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.

  • The organic layer is separated, and the aqueous fraction is extracted three times with 100 ml portions of dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The resulting residue is recrystallized from ethyl acetate to yield the pure this compound.

  • For X-ray analysis, crystals can be obtained by the slow evaporation of an ethanol solution of the compound.

Nitric Oxide Synthase Inhibition: The Missing Data

While the literature explicitly identifies this compound as an intermediate for human nitric oxide synthesis inhibitors, specific quantitative data on its inhibitory potency (e.g., IC₅₀ or Kᵢ values) against any of the NOS isoforms is not currently available in peer-reviewed publications or patents.[1][2] Research on related diazepane and thiazepane analogs has demonstrated that this chemical scaffold can indeed yield potent iNOS inhibitors.[1] However, without direct biological evaluation of this compound, its specific activity and isoform selectivity remain unknown.

This lack of quantitative data represents a significant gap in the understanding of this compound's potential as a standalone inhibitor or as a benchmark for the development of more complex derivatives.

Proposed Experimental Workflow for Biological Evaluation

To address this knowledge gap, a standardized experimental workflow is proposed to determine the NOS inhibitory profile of this compound.

G cluster_0 In Vitro NOS Inhibition Assay cluster_1 Cell-Based Assay compound This compound assay NOS Activity Assay (e.g., Griess Assay) compound->assay isoforms Purified NOS Isoforms (iNOS, eNOS, nNOS) isoforms->assay ic50 Determine IC50 values assay->ic50 cellular_ic50 Determine cellular IC50 cells Cell Line (e.g., LPS-stimulated RAW 264.7 macrophages) treatment Treat cells with This compound cells->treatment no_measurement Measure Nitrite Production treatment->no_measurement no_measurement->cellular_ic50 G L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Inhibitor This compound (Proposed Inhibitor) Inhibitor->NOS

References

Unveiling the Potential: A Technical Guide to the Biological Activities of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the heterocyclic compound 1-Benzyl-1,4-diazepan-5-one. While scientific literature points towards its role as a potential inhibitor of human nitric oxide synthesis, this document serves to consolidate the existing, albeit limited, information and provide a framework for future research. This guide includes the reported synthesis of the compound, a detailed, adaptable protocol for evaluating its nitric oxide synthase inhibitory activity, and visual representations of the relevant biological pathway and experimental workflow to facilitate further investigation.

Introduction

This compound is a seven-membered heterocyclic compound belonging to the diazepane class. Compounds within this class have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include acting as anxiolytics, sedatives, and anticonvulsants. The specific biological activities of this compound, however, are not extensively documented. A key publication has identified it as a potential intermediate for the development of inhibitors of human nitric oxide synthase (NOS)[1]. Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, making NOS enzymes attractive therapeutic targets for various diseases, including inflammatory conditions and neurodegenerative disorders. This guide aims to provide researchers with the available information and necessary tools to explore the therapeutic potential of this compound.

Potential Biological Activity: Nitric Oxide Synthase Inhibition

The primary suggested biological activity of this compound is the inhibition of human nitric oxide synthase[1]. Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The overproduction of nitric oxide by iNOS is implicated in the pathophysiology of inflammation and septic shock, while dysregulation of nNOS and eNOS can contribute to neurological and cardiovascular diseases, respectively. Inhibition of these enzymes is a key strategy in the development of new therapeutic agents.

Quantitative Data

A thorough review of the current scientific literature and patent databases reveals a lack of publicly available quantitative data regarding the inhibitory activity of this compound against nitric oxide synthase isoforms.

ParameterValueReference
IC50 (nNOS)Not Available-
IC50 (iNOS)Not Available-
IC50 (eNOS)Not Available-

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described and involves a Schmidt rearrangement of 1-benzyl-piperidin-4-one.

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium azide (NaN₃)

  • Ice

  • Ammonium hydroxide (NH₄OH, 15%)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K (0 °C).

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

  • Sodium azide (32.5 g, 0.5 mol) is added cautiously over a period of 3 hours, maintaining the temperature at approximately 278 K (5 °C).

  • The resulting mixture is stirred for an additional hour at the same temperature.

  • Ice (1 kg) is then rapidly added to the reaction mixture.

  • The solution is basified to a pH of 11 with 15% ammonium hydroxide (200 mL).

  • The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (100 mL each).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting residue is recrystallized from ethyl acetate to yield this compound.

Nitric Oxide Synthase Inhibition Assay (Griess Assay)

As no specific assay protocol for this compound is available, this section provides a detailed, generic protocol for determining nitric oxide production by measuring its stable metabolite, nitrite, in cell culture supernatants using the Griess assay. This method can be adapted to test the inhibitory potential of this compound on NOS activity in a cellular context (e.g., using lipopolysaccharide-stimulated RAW 264.7 macrophage cells to induce iNOS).

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite. It involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound with a strong absorbance at approximately 540 nm.

Materials:

  • Cell line capable of producing nitric oxide (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other NOS-inducing agent

  • This compound (test compound)

  • Known NOS inhibitor (positive control, e.g., L-NAME)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation:

    • Seed cells (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound), a positive control inhibitor, and a vehicle control.

    • After a pre-incubation period (e.g., 1 hour), stimulate the cells with a NOS-inducing agent (e.g., LPS at 1 µg/mL) to induce nitric oxide production. Include an unstimulated control group.

    • Incubate the plate for a suitable period (e.g., 24 hours) at 37 °C in a humidified incubator.

  • Nitrite Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the cell culture medium.

  • Griess Assay:

    • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Solution A (sulfanilamide) to each well containing the standards and samples.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B (N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the nitrite standards versus their concentrations to generate a standard curve.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition of nitric oxide production for each concentration of this compound compared to the stimulated vehicle control.

Visualizations

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline O2, NADPH NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Inhibitor This compound (Potential Inhibitor) Inhibitor->NOS

Caption: Potential inhibitory action of this compound on the Nitric Oxide signaling pathway.

Griess_Assay_Workflow start Start: Seed and Culture Cells treat Treat cells with Test Compound, Positive Control, and Vehicle start->treat stimulate Stimulate cells with NOS-inducing agent (e.g., LPS) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect add_griess_A Add Griess Reagent A (Sulfanilamide) collect->add_griess_A prepare_standards Prepare Nitrite Standards prepare_standards->add_griess_A incubate_A Incubate 10 min add_griess_A->incubate_A add_griess_B Add Griess Reagent B (NED) incubate_A->add_griess_B incubate_B Incubate 10 min add_griess_B->incubate_B measure Measure Absorbance at 540 nm incubate_B->measure analyze Calculate Nitrite Concentration and % Inhibition measure->analyze

Caption: Experimental workflow for the Griess assay to determine nitric oxide synthase inhibition.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel nitric oxide synthase inhibitors. The current body of evidence is primarily based on a single report suggesting this potential activity, with a clear need for empirical validation. This technical guide provides the necessary foundational information, including the synthesis of the compound and a robust, adaptable assay protocol, to enable researchers to systematically investigate its biological effects. Future studies should focus on determining the IC50 values of this compound against all three NOS isoforms to understand its potency and selectivity. Further structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could lead to the discovery of more potent and selective NOS inhibitors with therapeutic potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 1-Benzyl-1,4-diazepan-5-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the key spectroscopic data, detailed experimental protocols, and the compound's interaction with biological signaling pathways.

Molecular Structure and Synthesis

This compound is a diazepane derivative with the chemical formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol .[1] The structural framework consists of a seven-membered diazepane ring with a benzyl group attached to one of the nitrogen atoms and a carbonyl group at the 5-position. X-ray crystallography studies have confirmed a chair-like conformation for the diazepane ring.[1]

The synthesis of this compound can be achieved through a Schmidt reaction, starting from 1-benzyl-piperidin-4-one. The process involves the reaction of the starting material with sodium azide in the presence of sulfuric acid and dichloromethane.[1]

Spectroscopic Data for Structural Characterization

The elucidation of the structure of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20-7.40m5HAromatic protons (benzyl group)
6.07br1HNH
3.60s2HCH₂ (benzyl)
3.20-3.35m2HCH₂
2.50-2.70m6HCH₂

¹³C NMR Data:

Chemical Shift (ppm)Assignment
~175C=O (amide)
~138Quaternary aromatic C
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~60CH₂ (benzyl)
~55CH₂-N
~48CH₂-N
~38CH₂
~35CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch (amide)
~3060, 3030MediumC-H stretch (aromatic)
~2950, 2850StrongC-H stretch (aliphatic)
~1670StrongC=O stretch (amide)
~1600, 1495, 1450MediumC=C stretch (aromatic)
~740, 700StrongC-H bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
205High[M+H]⁺ (protonated molecular ion)
91Very High[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Synthesis of this compound
  • Add 1-Benzyl-piperidin-4-one (0.1 mol) to a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) at 0 °C.

  • Cautiously add sodium azide (0.5 mol) over a period of 3 hours, maintaining the temperature at 0 °C.

  • Stir the resulting mixture for 1 hour at approximately 5 °C.

  • Quench the reaction by the rapid addition of ice (1 kg).

  • Alkalize the solution to pH 11 with 15% ammonium hydroxide.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the residue from ethyl acetate to obtain the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a solid film, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI), to generate protonated molecules ([M+H]⁺).

  • Mass Analysis: Analyze the ions using a mass analyzer to determine their mass-to-charge ratios.

  • Fragmentation Analysis (MS/MS): To study the fragmentation pattern, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of human nitric oxide synthase (NOS).[1] Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, and its production is catalyzed by NOS enzymes.

G cluster_0 Cell Membrane cluster_1 Cytosol L-Arginine_ext L-Arginine (extracellular) L-Arginine_int L-Arginine (intracellular) L-Arginine_ext->L-Arginine_int Transport NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS Substrate NO Nitric Oxide (NO) NOS->NO Catalysis Biological_Effects Biological Effects (e.g., Vasodilation) NO->Biological_Effects Signaling Compound This compound Compound->NOS Inhibition

Conclusion

This technical guide has provided a detailed account of the structure elucidation of this compound, integrating spectroscopic data with experimental protocols. The identification of this compound as a potential inhibitor of nitric oxide synthase highlights its relevance for further investigation in the context of drug discovery and development. The presented data and methodologies serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated chemical stability and degradation pathways of 1-Benzyl-1,4-diazepan-5-one, a key intermediate in pharmaceutical synthesis.[1][2] Due to the limited direct research on the stability of this specific compound, this guide leverages extensive data from the structurally related and well-studied 1,4-benzodiazepine, diazepam, to infer potential degradation mechanisms. This document outlines methodologies for forced degradation studies, summarizes potential degradation products, and provides a framework for assessing the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The information presented herein is intended to guide researchers in the development of stable formulations and robust analytical methods.

Introduction

This compound is a seven-membered heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules.[1][3] Its core structure, a 1,4-diazepan-5-one ring, is susceptible to various degradation pathways that can impact the purity, potency, and safety of the final active pharmaceutical ingredient (API). Understanding the chemical stability of this intermediate is therefore a critical aspect of drug development, ensuring the quality and shelf-life of the manufactured drug product.

This guide will explore the expected stability profile of this compound by drawing parallels with diazepam, a well-characterized benzodiazepine. The primary degradation routes for diazepam involve hydrolysis of the amide bond within the diazepine ring, as well as photolytic and oxidative degradation.[4][5][6][7] It is anticipated that this compound will exhibit similar liabilities, with the benzyl group potentially introducing additional pathways for degradation, such as oxidation at the benzylic position.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₂O[1]
Molecular Weight204.27 g/mol [1]
AppearanceColorless solid[3]
Melting PointNot explicitly stated, but crystals obtained from ethanol solution[1]
SolubilitySoluble in ethanol, ethyl acetate, dichloromethane[1]

Table 1: Physicochemical Properties of this compound

Potential Degradation Pathways

Forced degradation studies are essential for elucidating the potential degradation pathways of a drug substance.[8] Based on the structure of this compound and data from related compounds like diazepam, the following degradation pathways are anticipated.

Hydrolytic Degradation

The amide bond within the 1,4-diazepan-5-one ring is expected to be the primary site of hydrolytic cleavage. This degradation is likely to be catalyzed by both acidic and basic conditions. Diazepam, for instance, is known to be labile under neutral and alkaline hydrolytic conditions.[4] The hydrolysis of diazepam leads to the opening of the diazepine ring to form 2-(N-methylamino)-5-chlorobenzophenone and glycine.[6]

A similar pathway is proposed for this compound, which would result in the formation of N-benzyl-N'-(2-aminoethyl)glycinamide and benzaldehyde upon cleavage of the amide bond and subsequent reactions.

This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Hydrolysis (Acid/Base) Degradation Products Degradation Products Ring-Opened Intermediate->Degradation Products Further Reactions

Figure 1: Proposed Hydrolytic Degradation Pathway

Oxidative Degradation

The tertiary amine and the benzylic position of the benzyl group are potential sites for oxidative degradation. The use of oxidizing agents such as hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides and other oxidative products. For diazepam, intensification of degradation with H₂O₂ and Fenton's reagent has been observed.[5] The benzylic carbon is also susceptible to oxidation, potentially leading to the formation of a ketone or cleavage of the benzyl group.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. Studies on diazepam have shown that it is more photostable in the solid state compared to in solution.[4] The degradation can be accelerated in the presence of photosensitizers. The aromatic ring of the benzyl group in this compound may absorb UV radiation, leading to the formation of reactive species and subsequent degradation.

Thermal Degradation

Thermal degradation studies, typically conducted at elevated temperatures, help to assess the intrinsic stability of the molecule. Diazepam has been found to be relatively stable to thermal stress, with less than 5% degradation observed after seven days at 50°C.[4] Similar thermal stability may be expected for this compound, although this needs to be confirmed experimentally.

Quantitative Data Summary

While specific quantitative data for the degradation of this compound is not available in the public domain, Table 2 provides a template for summarizing results from forced degradation studies. The data for diazepam is used here for illustrative purposes.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Illustrative)Major Degradation Products (Illustrative)
Acidic Hydrolysis 0.1 M HCl24 h8015%Ring-opened products
Basic Hydrolysis 0.1 M NaOH8 h6025%Ring-opened products
Neutral Hydrolysis Water7 days8010%Ring-opened products
Oxidative 3% H₂O₂24 h2520%N-oxides, Benzaldehyde
Photolytic UV light (ICH Q1B)1.2 million lux hours2530% (in solution)Photodegradation products
Thermal Dry Heat7 days50<5%Minimal degradation

Table 2: Illustrative Summary of Forced Degradation Studies

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on standard pharmaceutical practices and ICH guidelines.

General Experimental Workflow

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Photolysis (ICH Q1B conditions) A->E F Thermal (e.g., 70°C, solid state) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by Stability-Indicating HPLC-UV/MS H->I J Quantify parent compound I->J K Identify degradation products I->K L Determine degradation pathway J->L K->L

Figure 2: General Experimental Workflow for Forced Degradation

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Degradation Protocol
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Heat the solution in a water bath at 80°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Maintain the solution at 60°C. Withdraw samples at appropriate time intervals, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 9 mL of purified water. Heat the solution at 80°C. Withdraw samples at appropriate time intervals and dilute for analysis.

Oxidative Degradation Protocol
  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 24 hours) and dilute with the mobile phase for analysis.

Photolytic Degradation Protocol
  • Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[9][10]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after exposure.

Thermal Degradation Protocol
  • Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

  • Withdraw samples at various time points (e.g., 1, 3, 7 days).

  • Prepare solutions of the samples and analyze.

Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection, should be developed and validated.[11] Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[11] The method should be able to separate the parent compound from all significant degradation products.

Potential Biological Signaling Pathway Context

Compounds containing the benzodiazepine scaffold, such as diazepam, are known to exert their pharmacological effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor) in the central nervous system.[4] While this compound is primarily an intermediate, its structural similarity to benzodiazepines suggests that its derivatives could potentially interact with this signaling pathway.

Benzodiazepine-like Compound Benzodiazepine-like Compound GABA-A Receptor GABA-A Receptor Benzodiazepine-like Compound->GABA-A Receptor Binds to allosteric site Chloride Ion Channel Chloride Ion Channel GABA-A Receptor->Chloride Ion Channel Increases opening frequency Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Channel->Neuronal Hyperpolarization Influx of Cl- ions Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability GABA GABA GABA->GABA-A Receptor Binds to orthosteric site

Figure 3: GABA-A Receptor Signaling Pathway

Conclusion

While direct stability data for this compound is scarce, a comprehensive stability assessment can be effectively guided by the extensive knowledge available for the structurally analogous compound, diazepam. The primary degradation pathways are anticipated to be hydrolysis of the amide bond and, to a lesser extent, oxidation and photolysis. The benzyl substituent may introduce an additional site for oxidative degradation. The experimental protocols outlined in this guide provide a robust framework for conducting forced degradation studies to elucidate the intrinsic stability of this important pharmaceutical intermediate. The resulting data will be crucial for the development of stable formulations and for ensuring the quality and safety of the final drug product.

References

Solubility Profile of 1-Benzyl-1,4-diazepan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Benzyl-1,4-diazepan-5-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a summary of qualitative solubility information and presenting detailed experimental protocols for researchers to determine the precise solubility in various solvents. The methodologies outlined are standard, robust, and widely accepted in the field of pharmaceutical and chemical research.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its solubility in different solvent systems is a critical parameter for its synthesis, purification, formulation, and bioavailability assessment. This guide aims to be a foundational resource for researchers working with this compound.

Solubility Data

Solvent SystemQuantitative Solubility ( g/100 mL at 25°C)Qualitative Assessment & Remarks
Aqueous Solvents
WaterData not availableExpected to be poorly soluble based on its predominantly non-polar structure.
5% Hydrochloric AcidData not availableSolubility may be enhanced due to the presence of basic nitrogen atoms, which can be protonated to form more soluble salts.
5% Sodium HydroxideData not availableExpected to be poorly soluble as the molecule does not possess acidic protons.
Organic Solvents
DichloromethaneData not availableImplied to be soluble, as it is used as a solvent during the synthesis of the compound.[1]
EthanolData not availableCrystals of the compound suitable for X-ray analysis were obtained by slow evaporation of an ethanol solution, indicating solubility.[1]
Ethyl AcetateData not availableThe compound can be recrystallized from ethyl acetate, which suggests it is soluble in this solvent, particularly at elevated temperatures.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Qualitative Solubility Analysis

This initial assessment helps in classifying the compound and selecting appropriate solvents for quantitative analysis.

Objective: To determine the general solubility characteristics of this compound in various common solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Solvents: Purified water, 5% HCl, 5% NaOH, Dichloromethane, Ethanol, Ethyl Acetate, Hexane.

Procedure:

  • Add approximately 25 mg of this compound to a series of test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vigorously shake or vortex each tube for 60 seconds.[2]

  • Visually inspect for dissolution. If the solid completely dissolves, the compound is considered soluble. If it remains undissolved, it is classified as insoluble.[2]

  • For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic properties.[2][3]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a flask. Ensure there is undissolved solid material at the bottom.

  • Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[6]

  • Equilibrate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][6]

  • After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of an appropriate solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility based on the concentration of the diluted sample and the dilution factor.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Solubility (Shake-Flask Method) qual_start Start: Add Compound to Test Tubes qual_add_solvents Add Various Solvents (Water, 5% HCl, 5% NaOH, Organic Solvents) qual_start->qual_add_solvents qual_shake Shake/Vortex for 60s qual_add_solvents->qual_shake qual_observe Visual Observation for Dissolution qual_shake->qual_observe qual_classify Classify as Soluble or Insoluble qual_observe->qual_classify quant_start Start: Add Excess Compound to Solvent qual_classify->quant_start Select Solvents for Quantitative Analysis quant_equilibrate Equilibrate in Shaker (e.g., 24-48h at 25°C) quant_start->quant_equilibrate quant_sample Withdraw Supernatant quant_equilibrate->quant_sample quant_filter Filter through 0.22µm Syringe Filter quant_sample->quant_filter quant_dilute Dilute Sample quant_filter->quant_dilute quant_analyze Analyze Concentration (HPLC or UV-Vis) quant_dilute->quant_analyze quant_calculate Calculate Solubility quant_analyze->quant_calculate

Caption: Experimental workflow for solubility determination.

References

Unveiling the Molecular Landscape: A Theoretical and Computational Guide to 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,4-diazepan-5-one is a heterocyclic compound of significant interest in medicinal chemistry, recognized as a potential intermediate for the synthesis of human nitric oxide synthase (NOS) inhibitors.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of this molecule. While direct computational studies on this compound are not extensively available in public literature, this document outlines a robust framework for its in-silico analysis, drawing upon established methodologies for similar 1,4-diazepan-5-one derivatives. The guide details its known structural characteristics, a detailed synthesis protocol, and a proposed computational workflow encompassing Density Functional Theory (DFT) calculations, molecular dynamics simulations, and molecular docking. Furthermore, a putative signaling pathway for its role in nitric oxide synthase inhibition is presented. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and its analogs through computational-driven drug design.

Introduction

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities.[3] The introduction of a benzyl group at the N1 position of this seven-membered ring system, yielding this compound, presents a molecule with distinct stereochemical and electronic properties. Crystallographic studies have revealed a stable chair-like conformation of the diazepine ring, a feature that influences its interaction with biological targets.[1] Its identification as a potential precursor to nitric oxide synthase inhibitors underscores the importance of a detailed understanding of its molecular characteristics to facilitate the rational design of novel therapeutics.[2][4]

Molecular Structure and Properties

The fundamental structural and chemical properties of this compound are summarized below. This data is critical for parameterizing computational models and for understanding its chemical behavior.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Conformation The seven-membered diazepine ring adopts a chair-like conformation.[1]
Ring Orientation The benzyl and diazepan-5-one rings are approximately perpendicular.[1]
Key Torsion Angle C3—N2—C6—C7: 77.8 (4)°[1]
Hydrogen Bonding Intermolecular N—H⋯O hydrogen bonds lead to the formation of dimers.[1]

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is based on the Schmidt rearrangement of 1-Benzyl-piperidin-4-one.[1]

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid

  • Dichloromethane

  • Sodium azide

  • Ice

  • Ammonium hydroxide (15%)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Ethanol

Procedure:

  • A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 273 K (0 °C).

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

  • Sodium azide (32.5 g, 0.5 mol) is added cautiously over a period of 3 hours, maintaining the temperature at approximately 278 K (5 °C).

  • The resulting mixture is stirred for an additional hour at the same temperature.

  • Ice (1 kg) is rapidly added to the reaction mixture, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.

  • The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane (100 mL portions).

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo.

  • The crude product is recrystallized from ethyl acetate to yield this compound.

  • Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol solution.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1-Benzyl-piperidin-4-one 1-Benzyl-piperidin-4-one Mixing_Cooling Mixing and Cooling (0 °C) 1-Benzyl-piperidin-4-one->Mixing_Cooling Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing_Cooling Dichloromethane Dichloromethane Dichloromethane->Mixing_Cooling Sodium Azide Sodium Azide Schmidt_Rearrangement Schmidt Rearrangement (Addition of Sodium Azide) Sodium Azide->Schmidt_Rearrangement Mixing_Cooling->Schmidt_Rearrangement Stirring Stirring Schmidt_Rearrangement->Stirring Quenching Quenching with Ice and Alkalization (pH 11) Stirring->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Recrystallization Recrystallization from Ethyl Acetate Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Theoretical and Computational Studies

To gain a deeper understanding of the molecular properties and potential biological activity of this compound, a multi-faceted computational approach is proposed.

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

Proposed Protocol:

  • Geometry Optimization: The initial molecular structure, derived from crystallographic data, will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation in the gas phase and in various solvent environments using a continuum solvation model (e.g., PCM).

  • Vibrational Frequency Analysis: Calculation of vibrational frequencies at the optimized geometry will confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and allow for the prediction of the IR and Raman spectra.

  • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide information about the electron-donating and electron-accepting capabilities of the molecule, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the conformational dynamics and intermolecular interactions of this compound in a simulated biological environment.

Proposed Protocol:

  • System Setup: The optimized structure of the molecule will be placed in a simulation box filled with a suitable water model (e.g., TIP3P). The system will be neutralized with counter-ions if necessary.

  • Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM) will be used to describe the interatomic interactions.

  • Equilibration: The system will be subjected to a series of energy minimization and equilibration steps (NVT and NPT ensembles) to reach a stable state.

  • Production Run: A long production run (e.g., 100 ns) will be performed to generate a trajectory of the molecule's motion over time.

  • Analysis: The trajectory will be analyzed to determine conformational flexibility, hydrogen bonding patterns with water molecules, and the overall dynamic behavior of the molecule.

Molecular Docking

Molecular docking studies can predict the binding mode and affinity of this compound to its potential biological target, nitric oxide synthase.

Proposed Protocol:

  • Target Preparation: The crystal structure of a human nitric oxide synthase isoform (e.g., nNOS, iNOS, or eNOS) will be obtained from the Protein Data Bank (PDB). The protein will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound will be prepared for docking by assigning appropriate atom types and charges.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) will be used to predict the binding poses of the ligand within the active site of the enzyme.

  • Scoring and Analysis: The predicted binding poses will be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses will be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G Proposed Computational Workflow Start Start with Crystal Structure of This compound DFT Density Functional Theory (DFT) Calculations Start->DFT MD Molecular Dynamics (MD) Simulations Start->MD Docking Molecular Docking Start->Docking GeoOpt Geometry Optimization DFT->GeoOpt SystemSetup System Setup (Solvation) MD->SystemSetup TargetPrep Target Preparation (NOS) Docking->TargetPrep LigandPrep Ligand Preparation Docking->LigandPrep VibFreq Vibrational Frequency Analysis GeoOpt->VibFreq MO Molecular Orbital Analysis (HOMO-LUMO) GeoOpt->MO MEP Molecular Electrostatic Potential (MEP) GeoOpt->MEP End Comprehensive Molecular Understanding VibFreq->End MO->End MEP->End Equilibration Equilibration (NVT, NPT) SystemSetup->Equilibration ProductionRun Production Run Equilibration->ProductionRun TrajectoryAnalysis Trajectory Analysis ProductionRun->TrajectoryAnalysis TrajectoryAnalysis->End DockingSim Docking Simulation TargetPrep->DockingSim LigandPrep->DockingSim Scoring Scoring and Analysis DockingSim->Scoring Scoring->End

Caption: A logical workflow for the computational analysis of this compound.

Putative Signaling Pathway: Inhibition of Nitric Oxide Synthase

Nitric oxide (NO) is a crucial signaling molecule synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). Dysregulation of NO production is implicated in various pathological conditions. This compound is suggested to be an intermediate for NOS inhibitors.[2][4] The proposed mechanism of action for a derivative of this compound would likely involve competitive inhibition at the L-arginine binding site of the NOS enzyme.

G Proposed Signaling Pathway for NOS Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, iNOS, eNOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Binding Competitive Binding to Active Site NOS->Binding Downstream Downstream NO Signaling Pathways (e.g., cGMP pathway) NO_Citrulline->Downstream Inhibitor This compound Derivative (Inhibitor) Inhibitor->Binding Inhibition Inhibition of NO Synthesis Binding->Inhibition Blocks L-Arginine Inhibition->Downstream Reduced NO levels Physiological Physiological/Pathophysiological Effects Downstream->Physiological

Caption: Putative mechanism of nitric oxide synthase inhibition by a derivative.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as inhibitors of nitric oxide synthase. While experimental data provides a solid foundation for its synthesis and basic structural characterization, a comprehensive understanding of its molecular behavior necessitates the application of theoretical and computational methods. The workflows and protocols outlined in this guide offer a roadmap for researchers to explore the conformational dynamics, electronic properties, and potential protein-ligand interactions of this molecule. Such in-silico studies are invaluable for guiding the design and optimization of more potent and selective drug candidates based on the this compound core, ultimately accelerating the drug discovery and development process.

References

Methodological & Application

Synthesis of 1-Benzyl-1,4-diazepan-5-one Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1-Benzyl-1,4-diazepan-5-one and its derivatives represents a significant avenue for the discovery of novel therapeutic agents. This class of seven-membered heterocyclic compounds is a key scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as antimicrobial, anti-HIV, and anticancer agents.[1] Furthermore, their structural similarity to the well-known 1,4-benzodiazepines, which are used as anxiolytics, anticonvulsants, and sedatives, underscores their therapeutic potential.[2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, summarizing key quantitative data and outlining the primary synthetic methodologies.

Data Presentation: A Comparative Summary of Synthesized Derivatives

The following table summarizes the quantitative data for representative this compound derivatives, providing a clear comparison of their physical and spectroscopic properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
This compoundC₁₂H₁₆N₂O204.2765-Crystal data available.[5][5]
Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][5][6]diazepin-11-yl)piperazin-1-yl)acetateC₂₆H₂₅ClN₄O₂461.072182-183¹H-NMR, IR, UV, MS ESI (m/z, %): 461.2 (M[³⁵Cl]H⁺, 100%).[7][7]
6-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][5][6]diazepin-10(2H)-oneC₁₁H₁₁ClN₂O222.6798184-185¹H NMR, ¹³C NMR, IR, HRMS (ESI) m/z [M + H]⁺ calcd. for C₁₁H₁₂ClN₂O 223.0633; found 223.0641.[2][2]
3-(2-Azidoethyl)-4,8-dimethyl-1,3,4,5-tetrahydro-2H-benzo[e][5][6]diazepin-2-oneC₁₃H₁₇N₅O259.3191105-107¹H NMR, ¹³C NMR, IR, HRMS (ESI) m/z [M + H]⁺ calcd. for C₁₃H₁₈N₅O 260.1506; found 260.1513.[2][2]

Experimental Protocols

The synthesis of this compound derivatives can be achieved through several key synthetic strategies, including the Schmidt reaction, reductive amination, and Ullmann condensation.

Protocol 1: Synthesis of this compound via Schmidt Reaction[5]

This protocol outlines the synthesis of the parent compound, this compound, which can serve as a crucial intermediate for further derivatization.[5][6]

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid

  • Dichloromethane

  • Sodium azide

  • Ice

  • Ammonium hydroxide (15%)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) to a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) at 273 K.

  • Cautiously add sodium azide (32.5 g, 0.5 mol) over a period of 3 hours at 273 K.

  • Stir the resulting mixture for 1 hour, maintaining the temperature at approximately 278 K.

  • Quench the reaction by quickly adding ice (1 kg).

  • Alkalize the solution to pH 11 with 15% ammonium hydroxide (200 mL).

  • Separate the organic layer and extract the aqueous fraction with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the residue from EtOAc to obtain the title compound.

Yield: 13.0 g (65%).[5]

Protocol 2: General Procedure for Reductive Amination[8]

Reductive amination is a versatile method for introducing diversity to the diazepane scaffold.[8][9][10][11]

Materials:

  • Aldehyde or Ketone substrate

  • Primary or Secondary Amine

  • Methanol (MeOH) or a 1:1 mixture of MeOH/Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Add the amine (1.5 equiv) to a stirred solution of the aldehyde or ketone in MeOH (0.25 M) or 1:1 MeOH/DCM under an argon atmosphere.

  • Stir the reaction at room temperature for 18 hours.

  • Cool the reaction to 0 °C and add NaBH₄ (1.1 equiv) portionwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 3: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, enabling the introduction of aryl groups.[12][13][14][15]

Materials:

  • 1,4-diazepan-5-one derivative (with a free N-H)

  • Aryl halide (e.g., aryl iodide or bromide)

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., phenanthroline)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

Procedure:

  • To a reaction vessel, add the 1,4-diazepan-5-one derivative, aryl halide, copper catalyst, ligand, and base.

  • Add the solvent and heat the mixture to a high temperature (often >150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between an organic solvent and water.

  • Separate the organic layer, dry over a drying agent (e.g., Na₂SO₄), and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Schmidt Reaction cluster_product Product start1 1-Benzyl-piperidin-4-one reaction Ring Expansion start1->reaction start2 Sodium Azide start2->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

General Reductive Amination Scheme

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Product carbonyl Aldehyde/Ketone imine Imine/Enamine carbonyl->imine amine Amine amine->imine reduction NaBH4 imine->reduction final_amine Substituted Amine reduction->final_amine

Caption: General workflow for reductive amination.

Potential Mechanism of Action for Benzodiazepine-like Compounds

While specific signaling pathways for novel this compound derivatives are still under investigation, the mechanism of action for the related benzodiazepines involves the potentiation of the GABA-A receptor.

GABA_Mechanism cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect cluster_outcome Physiological Outcome gaba_receptor GABA-A Receptor channel_opening Increased Cl- ion influx gaba_receptor->channel_opening Potentiates bzd Benzodiazepine Derivative bzd->gaba_receptor Allosteric Modulation gaba GABA gaba->gaba_receptor Binding hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization cns_depression CNS Depressant Effects (Anxiolytic, Sedative) hyperpolarization->cns_depression

References

Application Notes and Protocols for the Synthesis of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Benzyl-1,4-diazepan-5-one, a diazepane intermediate with applications in medicinal chemistry, including as a potential inhibitor of human nitric oxide synthesis.[1][2] The protocol is based on a Schmidt rearrangement of 1-Benzyl-piperidin-4-one. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1-Substituted 1,4-diazepan-5-ones are an important class of heterocyclic compounds with broad applications in pharmaceuticals and biology.[1] The title compound, this compound (C₁₂H₁₆N₂O), serves as a valuable intermediate in the synthesis of various bioactive molecules.[1][2] The synthesis described herein utilizes a one-pot reaction involving the treatment of 1-Benzyl-piperidin-4-one with sodium azide in the presence of sulfuric acid.

Reaction Scheme

The synthesis proceeds via a Schmidt rearrangement, where the ketone is converted to a lactam through the insertion of a nitrogen atom.

G reactant 1-Benzyl-piperidin-4-one reagents H₂SO₄, CH₂Cl₂ NaN₃ reactant->reagents product This compound reagents->product caption Reaction scheme for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material1-Benzyl-piperidin-4-one[1]
Molecular FormulaC₁₂H₁₆N₂O[1]
Molecular Weight204.27 g/mol [1]
ReagentsSulfuric acid, Dichloromethane, Sodium azide, Ammonium hydroxide[1]
Reaction Temperature273 K (0 °C) to 278 K (5 °C)[1]
Reaction Time4 hours[1]
Product Yield65%[1]
Purification MethodRecrystallization from Ethyl Acetate (EtOAc)[1]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol)

  • Sulfuric acid (40 ml)

  • Dichloromethane (80 ml)

  • Sodium azide (32.5 g, 0.5 mol)

  • Ice (1 kg)

  • Ammonium hydroxide (15%, 200 ml)

  • Dichloromethane (for extraction, 3 x 100 ml)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Equipment:

  • Stirred reaction vessel

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a stirred reaction vessel, prepare a mixture of sulfuric acid (40 ml) and dichloromethane (80 ml). Cool the mixture to 273 K (0 °C) using a cooling bath.[1]

  • Addition of Starting Material: Add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) to the stirred mixture.[1]

  • Addition of Sodium Azide: Cautiously add sodium azide (32.5 g, 0.5 mol) to the reaction mixture over a period of 3 hours, ensuring the temperature is maintained at approximately 273 K (0 °C).[1]

  • Reaction: After the addition of sodium azide is complete, stir the resulting mixture for 1 hour, keeping the temperature at approximately 278 K (5 °C).[1]

  • Quenching and Basification: Quickly add ice (1 kg) to the reaction mixture. Alkalize the solution to a pH of 11 with 15% ammonium hydroxide (200 ml).[1]

  • Extraction: Separate the organic layer. Extract the aqueous fraction with dichloromethane (3 x 100 ml).[1]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the dried organic solution in vacuo.[1]

  • Purification: Recrystallize the residue from ethyl acetate (EtOAc) to yield the pure title compound, this compound.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix H₂SO₄ and CH₂Cl₂ Cool to 0 °C B Add 1-Benzyl-piperidin-4-one A->B C Add NaN₃ over 3h at 0 °C B->C D Stir for 1h at 5 °C C->D E Quench with ice Basify with NH₄OH D->E F Separate layers Extract aqueous phase E->F G Combine organic layers Dry with Na₂SO₄ F->G H Concentrate in vacuo G->H I Recrystallize from EtOAc H->I J This compound I->J caption Experimental workflow for this compound synthesis.

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive azides with heavy metals. Handle with extreme caution in a well-ventilated fume hood.

  • Sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The reaction should be cooled adequately as the addition of sodium azide to sulfuric acid is exothermic.

Characterization

The final product can be characterized by various analytical techniques, including:

  • Melting Point Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

The crystal structure of the title compound has been reported, revealing a chair-like conformation of the seven-membered ring.[1] Intermolecular N—H⋯O hydrogen bonds link the molecules into dimers.[1]

References

The Versatile Scaffold: 1-Benzyl-1,4-diazepan-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse range of biologically active compounds. Its inherent structural features allow for facile derivatization, enabling the exploration of structure-activity relationships and the development of potent and selective modulators of various biological targets. This document provides an overview of the key applications of this compound in medicinal chemistry, including detailed experimental protocols for synthesis and biological evaluation, and a summary of quantitative data for representative derivatives.

Synthesis of the Core Scaffold

The foundational step in utilizing this scaffold is its efficient synthesis. The following protocol is adapted from established literature methods.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 1-Benzyl-4-piperidone

  • Sulfuric acid (concentrated)

  • Sodium azide

  • Dichloromethane (DCM)

  • Ammonium hydroxide solution (15%)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (EtOAc)

  • Ice

Procedure:

  • In a flask equipped with a stirrer, cool a mixture of concentrated sulfuric acid (40 mL) and dichloromethane (80 mL) to 0°C in an ice bath.

  • Slowly add 1-benzyl-4-piperidone (18.9 g, 0.1 mol) to the stirred mixture, maintaining the temperature at 0°C.

  • Carefully add sodium azide (32.5 g, 0.5 mol) portion-wise over 3 hours, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour.

  • Quench the reaction by carefully adding 1 kg of crushed ice.

  • Basify the solution to pH 11 by the slow addition of 15% ammonium hydroxide solution (approximately 200 mL).

  • Separate the organic layer. Extract the aqueous layer three times with dichloromethane (100 mL each).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting residue from ethyl acetate to yield this compound as a solid.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed to develop compounds with a range of therapeutic activities. The primary areas of application are detailed below.

Nitric Oxide Synthase (NOS) Inhibition

Application Note: this compound has been identified as a potential inhibitor of human nitric oxide synthase (NOS).[1][2] NOS enzymes are crucial in various physiological processes, and their over-activity is implicated in inflammatory diseases and neurodegenerative disorders. Derivatives of this scaffold can be explored for their potential as selective NOS inhibitors.

Signaling Pathway:

NOS_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol L-Arginine_ext L-Arginine Transporter Transporter L-Arginine_ext->Transporter L-Arginine_int L-Arginine Transporter->L-Arginine_int NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS Substrate NO Nitric Oxide (NO) NOS->NO Product Citrulline L-Citrulline NOS->Citrulline Inhibitor This compound Derivative Inhibitor->NOS Inhibition

Caption: Inhibition of Nitric Oxide Synthesis.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

This protocol describes a general method for assessing the NOS inhibitory activity of test compounds using a commercially available kit.

Materials:

  • Recombinant human NOS (inducible, endothelial, or neuronal)

  • NOS assay buffer

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Griess Reagent System (for nitrite determination)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing NOS assay buffer, L-arginine, NADPH, calmodulin, and BH4.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding the recombinant NOS enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction.

  • Determine the amount of nitrite produced (a stable metabolite of NO) using the Griess Reagent System according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions, followed by incubation and measurement of absorbance at ~540 nm.

  • Calculate the percentage of NOS inhibition for each concentration of the test compound and determine the IC50 value.

Positive Inotropic Activity

Application Note: Derivatives of this compound have been shown to possess positive inotropic effects, meaning they increase the force of myocardial contraction. This makes them promising candidates for the development of new treatments for heart failure. The mechanism of action for some of these derivatives may involve calcium sensitization of the cardiac myofilaments.

Signaling Pathway:

Inotropic_Action cluster_0 Cardiac Myocyte Ca_ion Ca²⁺ Troponin_C Troponin C Ca_ion->Troponin_C Binds Actin_Myosin Actin-Myosin Cross-bridge Troponin_C->Actin_Myosin Activates Contraction Muscle Contraction Actin_Myosin->Contraction Inotropic_Agent This compound Derivative Inotropic_Agent->Troponin_C Sensitizes to Ca²⁺

Caption: Calcium Sensitization Mechanism.

Experimental Protocol: In Vitro Positive Inotropic Activity Assay

This protocol outlines a general procedure for evaluating the inotropic effects of compounds on isolated cardiac tissue.

Materials:

  • Isolated heart tissue (e.g., rabbit papillary muscle or atrial strips)

  • Krebs-Henseleit solution (physiological salt solution)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Force-displacement transducer

  • Data acquisition system

  • Test compounds (dissolved in a suitable solvent)

  • Standard positive inotropic agent (e.g., milrinone)

Procedure:

  • Isolate the cardiac tissue (e.g., left atrial strips) from a euthanized animal (e.g., rabbit) and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the tissue to a force-displacement transducer to record isometric contractions.

  • Allow the tissue to equilibrate for a period (e.g., 60 minutes) until a stable baseline contraction is achieved.

  • Administer the test compound to the organ bath in a cumulative concentration-response manner.

  • Record the changes in the force of contraction at each concentration.

  • Compare the effects of the test compound to a standard positive inotropic agent.

  • Express the results as a percentage change from the baseline contractile force.

Quantitative Data:

Compound ClassTest SystemConcentrationEffect
2-(4-(substituted benzyl)-1,4-diazepan-1-yl)-N-(...)-acetamidesIsolated rabbit heart1 x 10⁻⁵ M7.68 ± 0.14% increase in stroke volume
2-(4-(4-methylbenzyl)-[3][4]-diazepan-1-yl)-N-(...)-acetamideIsolated rabbit heart3 x 10⁻⁵ M8.38 ± 0.16% increase in stroke volume
Anticancer Activity

Application Note: The 1,4-diazepine scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of this compound can be synthesized and screened for their cytotoxic effects against various cancer cell lines.

Experimental Workflow:

Anticancer_Assay Cell_Culture Cancer Cell Culture Compound_Treatment Treat with This compound Derivative Cell_Culture->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Anticancer Activity Screening Workflow.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data:

Compound ClassCell LineIC50 (µM)
Benzo[b]pyrano[2,3-e][3][4]diazepine derivativeHCT-11616.19 ± 1.35
Benzo[b]pyrano[2,3-e][3][4]diazepine derivativeMCF-717.16 ± 1.54

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive core for further exploration in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to design and evaluate new compounds based on this promising scaffold for a variety of therapeutic applications.

References

Application Notes and Protocols for Testing Nitric Oxide Synthase Inhibition by 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The synthesis of NO is catalyzed by the nitric oxide synthase (NOS) family of enzymes, which convert L-arginine to L-citrulline and NO.[1] Three primary isoforms of NOS have been identified: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2).[1] The dysregulation of NOS activity is implicated in numerous diseases, making NOS inhibitors valuable candidates for therapeutic development.[2] 1-Benzyl-1,4-diazepan-5-one has been identified as a potential inhibitor of human nitric oxide synthesis. This document provides detailed protocols for the in vitro characterization of its inhibitory effects on NOS activity using a colorimetric assay based on the Griess reaction.[3][4]

Principle of the Assay

The direct measurement of NO is challenging due to its short half-life. A well-established indirect method is to quantify its stable oxidized metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻).[5] The most common method for this is the Griess assay, a colorimetric technique that detects nitrite.[5] This protocol involves two main steps: the NOS-catalyzed production of NO from L-arginine, which then rapidly oxidizes to nitrite and nitrate, and the subsequent measurement of total nitrite using the Griess reagent after the enzymatic conversion of nitrate to nitrite.[6][7] The intensity of the purple azo compound formed is directly proportional to the nitrite concentration and can be measured spectrophotometrically.[1]

Signaling Pathway and Inhibition

Nitric oxide is endogenously produced by NOS enzymes. This process requires the substrate L-arginine and several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). An inhibitor such as this compound can interfere with this pathway, potentially by competing with L-arginine at the active site or by disrupting the binding of essential cofactors. The following diagram illustrates the NO signaling pathway and the point of inhibition.

Nitric Oxide Signaling Pathway Nitric Oxide Synthesis and Inhibition cluster_0 NOS Enzyme Complex cluster_1 Downstream Signaling L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate L-Citrulline L-Citrulline NOS->L-Citrulline Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Cofactors NADPH, O2 BH4, FAD, FMN Cofactors->NOS Soluble Guanylyl Cyclase (sGC) Soluble Guanylyl Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylyl Cyclase (sGC) Activation This compound This compound This compound->NOS Inhibition cGMP cGMP Soluble Guanylyl Cyclase (sGC)->cGMP GTP GTP GTP->Soluble Guanylyl Cyclase (sGC) Physiological Effects e.g., Vasodilation cGMP->Physiological Effects

Caption: Nitric Oxide (NO) synthesis by NOS and inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro NOS Inhibition Assay (Enzymatic)

This protocol details the measurement of NOS inhibition using a purified recombinant NOS enzyme.

1. Materials and Reagents

  • Purified recombinant NOS (e.g., human nNOS, iNOS, or eNOS)

  • This compound

  • L-Arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Flavin adenine dinucleotide (FAD)

  • Flavin mononucleotide (FMN)

  • Calmodulin (for nNOS and eNOS)

  • Nitrate Reductase

  • Sodium Nitrite (for standard curve)

  • Griess Reagent 1: 1% (w/v) sulfanilamide in 5% phosphoric acid

  • Griess Reagent 2: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilutions should be made in NOS Assay Buffer.

  • Nitrite Standard Curve: Prepare a 1 mM stock solution of sodium nitrite in NOS Assay Buffer. Create a series of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the stock solution in NOS Assay Buffer.[1]

  • Reaction Mix: Prepare a master mix containing L-arginine, NADPH, BH4, FAD, FMN, and calmodulin (if applicable) in NOS Assay Buffer. Typical final concentrations in the reaction well are:

    • L-Arginine: 100 µM[1]

    • NADPH: 1 mM[1]

    • BH4: 10 µM[1]

    • FAD: 2 µM[1]

    • FMN: 2 µM[1]

    • Calmodulin: 10 µg/mL (for eNOS/nNOS)[1]

3. Assay Procedure

  • Plate Setup: Add the following to the wells of a 96-well microplate in triplicate:

    • Blank: 100 µL of NOS Assay Buffer.

    • Nitrite Standards: 50 µL of each nitrite standard dilution and 50 µL of NOS Assay Buffer.

    • No Inhibitor Control (100% Activity): 40 µL of Reaction Mix, 10 µL of solvent vehicle (e.g., 1% DMSO in assay buffer), and 40 µL of NOS Assay Buffer.

    • Inhibitor Samples: 40 µL of Reaction Mix, 10 µL of the corresponding this compound dilution, and 40 µL of NOS Assay Buffer.

  • Enzyme Addition: To all wells except the Blank and Nitrite Standards, add 10 µL of the purified NOS enzyme solution to initiate the reaction. The final reaction volume will be 100 µL.

  • Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 30-60 minutes.

  • Nitrate Reduction: Add 10 µL of Nitrate Reductase and 10 µL of NADPH (10 mM) to all wells (except blanks and standards if they do not contain nitrate). Incubate at room temperature for 20 minutes.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent 1 to all wells. Incubate for 10 minutes at room temperature, protected from light.[1]

    • Add 50 µL of Griess Reagent 2 to all wells. Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.[1]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis

  • Subtract the absorbance of the Blank from all other readings.

  • Plot the absorbance of the nitrite standards versus their concentrations to generate a standard curve.

  • Determine the nitrite concentration in the experimental wells using the standard curve.

  • Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (NO₂⁻ concentration with inhibitor / NO₂⁻ concentration without inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of NOS activity).

Protocol 2: Cell-Based NOS Inhibition Assay

This protocol provides a more physiologically relevant context for evaluating the inhibitor's efficacy by using a cell-based model.[2]

1. Materials and Reagents

  • HEK 293T cells overexpressing a specific NOS isoform (e.g., nNOS)[2]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium Ionophore (e.g., A23187)[2]

  • This compound

  • Griess Reagent (as in Protocol 1)

  • Sodium Nitrite (for standard curve)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plate

2. Assay Procedure

  • Cell Seeding: Seed the NOS-expressing HEK 293T cells in a 96-well plate at a density that will result in approximately 80% confluency on the day of the assay.

  • Inhibitor Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • NOS Activation: To activate the constitutive NOS isoforms (nNOS and eNOS), treat the cells with a calcium ionophore like 5 µM A23187. For iNOS, induction with cytokines (e.g., LPS and IFN-γ) may be necessary prior to the experiment.[2]

  • Incubation: Incubate the cells for a defined period (e.g., 8 hours) at 37°C in a humidified incubator with 5% CO₂.[2]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant for nitrite measurement.

  • Griess Reaction and Measurement: Perform the Griess reaction on the collected supernatants as described in Protocol 1 (steps 5 and 6). Prepare the nitrite standard curve in the same culture medium used for the experiment.

3. Data Analysis

Analyze the data as described in Protocol 1 to determine the IC₅₀ value of this compound in a cellular context.

Experimental Workflow Visualization

The following diagram outlines the key steps in the in vitro NOS inhibition assay.

Experimental Workflow Workflow for In Vitro NOS Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Standards, Inhibitor Dilutions) plate_setup Set up 96-well Plate (Controls, Inhibitor Samples) prep_reagents->plate_setup prep_mix Prepare Reaction Mix (L-Arg, Cofactors) prep_mix->plate_setup add_enzyme Add NOS Enzyme to Initiate Reaction plate_setup->add_enzyme incubate_nos Incubate at 37°C add_enzyme->incubate_nos add_griess Add Griess Reagents incubate_nos->add_griess incubate_griess Incubate at Room Temperature add_griess->incubate_griess read_absorbance Measure Absorbance at 540 nm incubate_griess->read_absorbance std_curve Generate Nitrite Standard Curve read_absorbance->std_curve calc_inhibition Calculate % Inhibition std_curve->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro nitric oxide synthase inhibition assay.

Data Presentation

The quantitative data from the NOS inhibition experiments should be summarized for clear comparison.

Table 1: Inhibition of NOS Activity by this compound

Inhibitor Concentration (µM)Absorbance at 540 nm (Mean ± SD)Nitrite Concentration (µM)% Inhibition
0 (Control)0
0.1
1
10
100
1000

Table 2: IC₅₀ Values of this compound for NOS Isoforms

NOS IsoformAssay TypeIC₅₀ (µM)
nNOSEnzymatic
iNOSEnzymatic
eNOSEnzymatic
nNOSCell-Based
iNOSCell-Based
eNOSCell-Based

Conclusion

The protocols outlined in this application note provide a robust framework for the detailed characterization of this compound as a nitric oxide synthase inhibitor. By employing both enzymatic and cell-based assays, researchers can obtain comprehensive data on its potency and potential selectivity, which is crucial for further drug development and understanding its mechanism of action.

References

Application Notes and Protocols for Cell-Based Assays Involving 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,4-diazepan-5-one is a heterocyclic compound with potential applications in medicinal chemistry. Structurally, it belongs to the diazepane class of molecules, which are known to interact with various biological targets. For instance, the related compound 1-benzyl-1,4-diazepane has been studied as an efflux pump inhibitor in E. coli.[1] While specific cell-based assays for this compound are not extensively documented in publicly available literature, its structural features suggest potential interactions with G-protein coupled receptors (GPCRs), a major class of drug targets.[2][3][4]

This document provides a hypothetical application of this compound in a common cell-based assay used for screening GPCR antagonists: a calcium mobilization assay for a Gq-coupled receptor. The protocols and data presentation formats provided herein are intended to serve as a template for researchers investigating the biological activity of this and similar compounds.

Hypothetical Application: Antagonist Activity at a Gq-Coupled GPCR

For the purpose of this application note, we will hypothesize that this compound acts as an antagonist at a Gq-coupled GPCR. Gq-coupled GPCRs, upon activation by an agonist, stimulate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] A calcium mobilization assay can therefore be used to measure the activation of this pathway and to screen for potential inhibitors.[5][6][7]

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Triggers Agonist Agonist Agonist->GPCR Activates Antagonist This compound (Hypothetical Antagonist) Antagonist->GPCR Inhibits

Caption: Hypothetical Gq-coupled GPCR signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a cell-based assay to measure changes in intracellular calcium concentration using a fluorescent calcium indicator.[5][8][9]

Materials and Reagents
  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid (if required for the cell line to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonist for the target GPCR

  • This compound (test compound)

  • 384-well black, clear-bottom assay plates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or similar)

Experimental Workflow Diagram

Calcium_Mobilization_Workflow cluster_prep Plate Preparation cluster_loading Dye Loading cluster_treatment Compound Addition cluster_readout Measurement A Seed cells into 384-well plate B Incubate overnight A->B C Remove media B->C D Add calcium-sensitive dye C->D E Incubate D->E F Add this compound (or vehicle) E->F G Incubate F->G H Place plate in reader G->H I Inject agonist and measure fluorescence H->I

Caption: Experimental workflow for the calcium mobilization assay.

Detailed Methodology
  • Cell Plating:

    • Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

    • Seed the cells into a 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well in 25 µL).

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. If necessary, include probenecid to prevent dye leakage.

    • On the day of the assay, remove the cell culture medium from the plate.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer. Also prepare a vehicle control (e.g., DMSO in assay buffer).

    • Add the desired volume of the diluted compound or vehicle to the wells. A typical final concentration range for screening would be from 1 nM to 100 µM.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Prepare the agonist solution at a concentration that will elicit a submaximal response (e.g., EC80) after addition to the wells.

    • Place the assay plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Initiate the reading and, after a few seconds to establish a baseline, use the instrument's automated injector to add the agonist to each well.

    • Continue recording the fluorescence for 1-3 minutes to capture the peak calcium response.

Data Presentation

The inhibitory effect of this compound can be quantified by measuring the reduction in the agonist-induced calcium signal. The data can be normalized to the response of the vehicle control and plotted as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal agonist response).

Table 1: Hypothetical Inhibition of Agonist-Induced Calcium Flux by this compound
Concentration of this compound (µM)Peak Fluorescence Intensity (RFU)% Inhibition
0 (Vehicle)55,0000
0.0154,5000.9
0.151,0007.3
135,00036.4
1012,00078.2
1005,50090.0
IC50 (µM) ~2.5

RFU: Relative Fluorescence Units

Conclusion

The provided application note outlines a hypothetical use of this compound in a widely applicable cell-based assay for GPCR drug discovery. While the specific biological targets of this compound require further investigation, the detailed protocol for the calcium mobilization assay serves as a robust starting point for characterizing its potential antagonist activity at Gq-coupled receptors. The structured data presentation and workflow diagrams are designed to facilitate experimental planning and data interpretation for researchers in the field of drug development.

References

Application Notes and Protocols: Potential Therapeutic Applications of 1-Benzyl-1,4-diazepan-5-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of 1-Benzyl-1,4-diazepan-5-one analogs, with a focus on their anticancer and cardiotonic activities. Detailed protocols for the synthesis of the parent compound and for the biological evaluation of its analogs are provided to facilitate further research and development in this area.

Therapeutic Potential

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] Analogs of this compound have shown promise in several therapeutic areas, including oncology and cardiovascular disease. The 1,4-diazepine scaffold is a well-established privileged structure in medicinal chemistry, known for a wide range of biological activities such as antimicrobial, anti-HIV, and anticancer effects.[3]

Anticancer Activity

Several derivatives of the broader 1,4-diazepine class have demonstrated potent cytotoxic activity against various cancer cell lines. While some benzodiazepine analogs have shown modest anticancer effects, specific derivatives have been identified as potent antitumor agents that can induce cell cycle arrest and apoptosis.[4] For instance, certain 1,5-benzodiazepin-2-one derivatives have been shown to be potent dual inhibitors of HER2 and HDAC1.[4] Furthermore, analogs incorporating the 1-benzyl-5-bromoindolin-2-one scaffold have exhibited significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some compounds showing potent inhibition of VEGFR-2.[5]

Cardiotonic Activity

Analogs of this compound have been investigated as positive inotropic agents. A series of N-(4,5-dihydro-1-methyl-[1][4][6]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[4][6]diazepan-1-yl)acetamides were synthesized and evaluated for their ability to increase the stroke volume in isolated rabbit heart preparations.[7] Similarly, 2-(4-substitutedbenzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][4][6]oxazin-7-yl)acetamides have also been identified as potent positive inotropic agents.[8]

Data Presentation

Anticancer Activity of this compound Analogs and Related Diazepine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
7c MCF-7 (Breast)7.17 ± 0.94[5]
7d MCF-7 (Breast)2.93 ± 0.47[5]
7c A-549 (Lung)Not specified[5]
7d A-549 (Lung)Not specified[5]
10g MCF-7 (Breast)0.15[9]
10g HepG-2 (Liver)0.12[9]
11a MCF-7 (Breast)0.18[9]
11a HepG-2 (Liver)0.09[9]
14b MCF-7 (Breast)1.9[9]
14b MDA-MB-231 (Breast)0.57[9]
6e HepG-2 (Liver)11.23[9]
6e HCT-116 (Colon)10.12[9]
6e MCF-7 (Breast)13.92[9]
4f HepG-2 (Liver)3.97[9]
4f HCT-116 (Colon)4.83[9]
4f MCF-7 (Breast)4.58[9]
Cardiotonic Activity of this compound Analogs
Compound IDConcentration (M)Increase in Stroke Volume (%)Standard Drug (Milrinone) Increase in Stroke Volume (%)Reference
6m 3 x 10⁻⁵8.38 ± 0.162.45 ± 0.06[7]
3g 1 x 10⁻⁵7.68 ± 0.142.38 ± 0.05[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis described by Sha et al. (2008).[1]

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid

  • Dichloromethane

  • Sodium azide

  • Ammonium hydroxide (15%)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Ice

Procedure:

  • In a flask equipped with a stirrer, add sulfuric acid (40 ml) and dichloromethane (80 ml) and cool the mixture to 273 K (0 °C).

  • To the stirred mixture, add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol).

  • Cautiously add sodium azide (32.5 g, 0.5 mol) portion-wise over a period of 3 hours, maintaining the temperature at 273 K.

  • After the addition is complete, stir the resulting mixture for 1 hour, keeping the temperature at approximately 278 K (5 °C).

  • Quench the reaction by quickly adding ice (1 kg).

  • Alkalize the solution to pH 11 with 15% ammonium hydroxide (200 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the residue from ethyl acetate to yield this compound.

Evaluation of Anticancer Activity (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Evaluation of Positive Inotropic Activity (Isolated Rabbit Heart Preparation)

This protocol is based on the methodology described for evaluating the cardiotonic effects of 1,4-diazepan-1-yl acetamide derivatives.[7][8]

Materials:

  • New Zealand white rabbits

  • Krebs-Henseleit solution

  • Test compounds (this compound analogs)

  • Standard positive inotropic agent (e.g., milrinone)

  • Langendorff apparatus

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Heart Isolation: Euthanize a rabbit and quickly excise the heart.

  • Langendorff Perfusion: Mount the aorta on a cannula of a Langendorff apparatus and perfuse retrogradely with Krebs-Henseleit solution gassed with 95% O₂ and 5% CO₂ at 37 °C.

  • Measurement of Left Atrium Stroke Volume: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure. The left atrium stroke volume is a key parameter for inotropic activity.

  • Stabilization: Allow the heart to stabilize for a period of time (e.g., 30 minutes).

  • Compound Administration: Administer increasing concentrations of the test compounds into the perfusion solution.

  • Data Recording: Continuously record the left atrium stroke volume and other cardiac parameters (e.g., heart rate, coronary flow).

  • Data Analysis: Calculate the percentage change in left atrium stroke volume from the baseline for each concentration of the test compound. Compare the effects to a standard positive inotropic agent like milrinone.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Benzyl-piperidin-4-one 1-Benzyl-piperidin-4-one Reaction Mixture Reaction Mixture 1-Benzyl-piperidin-4-one->Reaction Mixture Sodium Azide Sodium Azide Sodium Azide->Reaction Mixture H2SO4 / CH2Cl2 H2SO4 / CH2Cl2 H2SO4 / CH2Cl2->Reaction Mixture Quenching (Ice) Quenching (Ice) Reaction Mixture->Quenching (Ice) Alkalization (NH4OH) Alkalization (NH4OH) Quenching (Ice)->Alkalization (NH4OH) Extraction (CH2Cl2) Extraction (CH2Cl2) Alkalization (NH4OH)->Extraction (CH2Cl2) Drying (Na2SO4) Drying (Na2SO4) Extraction (CH2Cl2)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Recrystallization (EtOAc) Recrystallization (EtOAc) Concentration->Recrystallization (EtOAc) This compound This compound Recrystallization (EtOAc)->this compound

Caption: Synthesis workflow for this compound.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Analog Analog Analog->VEGFR-2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Plausible signaling pathway for anticancer activity.

Experimental_Workflow Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs Characterize Analogs Characterize Analogs Synthesize Analogs->Characterize Analogs In vitro Screening In vitro Screening Characterize Analogs->In vitro Screening Anticancer Assay (MTT) Anticancer Assay (MTT) In vitro Screening->Anticancer Assay (MTT) Cardiotonic Assay Cardiotonic Assay In vitro Screening->Cardiotonic Assay Analyze Data Analyze Data Anticancer Assay (MTT)->Analyze Data Cardiotonic Assay->Analyze Data Identify Lead Compounds Identify Lead Compounds Analyze Data->Identify Lead Compounds In vivo Studies In vivo Studies Identify Lead Compounds->In vivo Studies End End In vivo Studies->End

Caption: Experimental workflow for screening biological activity.

References

Application Notes and Protocols: 1-Benzyl-1,4-diazepan-5-one as a Research Tool in Nitric Oxide Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 1-Benzyl-1,4-diazepan-5-one as a potential research tool for investigating the nitric oxide (NO) signaling pathway. This compound is a diazepane intermediate suggested to act as an inhibitor of human nitric oxide synthesis[1][2]. This document outlines the chemical synthesis of the compound, a detailed protocol for evaluating its inhibitory activity against nitric oxide synthase (NOS), and hypothetical data presentation for such an experiment. The provided information is intended to facilitate the exploration of this compound's potential in drug discovery and molecular biology research.

Introduction to this compound

This compound is a heterocyclic compound belonging to the diazepane class. Structurally, it features a seven-membered diazepine ring fused with a benzyl group. While extensive biological data is not yet available, initial crystallographic studies have suggested its potential as an inhibitor of human nitric oxide synthase[1][2]. Nitric oxide is a critical signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Therefore, inhibitors of NOS are valuable tools for studying these processes and hold therapeutic potential for various diseases.

Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
IUPAC Name This compound
CAS Number 55186-89-5

Synthesis Protocol

The following protocol for the synthesis of this compound is adapted from published literature[2].

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid

  • Dichloromethane

  • Sodium azide

  • Ice

  • Ammonium hydroxide (15%)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Ethanol

Procedure:

  • In a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml), add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) at 273 K.

  • Cautiously add sodium azide (32.5 g, 0.5 mol) to the mixture over a period of 3 hours, maintaining the temperature at 273 K.

  • Stir the resulting mixture for 1 hour, keeping the temperature at approximately 278 K.

  • Quench the reaction by the rapid addition of ice (1 kg).

  • Alkalize the solution to pH 11 with 15% ammonium hydroxide (200 mL).

  • Separate the organic layer. Extract the aqueous fraction three times with dichloromethane (100 mL each).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the residue from ethyl acetate to yield this compound. A reported yield is 13.0 g (65%)[2].

  • For X-ray analysis, suitable crystals can be obtained by slow evaporation from an ethanol solution[2].

Application: Inhibition of Nitric Oxide Synthase

The primary suggested application of this compound is as an inhibitor of nitric oxide synthase (NOS). The following protocol describes a general method to assess its inhibitory activity using a colorimetric assay that measures nitrite, a stable and quantifiable breakdown product of NO.

Proposed Signaling Pathway

NOS_Signaling_Pathway cluster_upstream Upstream Activation cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Signaling cluster_inhibitor Inhibition CaM Ca²⁺/Calmodulin NOS Nitric Oxide Synthase (NOS) CaM->NOS Activates L_Arginine L-Arginine L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP sGC->cGMP Converts GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Inhibitor 1-Benzyl-1,4- diazepan-5-one Inhibitor->NOS Inhibits

Caption: Proposed mechanism of nitric oxide synthesis and its inhibition.

Experimental Workflow for NOS Inhibition Assay

NOS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection (Griess Assay) cluster_analysis Data Analysis A Prepare Reagents: - NOS Enzyme - L-Arginine (Substrate) - NADPH - Ca²⁺/Calmodulin - Inhibitor Stock Solution C Incubate Enzyme, Substrate, Cofactors, and Inhibitor (37°C, 30-60 min) A->C B Prepare Serial Dilutions of this compound B->C D Add Griess Reagent I & II to reaction mixture C->D E Incubate at Room Temperature (10-15 min, protected from light) D->E F Measure Absorbance at 540 nm E->F G Calculate % Inhibition F->G H Determine IC₅₀ Value G->H

Caption: Workflow for determining NOS inhibitory activity.

Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Purified nitric oxide synthase (e.g., human recombinant iNOS, eNOS, or nNOS)

  • This compound

  • L-Arginine

  • NADPH

  • Calcium Chloride (CaCl₂)

  • Calmodulin

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution in reaction buffer.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in reaction buffer.

    • Prepare a reaction mixture containing L-Arginine, NADPH, CaCl₂, and Calmodulin in reaction buffer.

  • Enzymatic Reaction:

    • To each well of a 96-well plate, add:

      • 20 µL of inhibitor dilution (or vehicle control)

      • 20 µL of NOS enzyme solution

      • 160 µL of the reaction mixture

    • Include wells for a blank (no enzyme) and a positive control (no inhibitor).

    • Incubate the plate at 37°C for 30-60 minutes.

  • Griess Reaction:

    • To each well, add 50 µL of Griess Reagent Solution A.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards versus their concentrations.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of NOS inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

The following table provides a template for presenting hypothetical quantitative data from the NOS inhibition assay.

Inhibitor Concentration (µM)% Inhibition (iNOS)% Inhibition (nNOS)% Inhibition (eNOS)
0.18.2 ± 1.55.1 ± 1.13.4 ± 0.8
125.6 ± 3.218.9 ± 2.515.7 ± 2.1
1048.9 ± 4.140.3 ± 3.835.2 ± 3.3
5075.3 ± 5.668.7 ± 4.961.4 ± 4.5
10092.1 ± 6.385.4 ± 5.878.9 ± 5.1
IC₅₀ (µM) 10.5 14.8 19.2

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes only.

Logical Relationship in Research

Research_Logic A Hypothesis: This compound inhibits Nitric Oxide Synthase B Chemical Synthesis of the Compound A->B C In Vitro NOS Inhibition Assay B->C D Data Analysis: Determine IC₅₀ Values C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization for Drug Development D->F E->F

Caption: Logical flow of research using the target compound.

Conclusion

This compound presents an interesting scaffold for the development of nitric oxide synthase inhibitors. The provided synthesis and assay protocols offer a starting point for researchers to investigate its biological activity. Further studies are warranted to confirm its inhibitory potential, determine its mechanism of action, and explore its selectivity for different NOS isoforms. Such research could contribute to the development of novel therapeutic agents for a variety of diseases where modulation of the nitric oxide pathway is beneficial.

Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and should be adapted and optimized for specific experimental conditions. All laboratory work should be conducted with appropriate safety precautions. The biological activity data presented is hypothetical and for illustrative purposes.

References

Application Note & Protocol: Large-Scale Synthesis of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-1,4-diazepan-5-one is a key intermediate in the synthesis of various pharmaceutically active compounds. It belongs to the 1,4-diazepan-5-one class of heterocyclic compounds, which are integral to the development of novel therapeutics, including inhibitors of human nitric oxide synthesis[1][2]. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research industries. This application note provides a detailed protocol for the large-scale synthesis of this compound, adapted from established laboratory procedures, along with relevant data and workflow visualizations to aid in its implementation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
1-Benzyl-piperidin-4-one1molar equivalentStarting material
Sodium Azide5molar equivalentReagent for Schmidt rearrangement
Sulfuric Acid~4.3molar equivalentCatalyst and solvent
Dichloromethane--Solvent
Reaction Conditions
Temperature0 - 5°CCritical for controlling the exothermic reaction
Reaction Time4hoursIncludes addition and stirring time
Product Information
Yield65%Reported yield after recrystallization[1]
Molecular FormulaC₁₂H₁₆N₂O-[1]
Molecular Weight204.27 g/mol [1]
Purity>98%Typically achieved after recrystallization

Experimental Protocol

This protocol details the large-scale synthesis of this compound via a Schmidt rearrangement of 1-Benzyl-piperidin-4-one.

Materials and Equipment:

  • Large-scale glass reactor with overhead stirring, temperature control, and addition funnel

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves

  • 1-Benzyl-piperidin-4-one

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide (NH₄OH) solution (15%)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Ice

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, equip a large-scale reactor with an overhead stirrer, a thermocouple for temperature monitoring, and a pressure-equalizing dropping funnel.

  • Initial Mixture: Charge the reactor with dichloromethane and concentrated sulfuric acid. Begin stirring and cool the mixture to 0 °C using an ice bath.

  • Addition of Starting Material: Slowly add 1-Benzyl-piperidin-4-one to the stirred mixture in the reactor, ensuring the temperature is maintained at or below 5 °C.

  • Addition of Sodium Azide: Cautiously add sodium azide portion-wise over a period of 3 hours. Extreme caution is advised as the addition of sodium azide to strong acid can generate highly toxic and explosive hydrazoic acid (HN₃). Maintain the temperature at approximately 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour at 5 °C.

  • Quenching: Carefully quench the reaction by the rapid addition of a large amount of ice to the reactor. This step is highly exothermic and should be performed with appropriate safety measures in place.

  • Basification: Slowly add 15% ammonium hydroxide solution to the mixture until the pH reaches 11. Monitor the pH carefully.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude residue from ethyl acetate to yield pure this compound as a solid[1].

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow A 1. Reactor Setup (DCM, H₂SO₄) B 2. Add 1-Benzyl-piperidin-4-one (0-5 °C) A->B C 3. Add Sodium Azide (portion-wise, <5 °C) B->C D 4. Reaction (1 hour, 5 °C) C->D E 5. Quench with Ice D->E F 6. Basify with NH₄OH (pH 11) E->F G 7. Extraction with DCM F->G H 8. Dry and Concentrate G->H I 9. Recrystallization (Ethyl Acetate) H->I J Final Product: This compound I->J

Caption: Workflow for the large-scale synthesis of this compound.

// Define nodes start [label="1-Benzyl-piperidin-4-one", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="H₂SO₄, NaN₃", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Protonated Ketone\n&\nHydrazoic Acid Formation", fillcolor="#FBBC05", fontcolor="#202124"]; rearrangement [label="Schmidt Rearrangement\n(Ring Expansion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges start -> intermediate [label="+", color="#5F6368"]; reagents -> intermediate [color="#5F6368"]; intermediate -> rearrangement [color="#5F6368"]; rearrangement -> product [color="#5F6368"]; }

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1,4-diazepan-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most commonly cited method for the synthesis of this compound is the Schmidt rearrangement of 1-Benzyl-piperidin-4-one. This reaction involves the acid-catalyzed reaction of the ketone with an azide source, typically sodium azide, to induce a ring expansion to the desired seven-membered lactam.

Q2: What are the potential major byproducts in this synthesis?

A2: The two primary byproducts of concern in the Schmidt rearrangement of 1-Benzyl-piperidin-4-one are a regioisomeric lactam, 1-Benzyl-1,5-diazepan-4-one, and a tetrazole derivative.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions. Key parameters include the stoichiometry of reagents, reaction temperature, and the choice of acid catalyst and azide source. For instance, using a minimal excess of the azide reagent can reduce the formation of the tetrazole byproduct.

Q4: What are the safety precautions for this reaction?

A4: The Schmidt reaction involves the use of sodium azide, which is highly toxic. When mixed with acid, it forms hydrazoic acid, which is volatile and explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Special care should be taken to avoid the formation and accumulation of hydrazoic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Suboptimal reaction temperature.The reaction is typically carried out at low temperatures (around 0 °C) to control the exothermic nature and minimize side reactions. Ensure the temperature is maintained throughout the addition of sodium azide.
Degradation of the product during workup.The product is a lactam and may be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure that the workup is performed promptly and that the pH is carefully controlled during neutralization.
Presence of a Second Lactam Isomer Lack of regioselectivity in the Schmidt rearrangement.The regioselectivity of the Schmidt reaction is influenced by the steric and electronic nature of the migrating groups. While the migration of the less substituted carbon is generally favored, the formation of the 1-Benzyl-1,5-diazepan-4-one regioisomer can occur. Modifying the acid catalyst or solvent system may influence the migratory aptitude of the adjacent carbons.
Purification via column chromatography is often necessary to separate the two regioisomers.
Significant Formation of a Polar Byproduct Formation of a tetrazole derivative.This is a common side reaction in the Schmidt reaction, especially with an excess of hydrazoic acid. Use the minimum effective amount of sodium azide.
Reaction conditions favoring tetrazole formation.The use of non-aqueous conditions and highly concentrated acids can promote the formation of the nitrilium ion intermediate, which can be trapped by excess azide to form the tetrazole. Adhering to the protocol using a biphasic system (e.g., dichloromethane/sulfuric acid) can help to control this side reaction.
Difficulty in Product Purification Co-elution of byproducts during chromatography.Optimize the chromatographic conditions. A different solvent system or stationary phase (e.g., alumina instead of silica gel) may improve separation.
Product is an oil or difficult to crystallize.If recrystallization is challenging, consider purification by column chromatography first to obtain a purer sample, which may then be more amenable to crystallization. Seeding with a previously obtained crystal can also induce crystallization.

Experimental Protocols

Synthesis of this compound via Schmidt Rearrangement[1]

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid

  • Dichloromethane

  • Sodium azide

  • Ice

  • Ammonium hydroxide (15%)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

Procedure:

  • In a flask equipped with a stirrer, add sulfuric acid (40 ml) and dichloromethane (80 ml) and cool the mixture to 0 °C.

  • To the stirred mixture, add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol).

  • Cautiously add sodium azide (32.5 g, 0.5 mol) portion-wise over 3 hours, maintaining the temperature at approximately 5 °C.

  • After the addition is complete, stir the mixture for an additional hour at the same temperature.

  • Quench the reaction by quickly adding 1 kg of ice.

  • Basify the solution to pH 11 with 15% ammonium hydroxide (approx. 200 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude residue can be purified by recrystallization from ethyl acetate to yield the title compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start 1-Benzyl-piperidin-4-one in Dichloromethane acid Sulfuric Acid start->acid Add to azide Sodium Azide acid->azide Add portion-wise (0-5 °C, 3h) quench Quench with Ice azide->quench After 1h basify Basify with NH4OH quench->basify extract Extract with Dichloromethane basify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Recrystallize from Ethyl Acetate concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main Schmidt Rearrangement Pathways cluster_products Potential Products start 1-Benzyl-piperidin-4-one intermediate Protonated Azido-alcohol Intermediate start->intermediate + H+, + N3- product Desired Product: This compound intermediate->product Migration of C3 byproduct1 Regioisomeric Byproduct: 1-Benzyl-1,5-diazepan-4-one intermediate->byproduct1 Migration of C5 intermediate2 Nitrilium Ion Intermediate intermediate->intermediate2 Dehydration byproduct2 Tetrazole Byproduct intermediate2->product + H2O intermediate2->byproduct2 + HN3

Caption: Potential reaction pathways in the Schmidt rearrangement of 1-Benzyl-piperidin-4-one.

Technical Support Center: 1-Benzyl-1,4-diazepan-5-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1-Benzyl-1,4-diazepan-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

The most commonly reported and effective method for purifying this compound is recrystallization. Ethyl acetate (EtOAc) has been successfully used to yield the compound with good purity.[1] For obtaining high-quality crystals suitable for X-ray analysis, slow evaporation from an ethanol solution is a viable technique.[1]

Q2: What are the potential impurities I should be aware of during the purification of this compound?

While specific impurity profiles can vary based on reaction conditions, potential impurities to consider during the purification of this compound, synthesized via the Schmidt rearrangement of 1-benzyl-4-piperidone, include:

  • Unreacted Starting Material: 1-benzyl-4-piperidone.

  • Regioisomeric Lactam: 1-benzyl-1,5-diazepan-4-one, a potential side product from the Schmidt reaction.

  • Hydrolysis Products: Depending on the workup and storage conditions, hydrolysis of the lactam may occur.

  • Polymeric Byproducts: Acid-catalyzed self-condensation of the starting material or product can sometimes lead to polymeric impurities.

Q3: My purified this compound has a low melting point and appears oily. What could be the cause?

An oily appearance or a depressed melting point of your purified product is often indicative of residual impurities. The presence of unreacted starting material or the regioisomeric lactam can act as an impurity, leading to a lower and broader melting point range. Further purification by recrystallization or column chromatography may be necessary.

Q4: Can I use column chromatography to purify this compound?

Yes, column chromatography is a suitable alternative or complementary technique for purifying this compound, especially when recrystallization fails to remove closely related impurities. A silica gel stationary phase is typically used. The mobile phase can be a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane). For basic compounds like this, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing on silica gel.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing The melting point of the impure compound is lower than the boiling point of the solvent. High concentration of impurities.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Try a different recrystallization solvent with a lower boiling point. - Attempt to purify the crude material by flash chromatography before recrystallization.
Poor or no crystal formation upon cooling - Too much solvent was used. - The solution is supersaturated but nucleation has not initiated.- Evaporate some of the solvent to increase the concentration and re-cool. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of pure this compound.
Low recovery of purified product - The compound has significant solubility in the cold recrystallization solvent. - Premature crystallization occurred during hot filtration.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to minimize solubility. - Minimize the volume of cold solvent used to wash the crystals. - Heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystallization.
Colored impurities persist in the crystals - The impurity co-crystallizes with the product. - The impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate mobile phase polarity. - Co-elution of impurities with similar polarity.- Optimize the mobile phase system using thin-layer chromatography (TLC) first. Test different solvent ratios and systems. - Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective.
Product tailing on the column - Interaction of the basic amine groups with acidic silica gel.- Add a small percentage of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to neutralize active sites on the silica gel.
Low recovery from the column - The compound is irreversibly adsorbed onto the stationary phase. - The compound is too polar for the chosen mobile phase.- Use a more polar mobile phase to elute the compound. - Consider using a different stationary phase like alumina.

Experimental Protocols

Synthesis of this compound via Schmidt Rearrangement

This protocol is adapted from a published procedure.[1]

Materials:

  • 1-benzyl-4-piperidone

  • Sodium azide (NaN₃)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a stirrer, add 1-benzyl-4-piperidone (0.1 mol) to a mixture of sulfuric acid (40 mL) and dichloromethane (80 mL), and cool the mixture to 0 °C in an ice bath.

  • Slowly and cautiously add sodium azide (0.5 mol) portion-wise over 3 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the mixture at 5 °C for 1 hour.

  • Quench the reaction by carefully adding 1 kg of ice.

  • Basify the mixture to a pH of 11 using a 15% solution of ammonium hydroxide.

  • Separate the organic layer. Extract the aqueous layer three times with dichloromethane (100 mL each).

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum.

Quantitative Data Summary:

ParameterValueReference
Reported Yield 65%[1]

Visualizations

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 1-benzyl-4-piperidone reaction Schmidt Rearrangement (H₂SO₄, NaN₃, CH₂Cl₂) start->reaction quench Quench with Ice reaction->quench basify Basify with NH₄OH quench->basify extraction Liquid-Liquid Extraction (CH₂Cl₂) basify->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization (Ethyl Acetate) concentration->recrystallization filtration Vacuum Filtration recrystallization->filtration drying_final Drying filtration->drying_final end end drying_final->end Pure Product cluster_problem Problem cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography impure_product Impure Product oiling_out Oiling Out impure_product->oiling_out low_yield Low Yield impure_product->low_yield no_crystals No Crystals impure_product->no_crystals poor_separation Poor Separation impure_product->poor_separation tailing Peak Tailing impure_product->tailing sol_co_solvent Add Co-solvent oiling_out->sol_co_solvent sol_diff_solvent Change Solvent oiling_out->sol_diff_solvent sol_cool Ensure Thorough Cooling low_yield->sol_cool sol_min_wash Minimize Wash Volume low_yield->sol_min_wash sol_concentrate Concentrate Solution no_crystals->sol_concentrate sol_scratch Scratch Flask no_crystals->sol_scratch sol_seed Add Seed Crystal no_crystals->sol_seed sol_optimize_mobile Optimize Mobile Phase poor_separation->sol_optimize_mobile sol_change_stationary Change Stationary Phase poor_separation->sol_change_stationary sol_add_base Add Base to Mobile Phase tailing->sol_add_base

References

optimizing reaction conditions for 1-Benzyl-1,4-diazepan-5-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-1,4-diazepan-5-one. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis of this compound is achieved through a Schmidt rearrangement of 1-Benzyl-piperidin-4-one. This reaction involves the treatment of the cyclic ketone with hydrazoic acid (HN₃), typically generated in situ from sodium azide (NaN₃) and a strong acid like sulfuric acid (H₂SO₄), leading to a ring expansion to form the desired lactam.

Q2: What is the mechanism of the Schmidt rearrangement in this synthesis?

A2: The reaction proceeds through the following key steps:

  • Protonation of the carbonyl group of 1-Benzyl-piperidin-4-one by the strong acid.

  • Nucleophilic attack of hydrazoic acid on the activated carbonyl carbon to form an azidohydrin intermediate.

  • Dehydration of the azidohydrin to form a diazoiminium ion.

  • Rearrangement involving the migration of one of the alkyl groups from carbon to the electron-deficient nitrogen, with the simultaneous expulsion of dinitrogen gas (N₂).

  • The resulting nitrilium ion is then attacked by water.

  • Tautomerization of the subsequent intermediate yields the final product, this compound.

Q3: What are the potential side reactions or byproducts in this synthesis?

A3: A potential side reaction in the Schmidt rearrangement is the formation of a tetrazole byproduct.[1] This can occur, particularly at high concentrations of hydrazoic acid.[1] Incomplete reaction can also leave unreacted starting material, 1-Benzyl-piperidin-4-one, as an impurity.

Q4: How is the product, this compound, typically purified?

A4: The crude product is typically purified by recrystallization. A common solvent system for this is ethyl acetate (EtOAc).[2] The choice of solvent is critical to obtain a high purity product.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting material. Insufficient acid catalysis.Ensure the use of a strong, concentrated acid like sulfuric acid as the catalyst. The reaction requires acidic conditions to proceed.
Low reaction temperature.While the initial addition of sodium azide is performed at low temperatures (0-5 °C) for safety, the reaction may require warming to room temperature to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Inefficient stirring.Vigorous stirring is crucial, especially during the addition of sodium azide, to ensure proper mixing of the reactants.
Low isolated yield after work-up. Product loss during extraction.Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like dichloromethane. Adjusting the pH of the aqueous layer to be basic (pH > 11) is critical to ensure the product is in its free base form and is extracted into the organic layer.
Inefficient recrystallization.Optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. Ensure the chosen solvent has a steep solubility curve for the product (high solubility at high temperature, low solubility at low temperature).
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted 1-Benzyl-piperidin-4-one in the final product. Incomplete reaction.Increase the reaction time and/or temperature after the addition of sodium azide. Monitor the reaction progress by TLC until the starting material is fully consumed.
Insufficient amount of sodium azide.Ensure a molar excess of sodium azide is used relative to the starting ketone. A typical ratio is 5 equivalents of sodium azide.
Product is an oil and does not crystallize. Presence of impurities inhibiting crystallization.Attempt to purify the crude product by column chromatography before recrystallization. Consider using a different solvent or a mixture of solvents for recrystallization.
Discolored product. Decomposition or side reactions.Ensure the reaction temperature is carefully controlled, especially during the exothermic addition of sodium azide. Purify the product using activated carbon during the recrystallization process to remove colored impurities.

Experimental Protocols

Synthesis of this compound via Schmidt Rearrangement

This protocol is based on a reported successful synthesis.[2]

Materials:

  • 1-Benzyl-piperidin-4-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Azide (NaN₃)

  • Ice

  • Ammonium Hydroxide (15% aqueous solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a flask equipped with a stirrer, add 1-Benzyl-piperidin-4-one (0.1 mol, 18.9 g) to a mixture of concentrated sulfuric acid (40 mL) and dichloromethane (80 mL) at 0 °C (273 K).

  • While maintaining the temperature at 0 °C, cautiously add sodium azide (0.5 mol, 32.5 g) portion-wise over a period of 3 hours. Caution: Sodium azide is highly toxic and hydrazoic acid is explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • After the addition is complete, stir the reaction mixture for an additional hour at approximately 5 °C (278 K).

  • Quench the reaction by carefully adding a large amount of crushed ice (approximately 1 kg).

  • Basify the solution to a pH of 11 with a 15% aqueous solution of ammonium hydroxide.

  • Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 100 mL).

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by recrystallization from ethyl acetate to yield this compound. The reported yield for this procedure is 65%.[2]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1-Benzyl-piperidin-4-one in CH2Cl2/H2SO4 B Add NaN3 at 0-5 °C A->B C Stir for 1 hour B->C D Quench with ice C->D Reaction Completion E Basify to pH 11 D->E F Extract with CH2Cl2 E->F G Dry and Concentrate F->G H Recrystallize from EtOAc G->H Crude Product I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity Start Low Yield or Purity Issue? LowYield Low Yield Start->LowYield LowPurity Low Purity Start->LowPurity CheckReaction Check Reaction Completion (TLC) LowYield->CheckReaction CheckWorkup Review Work-up Procedure LowYield->CheckWorkup CheckPurification Optimize Recrystallization LowYield->CheckPurification IncompleteReaction Incomplete Reaction? (Increase time/temp) LowPurity->IncompleteReaction SideProducts Side Products? (Control temp/conc) LowPurity->SideProducts PurificationMethod Ineffective Purification? (Change solvent/method) LowPurity->PurificationMethod

Caption: Logical workflow for troubleshooting common synthesis issues.

References

troubleshooting guide for the synthesis of 1,4-diazepan-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions regarding the synthesis of 1,4-diazepan-5-ones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for the 1,4-diazepan-5-one synthesis is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction: The reaction may not be reaching completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Degradation of reagents, especially amines and aldehydes, can significantly impact yield. Use freshly distilled solvents and high-purity starting materials.

  • Catalyst Inefficiency: The choice and amount of catalyst can be critical. For syntheses involving condensation reactions, catalysts like heteropolyacids have been shown to improve yields and reduce reaction times.[1] Experiment with different catalysts or optimize the catalyst loading. Some reactions may benefit from microwave irradiation to improve yields and shorten reaction times.[2]

  • Side Reactions: Unwanted side reactions can consume starting materials. For instance, in multi-component reactions, the formation of various byproducts is possible.[3] Adjusting the stoichiometry of reactants or the order of addition may help minimize these.

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions. Consider milder reaction conditions or modify the workup procedure, for example, by using a buffered aqueous solution to avoid extreme pH levels.

Q2: I am observing significant amounts of side products in my reaction mixture. What are the common impurities and how can I minimize their formation?

A2: The nature of impurities is highly dependent on the specific synthetic route. Common side products include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see starting materials in your crude product. As mentioned in A1, optimizing reaction time, temperature, and catalyst can drive the reaction to completion.[4]

  • Intermediates: In multi-step syntheses, intermediates may persist. For example, in syntheses starting from 2-aminobenzophenones, N-acylated intermediates might be present if the subsequent cyclization is inefficient.[5]

  • Dimers or Polymers: Self-condensation of starting materials or intermediates can lead to the formation of dimers and higher molecular weight species. This can sometimes be mitigated by using high-dilution conditions.

  • Isomers and Rearrangement Products: Depending on the reactants and conditions, ring-opening of the diazepanone ring or other rearrangements can occur.[2] Careful selection of reducing agents, for example, is necessary to avoid unintended ring opening.[2]

To minimize these, ensure precise control over reaction stoichiometry and temperature. The slow addition of a reagent can sometimes prevent the formation of side products.

Q3: The purification of my crude 1,4-diazepan-5-one is proving difficult. What purification strategies are most effective?

A3: Purification challenges often arise from the polarity and basicity of the diazepanone core.

  • Crystallization: This is often the most effective method for obtaining high-purity material. Screen various solvent systems to find one that provides good quality crystals. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures like dichloromethane/petroleum ether.[6][7]

  • Column Chromatography: Silica gel chromatography is widely used. Due to the basic nature of the product, tailing can be an issue. This can often be suppressed by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.

  • Acid-Base Extraction: The basic nitrogen atoms in the ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[7]

Comparative Data on Reaction Conditions

Optimizing reaction conditions is key to a successful synthesis. The following table summarizes yields for the synthesis of benzodiazepine derivatives (structurally related to diazepanones) under various catalytic conditions, illustrating the impact of catalyst choice.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine/Acetic AcidDMFReflux8-1056-79[3]
SiO₂–Al₂O₃Ethanol80193[3]
I₂PEG-400Room Temp5-668-88[3]
Fe₃O₄@SiO₂SO₃HMethanolRoom Temp3-670-98[3]
Cu(II)-claySolvent-freeMW0.13-0.290-98[3]

Key Experimental Protocol

Example Synthesis: 1-Benzyl-1,4-diazepan-5-one via Schmidt Rearrangement

This protocol describes the ring expansion of a substituted piperidin-4-one to a 1,4-diazepan-5-one.[7]

Step 1: Reaction Setup

  • Add 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) to a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) in a flask cooled to 0°C (ice bath).

  • Maintain the temperature at 0°C.

Step 2: Reagent Addition

  • Cautiously add sodium azide (32.5 g, 0.5 mol) in small portions over a period of 3 hours. It is critical to maintain the temperature at approximately 5°C (278 K) during the addition to control the reaction rate and ensure safety.

  • After the addition is complete, continue stirring the resulting mixture for 1 hour at the same temperature.

Step 3: Workup and Extraction

  • Quench the reaction by quickly adding ice (approx. 1 kg).

  • Carefully basify the solution to pH 11 using 15% ammonium hydroxide solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer three times with dichloromethane (3x100 mL).

  • Combine all organic extracts.

Step 4: Isolation and Purification

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solution in vacuo to remove the solvent.

  • Recrystallize the resulting residue from ethyl acetate to yield the pure product, this compound. The reported yield for this procedure is 65%.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of 1,4-diazepan-5-ones.

TroubleshootingWorkflow Troubleshooting Workflow for 1,4-Diazepan-5-one Synthesis cluster_yield Potential Causes for Low Yield cluster_purity Potential Causes for Impurity cluster_solutions_yield Suggested Solutions cluster_solutions_purity Suggested Solutions Start Unsatisfactory Reaction Outcome LowYield Problem: Low Yield Start->LowYield ImpureProduct Problem: Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Degradation Product/Reagent Degradation LowYield->Degradation Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry SideReactions Side Reactions Occurring ImpureProduct->SideReactions WorkupIssues Ineffective Workup ImpureProduct->WorkupIssues StartingMaterial Contaminated Starting Material ImpureProduct->StartingMaterial Sol_Yield_1 Increase Time/Temp Monitor by TLC/LCMS IncompleteReaction->Sol_Yield_1 Sol_Yield_2 Use Fresh Reagents Run Under Inert Gas Degradation->Sol_Yield_2 Sol_Yield_3 Verify Reagent Purity & Molar Ratios Stoichiometry->Sol_Yield_3 Sol_Purity_1 Adjust Temp/Concentration Change Reagent Addition Order SideReactions->Sol_Purity_1 Sol_Purity_2 Modify pH during Extraction Use Alternative Purification WorkupIssues->Sol_Purity_2 Sol_Purity_3 Re-purify Starting Materials Confirm by NMR/MS StartingMaterial->Sol_Purity_3

Caption: A flowchart detailing a systematic approach to diagnosing and solving common synthesis problems.

References

Technical Support Center: Synthesis of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-1,4-diazepan-5-one, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than the reported 65%. What are the potential causes?

A1: Several factors can contribute to a lower-than-expected yield. Consider the following:

  • Reagent Quality: The purity of starting materials is crucial. 1-Benzyl-piperidin-4-one, sulfuric acid, and sodium azide should be of high purity. Impurities in the starting material can lead to side reactions, consuming reactants and complicating purification.

  • Reaction Temperature: The reaction is temperature-sensitive. The initial addition of 1-Benzyl-piperidin-4-one is performed at 0°C (273 K), and the subsequent addition of sodium azide and stirring are maintained at or near 5°C (278 K).[1] Deviations from this temperature range can affect the reaction rate and selectivity.

  • Rate of Addition: The slow, portion-wise addition of sodium azide over 3 hours is critical for controlling the reaction exotherm and preventing the formation of unwanted byproducts.[1] Adding it too quickly can lead to a rapid temperature increase and decreased yield.

  • Inadequate Quenching and Work-up: The rapid addition of a large amount of ice is necessary to quench the reaction effectively.[1] Incomplete quenching can allow for side reactions to continue. Furthermore, ensuring the pH is adjusted to 11 with ammonium hydroxide is essential for the proper extraction of the product into the organic layer.[1]

  • Inefficient Extraction: The product is extracted with dichloromethane. Using an insufficient volume of solvent or performing too few extractions will result in incomplete recovery of the product from the aqueous layer.[1]

  • Purification Losses: The final product is purified by recrystallization from ethyl acetate.[1] Losses can occur during this step if the product is significantly soluble in the cold solvent or if too much solvent is used.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: While the provided literature does not specify the side products, common side reactions in a Schmidt rearrangement (the likely reaction type) on a ketone can include the formation of isomeric lactams or other rearrangement products. To minimize these:

  • Strict Temperature Control: As mentioned, maintaining the recommended reaction temperature is paramount.

  • Controlled Reagent Addition: The slow addition of sodium azide helps to maintain a low concentration of the reactive intermediate, favoring the desired reaction pathway.[1]

  • Purity of Reagents: Ensure the absence of water or other nucleophiles in the starting materials and solvent (dichloromethane) that could compete with the desired intramolecular reaction.

Q3: How can I optimize the purification of this compound?

A3: The reported purification method is recrystallization from ethyl acetate.[1] To optimize this process:

  • Solvent Volume: Use the minimum amount of hot ethyl acetate required to fully dissolve the crude product. Using an excess of solvent will reduce the recovery of the purified compound upon cooling.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any surface impurities.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Low Yield Analysis
Symptom Potential Cause Recommended Action
Low yield of crude product after extraction Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for the full duration at the specified temperature.
Inefficient extraction.Perform at least three extractions with dichloromethane as specified in the protocol.[1] Check the pH of the aqueous layer to ensure it is 11 before extraction.
Product remains in the aqueous layer.If the product has some water solubility, perform a back-extraction of the combined organic layers with a small amount of acidic water to remove basic impurities, followed by re-basification and extraction.
Significant loss of product during recrystallization Product is too soluble in the recrystallization solvent.Try a different solvent or a solvent mixture for recrystallization. Test solubility in small-scale trials first.
Too much solvent used for recrystallization.Use the minimum amount of hot solvent to dissolve the crude product.
Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the experimental workflow and key decision points for troubleshooting.

SynthesisWorkflow Experimental Workflow for this compound Synthesis start Start reagents Mix 1-Benzyl-piperidin-4-one, H2SO4, and CH2Cl2 at 0°C start->reagents add_azide Slowly add Sodium Azide over 3h at 0-5°C reagents->add_azide stir Stir for 1h at ~5°C add_azide->stir quench Quench with ice and basify to pH 11 with NH4OH stir->quench extract Extract with CH2Cl2 (3x) quench->extract dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate troubleshoot_extraction Troubleshoot Extraction: - Check pH - Increase extraction volume/frequency extract->troubleshoot_extraction Emulsion or Low Separation check_yield1 Low Crude Yield? dry_concentrate->check_yield1 recrystallize Recrystallize from Ethyl Acetate check_purity Impure Product? recrystallize->check_purity product Final Product: This compound check_yield1->recrystallize No troubleshoot_reaction Troubleshoot Reaction: - Check reagent purity - Verify temperature control - Monitor reaction with TLC check_yield1->troubleshoot_reaction Yes check_purity->product No troubleshoot_purification Troubleshoot Purification: - Optimize recrystallization solvent - Consider column chromatography check_purity->troubleshoot_purification Yes troubleshoot_reaction->add_azide troubleshoot_extraction->extract troubleshoot_purification->recrystallize

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the literature procedure which reported a 65% yield.[1]

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid

  • Dichloromethane

  • Sodium azide

  • Ice

  • Ammonium hydroxide (15%)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, add 1-Benzyl-piperidin-4-one (0.1 mol, 18.9 g) to a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) at 0°C (273 K).

  • While maintaining the temperature at 0-5°C (273-278 K), cautiously add sodium azide (0.5 mol, 32.5 g) in portions over a period of 3 hours.

  • After the addition is complete, continue stirring the mixture for 1 hour, ensuring the temperature is kept at approximately 5°C (278 K).

  • Rapidly add 1 kg of ice to quench the reaction.

  • Basify the solution to a pH of 11 using 15% ammonium hydroxide (approx. 200 mL).

  • Separate the organic layer. Extract the aqueous layer three times with 100 mL portions of dichloromethane.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the crude product.

  • Recrystallize the crude residue from ethyl acetate to yield the purified this compound.

Logical Relationship for Yield Optimization

The following diagram outlines the key parameters influencing the final yield.

YieldOptimization Key Parameters for Yield Optimization yield Final Yield reaction_conditions Reaction Conditions reaction_conditions->yield temp Temperature Control (0-5°C) reaction_conditions->temp addition_rate Slow Addition of Sodium Azide reaction_conditions->addition_rate stirring Efficient Stirring reaction_conditions->stirring reagent_quality Reagent Quality reagent_quality->yield purity_sm Purity of Starting Materials reagent_quality->purity_sm purity_solvents Anhydrous Solvents reagent_quality->purity_solvents workup_procedure Work-up & Purification workup_procedure->yield quenching Effective Quenching workup_procedure->quenching ph_adjustment Correct pH for Extraction workup_procedure->ph_adjustment extraction Thorough Extraction workup_procedure->extraction purification Optimized Recrystallization workup_procedure->purification

Caption: Factors influencing the yield of this compound synthesis.

References

Technical Support Center: Synthesis of Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of diazepine derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in diazepine synthesis?

A1: The most prevalent side reactions during the synthesis of diazepine derivatives, particularly benzodiazepines, include the formation of alternative heterocyclic ring systems like benzimidazoles and quinoxalines, racemization of chiral centers, and process-related impurities stemming from starting materials or reaction conditions. Inadequate reaction conditions can also lead to low yields and the formation of polymeric or dimeric byproducts.

Q2: How can I minimize the formation of benzimidazole side products when synthesizing 1,5-benzodiazepines?

A2: The formation of 1,5-benzodiazepines from o-phenylenediamine and ketones can be compromised by a competing reaction that yields benzimidazoles. To favor the formation of the desired benzodiazepine, the choice of catalyst and reaction conditions is crucial. Lewis acids and certain solid acid catalysts have been shown to be highly effective in promoting the synthesis of 1,5-benzodiazepines with high selectivity. For instance, catalysts like H-MCM-22 have been reported to produce high yields of 1,5-benzodiazepines under mild conditions.[1][2]

Q3: What causes the racemization of chiral 3-hydroxy-1,4-benzodiazepines, and how can it be addressed?

A3: Chiral 3-hydroxy-1,4-benzodiazepines, such as oxazepam, can undergo racemization in aqueous solutions. The primary mechanism for this is believed to be a ring-chain tautomerism, which proceeds through an achiral aldehyde intermediate.[3][4] This process can lead to a loss of stereochemical purity, which is critical for pharmacological activity. To address this, it is important to carefully control the pH and temperature during synthesis and work-up. For purification and separation of enantiomers, chiral chromatography techniques, such as HPLC with a chiral stationary phase, have been successfully employed.[5]

Q4: I am observing significant quinoxaline formation in my reaction. What is the likely cause and how can I prevent it?

A4: Quinoxaline derivatives are common byproducts when synthesizing certain benzodiazepines from o-phenylenediamines and α-dicarbonyl compounds. This side reaction is a condensation reaction that is often competitive with the formation of the seven-membered diazepine ring.[2][6][7][8] To minimize quinoxaline formation, the choice of catalyst and reaction conditions is critical. Utilizing specific catalysts that favor the kinetics of diazepine ring formation can significantly improve the yield of the desired product. Additionally, controlling the stoichiometry of the reactants and the reaction temperature can help to suppress the formation of quinoxalines.

Troubleshooting Guides

Issue 1: Low Yield and Formation of Benzimidazole in 1,5-Benzodiazepine Synthesis

Symptoms:

  • Low isolated yield of the desired 1,5-benzodiazepine.

  • Presence of a significant amount of a benzimidazole byproduct, confirmed by analytical techniques (NMR, MS).

Root Causes:

  • Inappropriate catalyst selection or catalyst concentration.

  • Suboptimal reaction temperature or time.

  • Use of a solvent that favors benzimidazole formation.

Troubleshooting Steps:

  • Catalyst Optimization: The choice of catalyst is paramount in directing the reaction towards the desired 1,5-benzodiazepine. A variety of catalysts have been studied for this synthesis, with acidic catalysts generally being effective. The table below summarizes the performance of several catalysts in the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and ketones.

    CatalystKetoneSolventTemperature (°C)Time (min)Yield (%)Reference
    p-TSA3-PentanoneSolvent-free80-8510-2094[6]
    H-MCM-22AcetoneAcetonitrileRoom Temp.6087[1][2]
    Phenylboronic AcidAcetoneAcetonitrileReflux12091[8]
    Er(OTf)₃ (for benzimidazole)BenzaldehydeWater120592 (1,2-disubstituted)[9]
    Au/TiO₂ (for benzimidazole)BenzaldehydeCHCl₃:MeOHRoom Temp.1299 (2-substituted)[10]

    This table includes data for both benzodiazepine and benzimidazole synthesis to highlight catalyst-dependent selectivity.

  • Reaction Conditions:

    • Temperature: For many catalyzed reactions, moderate temperatures (room temperature to 80-85°C) are sufficient and can help to minimize side reactions.[1][2][6]

    • Solvent: Acetonitrile is a commonly used solvent that has shown good results.[1][2][8] In some cases, solvent-free conditions can also be highly effective.[6]

  • Purification: If benzimidazole has formed, it can often be separated from the desired benzodiazepine by column chromatography. The polarity difference between the two compounds usually allows for effective separation.

Experimental Protocol: Synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using H-MCM-22 Catalyst [1][2]

  • Combine o-phenylenediamine (1 mmol, 108.1 mg), acetone (2.5 mmol, 145.2 mg), and H-MCM-22 (100 mg) in acetonitrile (4 mL) in a round-bottom flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The product retention factor (Rf) is approximately 0.4.

  • Once the reactant spot disappears on the TLC plate (typically within 60 minutes), the reaction is complete.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Issue 2: Formation of Process-Related Impurities in Diazepam Synthesis

Symptoms:

  • Presence of known process-related impurities in the final Diazepam product, as identified by HPLC or other analytical methods.

Root Causes:

  • Side reactions of starting materials or intermediates.

  • Incomplete reactions.

  • Degradation of the product under the reaction or work-up conditions.

Troubleshooting Steps:

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several potential process-related impurities in Diazepam. Understanding their origin is key to minimizing their formation.[11][12]

Impurity (EP Designation)StructureCommon Name/DescriptionFormation PathwayMitigation Strategy
Impurity A 7-chloro-5-phenyl-1H-benzo[e][6][7]diazepin-2(3H)-oneNordiazepamIncomplete N-methylation of the diazepine ring.Ensure complete methylation by using an appropriate excess of the methylating agent and optimizing reaction time and temperature.
Impurity B N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamideChloroacetyl intermediateIncomplete cyclization during the final ring-closure step.Optimize cyclization conditions (e.g., base, temperature) to drive the reaction to completion.
Impurity C 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-oneAmino quinolinoneRearrangement of an intermediate.Careful control of reaction pH and temperature during the synthesis of the quinazolinone precursor can minimize this rearrangement.
Impurity D 2-(methylamino)-5-chlorobenzophenoneN-methylated starting materialUnreacted starting material or a side product from its synthesis.Ensure high purity of the starting 2-amino-5-chlorobenzophenone and complete reaction in subsequent steps.
Impurity E 6-chloro-1-methyl-4-phenylquinazolin-2(1H)-oneQuinazolinone byproductCondensation of 2-amino-5-chlorobenzophenone with urea followed by methylation.Avoid urea as a contaminant and use highly purified starting materials.
Impurity F 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e][6][7]diazepineO-methylated byproductO-methylation of Impurity A (Nordiazepam).Control the selectivity of the N-methylation step by careful choice of methylating agent and reaction conditions.

Experimental Protocol: Synthesis of Diazepam Impurity C [11][12]

This protocol illustrates the synthesis of a known impurity for its use as an analytical standard.

Step 1: Synthesis of the Pyridinium Intermediate

  • A mixture of N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (Impurity B) (1.2 g, 0.0037 mole) in pyridine (10.2 mL, 0.1266 mole) is heated to reflux (115 °C) and stirred for 2 hours.

  • The reaction mixture is cooled to room temperature, and diethyl ether (10 mL) is added.

  • The mixture is further cooled to 0-5 °C and stirred for 15 minutes.

  • The resulting solid is filtered and washed with diethyl ether (30 mL) to yield the pyridinium intermediate.

Step 2: Formation of Impurity C

  • The pyridinium intermediate (1.0 g, 0.0025 mole) is suspended in ethanol (20 mL).

  • Hydrazine hydrate (0.25 mL, 0.005 mole) is added, and the mixture is heated to reflux (80 °C) and stirred for 3 hours.

  • The reaction mass is cooled to room temperature and concentrated under reduced pressure.

  • Water (50 mL) is added, and the product is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield Impurity C.

Visualizations

G cluster_start Starting Materials cluster_pathways Reaction Pathways o-Phenylenediamine o-Phenylenediamine Intermediate Intermediate o-Phenylenediamine->Intermediate Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Intermediate Diazepine Diazepine Intermediate->Diazepine Desired Pathway (e.g., with specific catalysts) Benzimidazole Benzimidazole Intermediate->Benzimidazole Side Reaction (with ketones) Quinoxaline Quinoxaline Intermediate->Quinoxaline Side Reaction (with α-dicarbonyls)

Caption: Competing reaction pathways in diazepine synthesis.

G Start Low Yield of Diazepine Derivative Check_Side_Products Identify Side Products (TLC, NMR, MS) Start->Check_Side_Products Benzimidazole_Detected Benzimidazole Detected? Check_Side_Products->Benzimidazole_Detected Quinoxaline_Detected Quinoxaline Detected? Benzimidazole_Detected->Quinoxaline_Detected No Optimize_Catalyst Optimize Catalyst and Reaction Conditions Benzimidazole_Detected->Optimize_Catalyst Yes Quinoxaline_Detected->Optimize_Catalyst Yes Other_Impurity Investigate Other Side Reactions (e.g., Dimerization) Quinoxaline_Detected->Other_Impurity No End Improved Yield Optimize_Catalyst->End Check_Starting_Materials Check Purity of Starting Materials Check_Starting_Materials->End Other_Impurity->Check_Starting_Materials

Caption: Troubleshooting workflow for low diazepine yield.

References

Technical Support Center: Impurity Profiling of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques for the impurity profiling of 1-Benzyl-1,4-diazepan-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources:

  • Synthesis-related impurities: These arise from the manufacturing process and can include unreacted starting materials (e.g., 1-Benzyl-piperidin-4-one), intermediates, by-products from side reactions, and residual reagents (e.g., sodium azide, sulfuric acid).[1]

  • Degradation products: These form during storage or handling due to exposure to environmental factors like heat, light, humidity, and atmospheric oxygen. Common degradation pathways for similar benzodiazepine structures include hydrolysis and oxidation.[2][3][4][5]

  • Enantiomeric impurities: If a specific stereoisomer is required, the other enantiomer is considered an impurity.

Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust and widely used technique for the separation and quantification of the main component and its impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and synthesis-related impurities.[2][3][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown impurities. The mass spectrometer provides mass-to-charge ratio information, which helps in determining the molecular weight and fragmentation pattern of the impurities.[4][7][8]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: To develop a stability-indicating method, you need to perform forced degradation studies. This involves subjecting a sample of this compound to various stress conditions to intentionally generate degradation products. The typical stress conditions include:

  • Acidic and basic hydrolysis

  • Oxidative degradation (e.g., using hydrogen peroxide)

  • Thermal degradation (dry heat)

  • Photodegradation (exposure to UV and visible light)

The developed HPLC method must be able to separate the pure compound from all the degradation products formed under these stress conditions.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurity peaks.

  • Possible Cause 1: Inappropriate mobile phase pH. The compound contains basic nitrogen atoms, and their ionization state can affect peak shape.

    • Solution: Adjust the pH of the mobile phase. For basic compounds, a mobile phase with a pH around 3 or above 8 often provides better peak shape. Ensure the mobile phase is adequately buffered.

  • Possible Cause 2: Secondary interactions with the stationary phase. Residual silanol groups on the C18 column can interact with basic analytes, causing peak tailing.

    • Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).

  • Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

Issue 2: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in mobile phase composition. This can be due to improper mixing or evaporation of a volatile solvent component.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a solvent reservoir cap that minimizes evaporation.

  • Possible Cause 2: Temperature fluctuations. The column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Possible Cause 3: Column equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase, which is indicated by a stable baseline.

Issue 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause 1: Contamination in the mobile phase, injection solvent, or the HPLC system itself.

    • Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the injector and the entire system to remove any contaminants.

  • Possible Cause 2: Carryover from a previous injection.

    • Solution: Include a needle wash step in the injection sequence and run a blank injection to confirm the absence of carryover.

Experimental Protocols

Proposed Stability-Indicating HPLC-UV Method

This method is a starting point and may require optimization for your specific instrumentation and impurity profile.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05M Ammonium Acetate buffer (pH 9) in a gradient or isocratic mode. A typical starting point could be a 60:40 (v/v) mixture.[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (based on the UV absorbance of similar benzodiazepine structures)[3]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
Proposed LC-MS Method for Impurity Identification
ParameterRecommended Condition
LC System Same as the HPLC-UV method to allow for direct comparison of retention times.
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in positive ion mode.
Scan Mode Full scan for initial screening and product ion scan (MS/MS) for structural elucidation of detected impurities.[7][8]
Mobile Phase Use volatile buffers like ammonium formate or ammonium acetate to be compatible with the mass spectrometer.

Quantitative Data Summary

The following table presents hypothetical but realistic performance data for the proposed HPLC-UV method. This data should be verified through method validation in your laboratory.

ParameterThis compoundPotential Impurity 1 (e.g., 1-Benzyl-piperidin-4-one)
Retention Time (min) ~ 8.5~ 5.2
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.06 µg/mL
Precision (%RSD) < 2.0%< 3.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Workflow cluster_results Data Interpretation Synthesis Synthesis of this compound Sample_Prep Sample Preparation Synthesis->Sample_Prep Forced_Degradation Forced Degradation Studies Forced_Degradation->Sample_Prep HPLC_UV HPLC-UV Analysis Sample_Prep->HPLC_UV LC_MS LC-MS Analysis Sample_Prep->LC_MS Quantification Quantification of Impurities HPLC_UV->Quantification Identification Identification of Impurities LC_MS->Identification Profiling Impurity Profile Generation Quantification->Profiling Identification->Profiling Impurity_Identification_Logic start Unknown Peak Detected in HPLC lc_ms_analysis LC-MS Analysis start->lc_ms_analysis get_mass Determine Molecular Weight (m/z) lc_ms_analysis->get_mass ms_ms_fragmentation Perform MS/MS Fragmentation get_mass->ms_ms_fragmentation compare_synthesis Compare with known synthesis-related compounds ms_ms_fragmentation->compare_synthesis compare_degradation Compare with potential degradation products ms_ms_fragmentation->compare_degradation structure_elucidation Propose Structure compare_synthesis->structure_elucidation compare_degradation->structure_elucidation final_identification Confirm Structure (e.g., with reference standard) structure_elucidation->final_identification

References

Technical Support Center: Production of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Benzyl-1,4-diazepan-5-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Question: How can I ensure the Schmidt rearrangement has gone to completion?

    • Answer: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material, 1-Benzyl-piperidin-4-one, is a key indicator. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side-product formation.

  • Suboptimal Reaction Temperature:

    • Question: What is the critical temperature for the addition of sodium azide?

    • Answer: The addition of sodium azide is highly exothermic and should be performed at a strictly controlled low temperature (0-5 °C) to prevent runaway reactions and the formation of hazardous hydrazoic acid fumes.[1][2] Maintaining this temperature is crucial for both safety and yield.

  • Poor Regioselectivity:

    • Question: I am observing a significant amount of an isomeric lactam impurity. How can this be minimized?

    • Answer: The Schmidt rearrangement of unsymmetrical ketones can lead to the formation of regioisomers.[3][4] To favor the desired this compound, ensure slow and controlled addition of sodium azide. The choice of acid can also influence regioselectivity. While sulfuric acid is commonly used, exploring other acids or Lewis acids in small-scale experiments might reveal improved selectivity.[1]

  • Issues During Work-up:

    • Question: I suspect product loss during the extraction and purification steps. What can be done?

    • Answer: Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) during extraction to keep the product in the organic phase. Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery. During purification by recrystallization, solvent choice is critical. Ethyl acetate is a common solvent for this compound.

Problem 2: Product Purity Issues

Possible Impurities and Mitigation Strategies:

  • Unreacted Starting Material:

    • Question: How can I remove unreacted 1-Benzyl-piperidin-4-one from my final product?

    • Answer: Unreacted starting material can often be removed by efficient recrystallization. If this is insufficient, column chromatography may be necessary, although this is less ideal for large-scale production. Optimizing the reaction conditions to drive the reaction to completion is the most effective strategy.

  • Isomeric Lactam Impurity:

    • Question: What is the best way to separate the desired product from its regioisomer?

    • Answer: Separation of regioisomers can be challenging. Fractional crystallization, if the solubility differences are significant, is a potential method for large-scale purification. Preparative chromatography is an option for smaller scales. The most effective approach is to optimize the reaction to minimize the formation of the undesired isomer.

  • Side-Reaction Products:

    • Question: What are other potential side-products and how can they be avoided?

    • Answer: Tetrazole formation can be a side reaction in the Schmidt reaction.[5] This can often be controlled by maintaining the recommended reaction conditions, particularly temperature and the rate of azide addition.

Data Presentation: Impact of Scale-up on Key Parameters

The following table summarizes potential changes in key performance indicators when scaling up the production of this compound from laboratory to pilot plant scale.

ParameterLaboratory Scale (10 g)Pilot Plant Scale (10 kg)Troubleshooting Focus for Scale-Up
Yield (%) 65-75%55-65%Optimize heat and mass transfer.
Purity (HPLC, %) >99%97-99%Control regioselectivity and prevent impurity amplification.
Reaction Time (h) 4-68-12Ensure efficient mixing and temperature control.
Key Impurity (%) <0.5%1-3%Investigate and control the formation of the isomeric lactam.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The most significant safety concern is the use of sodium azide in the presence of a strong acid, which generates highly toxic and explosive hydrazoic acid (HN3).[1][2][6][7][8][9] On a large scale, the following precautions are mandatory:

  • Controlled Addition: Slow, controlled addition of sodium azide at low temperatures is critical to manage the exotherm and minimize the accumulation of hydrazoic acid.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained system.

  • Quenching: The reaction mixture should be quenched carefully by pouring it onto ice to rapidly dilute and cool the solution.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process is highly recommended.[3][9] This minimizes the volume of hazardous reagents at any given time, significantly improving the safety profile.[9][10]

Q2: How can I improve the regioselectivity of the Schmidt rearrangement during scale-up?

A2: Controlling regioselectivity is a common challenge in the Schmidt rearrangement of unsymmetrical ketones.[4] On a larger scale, factors that can be optimized include:

  • Mixing Efficiency: Ensure robust and efficient mixing to maintain homogenous reaction conditions. Poor mixing can lead to localized "hot spots" and variations in reagent concentration, affecting selectivity.

  • Temperature Control: Precise and consistent temperature control is crucial.

  • Acid Catalyst: While sulfuric acid is common, investigating alternative acid catalysts in a design of experiments (DoE) approach may identify conditions with improved regioselectivity.

Q3: What analytical methods are recommended for in-process control and final product analysis?

A3: A combination of chromatographic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective method for monitoring reaction progress, assessing product purity, and quantifying impurities.[11][12][13][14]

  • Gas Chromatography (GC): GC can also be used, particularly for analyzing the starting material and any volatile impurities.

  • Mass Spectrometry (MS): LC-MS or GC-MS is invaluable for identifying unknown impurities.

Q4: What are the key challenges in the purification of this compound at an industrial scale?

A4: The primary purification challenges at scale include:

  • Efficient Crystallization: Developing a robust and reproducible crystallization process that consistently yields the desired polymorph with high purity and good filtration characteristics.

  • Impurity Rejection: Ensuring the crystallization process effectively removes key impurities, especially the isomeric lactam.

  • Solvent Handling: Managing large volumes of solvents safely and efficiently, including solvent recovery and waste disposal.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is adapted from the literature for a laboratory-scale synthesis.[7]

Materials:

  • 1-Benzyl-piperidin-4-one

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium azide

  • Ice

  • Ammonium hydroxide (15%)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 1-Benzyl-piperidin-4-one (e.g., 18.9 g, 0.1 mol) to a mixture of sulfuric acid (40 mL) and dichloromethane (80 mL), while maintaining the temperature at 0 °C with an ice bath.

  • Slowly and cautiously add sodium azide (e.g., 32.5 g, 0.5 mol) portion-wise over a period of 3 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional hour at approximately 5 °C.

  • Carefully quench the reaction by pouring the mixture onto a large amount of ice (e.g., 1 kg).

  • Basify the solution to pH 11 with 15% ammonium hydroxide.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start reaction_setup Reaction Setup: 1-Benzyl-piperidin-4-one, H2SO4, DCM @ 0°C start->reaction_setup azide_addition Slow Addition of Sodium Azide @ 0-5°C reaction_setup->azide_addition reaction Stirring @ ~5°C azide_addition->reaction quench Quench with Ice reaction->quench basify Basify to pH 11 with NH4OH quench->basify extraction Liquid-Liquid Extraction with DCM basify->extraction drying Dry Organic Phase (Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration recrystallization Recrystallization from Ethyl Acetate concentration->recrystallization product Pure 1-Benzyl-1,4- diazepan-5-one recrystallization->product

Caption: Synthetic workflow for this compound production.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remaining complete Reaction Complete check_completion->complete No Starting Material extend_time Action: Extend Reaction Time incomplete->extend_time increase_temp Action: Cautiously Increase Temperature incomplete->increase_temp check_workup Review Work-up Procedure complete->check_workup ph_issue pH of Aqueous Layer During Extraction < 11? check_workup->ph_issue adjust_ph Action: Ensure pH > 11 ph_issue->adjust_ph Yes extraction_issue Insufficient Extraction? ph_issue->extraction_issue No increase_extractions Action: Increase Number/ Volume of Extractions extraction_issue->increase_extractions Yes regioisomer_issue High Level of Regioisomer? extraction_issue->regioisomer_issue No optimize_addition Action: Optimize Azide Addition Rate and Temperature regioisomer_issue->optimize_addition Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Chiral 1,4-Diazepan-5-One Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1,4-diazepan-5-ones. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help navigate the challenges of maintaining stereochemical integrity during synthesis and avoiding racemization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of chiral 1,4-diazepan-5-ones, leading to a loss of enantiomeric or diastereomeric purity.

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact stereoselectivity. For instance, in palladium-catalyzed asymmetric allylic alkylation, the choice of solvent is crucial for achieving high enantioselectivity.[1]Optimize Reaction Parameters: Systematically vary the temperature, screen a range of solvents (polar vs. nonpolar), and monitor the reaction progress over time to identify the optimal conditions for your specific substrate. For palladium-catalyzed reactions, consider using nonpolar solvents like methylcyclohexane.[1]
Inappropriate Chiral Catalyst or Ligand: The choice of chiral ligand in catalytic asymmetric synthesis is critical. The ligand's electronic and steric properties must be well-matched to the substrate.Screen Chiral Ligands: Test a variety of chiral ligands with different electronic and steric profiles. For example, in Rh-catalyzed hydrofunctionalization, switching from (R)-DTBM-Segphos to (R)-DTBM-Garphos can improve the enantiomeric ratio.[2][3]
Racemization via Ring-Chain Tautomerism: For 1,4-diazepan-5-ones with a hydroxyl group at the C3 position, racemization can occur through a ring-chain tautomerism mechanism, similar to that observed in oxazepam.[4][5] This involves the formation of an achiral aldehyde intermediate.Protecting Group Strategy: Protect the C3-hydroxyl group to prevent its participation in the ring-opening process.
Base-Induced Racemization: The presence of a strong base can lead to the deprotonation of the stereogenic center, especially if it is acidic, leading to racemization. The basicity and steric hindrance of the base play a significant role.[6]Use a Weaker or Sterically Hindered Base: Employ a non-nucleophilic, sterically hindered base like 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIEA) instead of less hindered bases like triethylamine.[6]
Poor Yield of the Desired Stereoisomer Inefficient Chiral Auxiliary: The chiral auxiliary may not be effectively directing the stereochemical outcome of the reaction.Select a More Suitable Chiral Auxiliary: Consider using well-established chiral auxiliaries like Evans' oxazolidinones or Ellman's tert-butanesulfinamide, which have a proven track record in asymmetric synthesis.[7][8][9][10] The choice will depend on the specific reaction and substrate.
Side Reactions: Competing side reactions can lower the yield of the desired product.Modify Reaction Conditions: Adjust the temperature, concentration of reagents, or order of addition to minimize side reactions. The use of specific catalysts can also enhance the chemoselectivity of the desired transformation.
Difficulty in Removing Chiral Auxiliary Harsh Cleavage Conditions: The conditions required to remove the chiral auxiliary may be too harsh, leading to decomposition of the product or racemization.Choose a Labile Chiral Auxiliary: Select a chiral auxiliary that can be removed under mild conditions. For example, the di(p-anisyl)methyl (DAM) group can be removed under acidic conditions, often selectively in the presence of other protecting groups like Boc.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to racemization in 1,4-diazepan-5-one synthesis?

A1: The most probable mechanisms for racemization include:

  • Ring-Chain Tautomerism: This is particularly relevant for derivatives with a hydroxyl group at the C3 position. The mechanism involves an intramolecular proton transfer, leading to the opening of the diazepine ring to form an achiral aldehyde intermediate, which upon re-cyclization can yield both enantiomers.[4][5]

  • Enolate/Enamine Formation: If the stereogenic center is alpha to the carbonyl group, base-mediated deprotonation can form a planar enolate intermediate, which can be protonated from either face, leading to racemization.

  • SN1-type Reactions: If a leaving group is present at the stereogenic center, its departure can lead to a planar carbocation intermediate, which can be attacked by a nucleophile from either side, resulting in a racemic mixture.[12]

Q2: How can I choose the right strategy to synthesize my target chiral 1,4-diazepan-5-one with high stereopurity?

A2: The choice of strategy depends on the desired stereocenter and the available starting materials.

  • Catalytic Asymmetric Synthesis: This is an efficient approach where a small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. Examples include palladium-catalyzed asymmetric allylic alkylation for introducing quaternary stereocenters[1] and rhodium-catalyzed hydrofunctionalization.[2][3]

  • Chiral Auxiliary-Mediated Synthesis: This involves temporarily attaching a chiral molecule (the auxiliary) to your substrate to direct the stereochemical outcome of a subsequent reaction.[7][9] This is a robust and often predictable method.

  • Starting from a Chiral Pool: Utilize readily available enantiopure starting materials, such as amino acids, to construct the diazepan-5-one ring.[11]

Q3: What role does the protecting group play in preventing racemization?

A3: Protecting groups are crucial for preventing racemization in several ways:

  • They can prevent the formation of intermediates that lead to racemization. For example, protecting a C3-hydroxyl group prevents ring-chain tautomerism.

  • Certain protecting groups can influence the conformation of the molecule, thereby enhancing the stereodirecting effect of a chiral auxiliary or catalyst.[1]

  • The di(p-anisyl)methyl (DAM) group at N1 in 1,4-benzodiazepin-2-ones has been shown to allow for the retentive replacement of the C3-proton, leading to quaternary benzodiazepines with excellent enantioselectivity.[11]

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems in the asymmetric synthesis of chiral diazepane derivatives.

Catalytic System Reaction Type Substrate Scope Yield (%) Enantiomeric Excess (ee) (%) Reference
Pd-catalyst / (S)-(CF3)3-t-BuPHOX ligandDecarboxylative Asymmetric Allylic AlkylationVarious gem-disubstituted diazepanonesup to >99up to 95[1]
Rh-catalyst / (R)-DTBM-Garphos ligandAsymmetric Hydroamination3-vinyl-1,4-benzodiazepines7090 (95:5 er)[2][3]
Rh-catalyst / (R)-DTBM-Segphos ligandAsymmetric Hydroamination3-vinyl-1,4-benzodiazepines8080 (90:10 er)[2][3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones[1]

This protocol is adapted from the work of Sercel et al. for the synthesis of enantioenriched gem-disubstituted diazepanones.

Materials:

  • 1,4-Diazepan-5-one substrate

  • Allyl ester

  • Pd2(dba)3 (palladium catalyst precursor)

  • (S)-(CF3)3-t-BuPHOX (chiral ligand)

  • Methylcyclohexane (solvent)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the 1,4-diazepan-5-one substrate and the allyl ester.

  • Add methylcyclohexane as the solvent.

  • In a separate vial, prepare the catalyst solution by dissolving Pd2(dba)3 and the (S)-(CF3)3-t-BuPHOX ligand in methylcyclohexane.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis start Oven-dried reaction vessel under inert atmosphere reagents Add 1,4-diazepan-5-one and allyl ester start->reagents solvent Add methylcyclohexane reagents->solvent add_catalyst Add catalyst solution to reaction mixture solvent->add_catalyst catalyst_prep Prepare catalyst solution: Pd2(dba)3 + (S)-(CF3)3-t-BuPHOX in methylcyclohexane catalyst_prep->add_catalyst stir Stir at desired temperature and monitor progress add_catalyst->stir quench Quench reaction stir->quench purify Purify by column chromatography quench->purify analyze Determine ee by chiral HPLC purify->analyze end Enantioenriched 1,4-diazepan-5-one analyze->end racemization_mechanism cluster_racemization Racemization via Ring-Chain Tautomerism R_enantiomer (R)-1,4-Diazepan-5-one (with C3-OH) achiral_intermediate Achiral Aldehyde Intermediate (Ring-Opened) R_enantiomer->achiral_intermediate Ring Opening (Proton Transfer) achiral_intermediate->R_enantiomer Ring Closure S_enantiomer (S)-1,4-Diazepan-5-one (with C3-OH) achiral_intermediate->S_enantiomer Ring Closure decision_tree start Goal: Synthesize Chiral 1,4-Diazepan-5-one q1 Is a suitable enantiopure starting material available? start->q1 strategy1 Use Chiral Pool Synthesis q1->strategy1 Yes q2 Is the desired stereocenter a quaternary carbon? q1->q2 No strategy2 Consider Catalytic Asymmetric Allylic Alkylation q2->strategy2 Yes q3 Is a robust and predictable method preferred? q2->q3 No strategy3 Employ a Chiral Auxiliary q3->strategy3 Yes strategy4 Explore other Catalytic Asymmetric Methods (e.g., Hydrofunctionalization) q3->strategy4 No

References

catalyst selection for efficient 1-Benzyl-1,4-diazepan-5-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the efficient synthesis of 1-Benzyl-1,4-diazepan-5-one. The information is based on established synthetic routes and catalytic methods applied to analogous 1,4-diazepan-5-one structures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Schmidt Reaction of 1-Benzyl-piperidin-4-one

This is a common, non-catalytic method for synthesizing the target molecule. The primary reagents are a strong acid (e.g., sulfuric acid) and sodium azide.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction; degradation of starting material or product.- Ensure slow, portion-wise addition of sodium azide at low temperature (0-5 °C) to control the exothermic reaction. - Use a sufficient excess of sodium azide (up to 5 equivalents). - Maintain the reaction temperature strictly to prevent side reactions.
Formation of Multiple Byproducts - Over-alkalization during workup leading to product degradation. - Uncontrolled reaction temperature.- Carefully adjust the pH to ~11 during the workup with ammonium hydroxide, avoiding localized high pH. - Monitor the internal reaction temperature closely during azide addition.
Difficult Product Isolation Emulsion formation during extraction.- Add a saturated solution of NaCl (brine) to the aqueous layer to break the emulsion. - If an emulsion persists, filter the mixture through a pad of Celite.
Safety Concerns (Hydrazoic Acid Formation) Reaction of sodium azide with strong acid.- CRITICAL: Perform the reaction in a well-ventilated fume hood. - Avoid acidification of the aqueous layer after the reaction is complete. - Quench any residual azide with a suitable reagent (e.g., sodium nitrite) before disposal.
Method 2: Catalytic Intramolecular Cyclization

This approach involves the cyclization of a linear precursor, typically an N-substituted amino acid derivative, using a catalyst. While less documented for this specific molecule, catalysts used for similar lactam formations can be adapted.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Lactam - Inefficient catalyst. - Unfavorable reaction equilibrium. - Steric hindrance in the linear precursor.- Screen different catalysts (e.g., Heteropolyacids, Palladium-based catalysts, Lewis acids). - Use a Dean-Stark apparatus or molecular sieves to remove water and drive the reaction forward. - Optimize the structure of the starting material if possible.
Polymerization of Starting Material Intermolecular reaction competing with intramolecular cyclization.- Perform the reaction under high dilution conditions to favor the intramolecular pathway. - Add the substrate slowly to the reaction mixture containing the catalyst.
Catalyst Deactivation - Presence of impurities in the starting materials or solvent. - Catalyst poisoning by functional groups on the substrate.- Ensure all reagents and solvents are pure and dry. - Choose a catalyst that is tolerant to the functional groups present in the substrate.
Formation of Isomeric Byproducts Alternative cyclization pathways.- Modify the catalyst or ligand to improve regioselectivity. - Adjust the reaction temperature to favor the desired kinetic or thermodynamic product.

Frequently Asked Questions (FAQs)

Q1: What is the most direct published method for synthesizing this compound?

A1: The most commonly cited method is the Schmidt reaction of 1-Benzyl-piperidin-4-one with sodium azide in the presence of a strong acid like sulfuric acid. This method has a reported yield of approximately 65%.[1]

Q2: Are there catalytic alternatives to the Schmidt reaction for this synthesis?

A2: While specific catalytic methods for this compound are not extensively published, catalytic systems used for analogous 1,4-diazepine and lactam syntheses are highly relevant. These include heteropolyacids (HPAs) and palladium-based catalysts, which can promote the necessary intramolecular cyclization.[2][3]

Q3: Which catalysts show promise for the synthesis of the 1,4-diazepan-5-one core?

A3: For the synthesis of related 1,4-diazepine structures, Keggin-type heteropolyacids have been shown to be efficient.[2][4] Specifically, vanadium-substituted phosphomolybdic acids like H₅PMo₁₀V₂O₄₀ have demonstrated high yields and short reaction times in refluxing ethanol.[4] Palladium(II) catalysts, often used with specialized ligands, are effective for C-H lactamization to form γ-lactams and could be adapted for this 7-membered ring system.[3]

Q4: What are the main safety precautions when performing the Schmidt reaction?

A4: The primary hazard is the formation of highly toxic and explosive hydrazoic acid (HN₃) from the reaction of sodium azide with strong acid. Always work in a well-ventilated fume hood, add sodium azide slowly at low temperatures, and have a proper quenching strategy for any residual azide.

Q5: How can I improve the purity of the final product?

A5: Recrystallization is an effective purification method for this compound, with ethyl acetate or ethanol being suitable solvents.[1] If significant impurities are present, column chromatography on silica gel may be necessary prior to recrystallization.

Catalyst Performance Data (for Analogous Structures)

The following table summarizes catalyst performance for the synthesis of related 1,4-diazepine and 1,5-benzodiazepine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

CatalystSubstrate TypeSolventReaction TimeYield (%)Reference
H₃PW₁₂O₄₀ Ketimine + AldehydeEthanol10 - 12 hours70 - 76[2][4]
H₃PMo₁₂O₄₀ Ketimine + AldehydeEthanol3.5 - 5 hours69 - 77[2][4]
H₄PMo₁₁VO₄₀ Ketimine + AldehydeEthanol2 - 3 hours70 - 75[2][4]
H₅PMo₁₀V₂O₄₀ Ketimine + AldehydeEthanol15 - 30 minutes85 - 93[2][4]
Pd(OAc)₂ with L12 Ligand Amino Acid DerivativeTFE18 hours50 - 85[3]

Experimental Protocols

Protocol 1: Synthesis via Schmidt Reaction

This protocol is adapted from the published synthesis of this compound.[1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 1-Benzyl-piperidin-4-one (0.1 mol) to a mixture of sulfuric acid (40 ml) and dichloromethane (80 ml).

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath.

  • Azide Addition: Cautiously add sodium azide (0.5 mol) in small portions over a period of 3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture for 1 hour at approximately 5 °C.

  • Quenching: Quickly add 1 kg of crushed ice to the reaction mixture to quench the reaction.

  • Basification: Slowly add 15% ammonium hydroxide solution to alkalize the mixture to a pH of approximately 11.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 ml).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from ethyl acetate to yield the pure product.

Protocol 2: Hypothetical Synthesis using Heteropolyacid (HPA) Catalyst

This protocol is a hypothetical adaptation based on the successful synthesis of related 1,4-diazepines using H₅PMo₁₀V₂O₄₀.[2][4] The required linear precursor would need to be synthesized separately.

  • Precursor Synthesis: Synthesize the linear precursor, N-benzyl-N-(2-aminoethyl)-3-aminopropanoic acid.

  • Reaction Setup: To a solution of the linear precursor (10 mmol) in absolute ethanol (50 mL), add the H₅PMo₁₀V₂O₄₀ catalyst (0.1 mol%).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 1-Benzyl-piperidin-4-one D Schmidt Reaction (0-5 °C) A->D B Sodium Azide (NaN3) B->D C Sulfuric Acid (H2SO4) C->D E This compound D->E Yield: ~65%

Caption: Synthetic pathway for this compound via Schmidt Reaction.

Troubleshooting_Workflow Start Experiment Start Problem Low Product Yield? Start->Problem CheckTemp Check Temperature Control (Maintain 0-5 °C) Problem->CheckTemp Yes Success Successful Synthesis Problem->Success No CheckReagents Verify Reagent Stoichiometry (Excess NaN3) CheckTemp->CheckReagents CheckPurity Check Starting Material Purity CheckReagents->CheckPurity OptimizeWorkup Optimize Workup pH (Avoid > pH 11) CheckPurity->OptimizeWorkup OptimizeWorkup->Success

Caption: Troubleshooting workflow for low yield in the Schmidt Reaction synthesis.

Catalyst_Selection_Logic Start Need for Catalytic Method Goal Goal: Intramolecular Cyclization Start->Goal Pathway1 Brønsted/Lewis Acid Catalysis Goal->Pathway1 Pathway2 Transition Metal Catalysis Goal->Pathway2 HPA Heteropolyacids (HPAs) e.g., H₅PMo₁₀V₂O₄₀ Pathway1->HPA Pd Palladium Catalysts e.g., Pd(OAc)₂ + Ligand Pathway2->Pd Result1 High Yields, Short Times (for analogous diazepines) HPA->Result1 Result2 Effective for C-N Bond Formation (Lactamization) Pd->Result2

Caption: Decision logic for selecting a catalytic approach.

References

Technical Support Center: Isolating Pure 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 1-Benzyl-1,4-diazepan-5-one. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure after the synthesis of this compound?

A typical workup procedure involves quenching the reaction mixture with ice, followed by basification to a pH of approximately 11 using a base like ammonium hydroxide. The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane. The combined organic extracts are subsequently dried over an anhydrous salt like sodium sulfate and concentrated under reduced pressure to yield the crude product.[1]

Q2: What are the recommended methods for purifying crude this compound?

The two primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization from ethyl acetate has been reported to yield the pure compound. Alternatively, silica gel column chromatography using a mobile phase of chloroform and methanol can be employed for purification.

Q3: What are potential impurities in the synthesis of this compound?

While specific impurities for this exact compound are not extensively documented in the provided search results, potential impurities in related diazepam syntheses can include unreacted starting materials, by-products from side reactions, and degradation products. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to identify the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out of the product instead of crystallization. The solvent may be too nonpolar, or the solution is supersaturated. The boiling point of the solvent might be too high, causing the compound to melt.Add a small amount of a more polar co-solvent. Try a different solvent system. Ensure the solution is not cooled too rapidly.
No crystal formation upon cooling. The solution may not be sufficiently saturated, or the product is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding a seed crystal. Scratch the inside of the flask with a glass rod to induce crystallization. Cool the solution for a longer period in an ice bath.
Low recovery of the purified product. The compound may have significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.Use a minimal amount of hot solvent to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the final product. The chosen solvent does not effectively remove colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Streaking or tailing of the product spot on the TLC plate and column. This compound is a basic compound and can interact strongly with the acidic silanol groups on the surface of the silica gel.Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine (typically 0.1-1%). Alternatively, use a mobile phase containing a basic modifier like triethylamine or a few drops of ammonium hydroxide in the polar solvent component.
Poor separation of the product from impurities. The chosen mobile phase does not have the optimal polarity for separation.Systematically test different solvent systems with varying polarities using TLC to find the optimal mobile phase that gives good separation between the product and impurities. A good starting point for N-substituted lactams is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
The product does not elute from the column. The mobile phase is not polar enough to move the compound down the column. The compound may have irreversibly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, consider using a more polar solvent system or a different stationary phase like alumina.
The product elutes too quickly with the solvent front. The mobile phase is too polar.Use a less polar mobile phase. Start with a higher ratio of the non-polar solvent and gradually increase the polarity.

Data Presentation

The following table summarizes the quantitative data for the purification of this compound using different methods.

Purification MethodDetailsYield (%)Purity
RecrystallizationSolvent: Ethyl acetate65%High (suitable for X-ray analysis)[1]
Column ChromatographyStationary Phase: Silica gelMobile Phase: Chloroform - Methanol47%Not specified

Experimental Protocols

Recrystallization from Ethyl Acetate
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the crude product completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethyl acetate.

  • Dry the crystals under vacuum to obtain the pure this compound.

Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of chloroform and methanol). The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Workup_and_Purification_Workflow start_end start_end process process decision decision output output troubleshoot troubleshoot start Start: Crude Reaction Mixture workup Aqueous Workup (Quench, Basify, Extract, Dry, Concentrate) start->workup crude_product Crude this compound workup->crude_product tlc_analysis TLC Analysis crude_product->tlc_analysis streaking Streaking on TLC? tlc_analysis->streaking no_streaking Choose Purification Method streaking->no_streaking No deactivate_silica Troubleshoot: - Deactivate silica gel - Use basic modifier in eluent streaking->deactivate_silica Yes recrystallization Recrystallization no_streaking->recrystallization column_chromatography Column Chromatography no_streaking->column_chromatography oiling_out Oiling Out? recrystallization->oiling_out poor_separation Poor Separation? column_chromatography->poor_separation low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Troubleshoot: - Change recrystallization solvent - Use co-solvent oiling_out->change_solvent Yes pure_product Pure this compound low_recovery->pure_product No optimize_solvent_vol Troubleshoot: - Use minimal hot solvent - Wash with ice-cold solvent low_recovery->optimize_solvent_vol Yes poor_separation->pure_product No optimize_mobile_phase Troubleshoot: - Optimize mobile phase polarity - Use gradient elution poor_separation->optimize_mobile_phase Yes end End pure_product->end deactivate_silica->no_streaking change_solvent->recrystallization optimize_solvent_vol->recrystallization optimize_mobile_phase->column_chromatography

Caption: Workflow for the workup and purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Benzyl-1,4-diazepan-5-one and Other Nitric Oxide Synthase Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy and selectivity of various enzyme inhibitors is paramount. This guide aims to provide a comparative overview of 1-Benzyl-1,4-diazepan-5-one as a nitric oxide synthase (NOS) inhibitor against other well-established inhibitors. However, a comprehensive review of publicly available scientific literature reveals a significant gap in direct comparative studies featuring this compound.

While this compound has been identified as an inhibitor of human nitric oxide synthesis[1], there is a notable absence of published quantitative data, such as IC50 or Ki values, that directly compare its potency and isoform selectivity (nNOS, eNOS, iNOS) against other widely used NOS inhibitors like L-NAME, 7-Nitroindazole, and Aminoguanidine. This lack of direct comparative experimental data prevents a quantitative analysis and the creation of detailed comparison tables as originally intended for this guide.

This guide will, therefore, provide a qualitative overview based on the available information for this compound and then present the established profiles of other common NOS inhibitors to offer a foundational context for researchers.

This compound: An Identified NOS Inhibitor

This compound is a diazepane intermediate that has been recognized for its potential to inhibit human nitric oxide synthesis[1]. The molecular structure of the compound has been characterized, revealing a seven-membered ring in a chair-like conformation[1]. While its role as a NOS inhibitor is mentioned, specific details regarding its mechanism of action, potency, and selectivity across the different NOS isoforms are not available in the reviewed literature.

Established Nitric Oxide Synthase Inhibitors: A Benchmark for Comparison

To provide a framework for understanding the characteristics of a NOS inhibitor, the following sections detail the properties of three commonly used inhibitors.

L-NAME (Nω-nitro-L-arginine methyl ester)

L-NAME is a non-selective NOS inhibitor that acts as a prodrug, being hydrolyzed to Nω-nitro-L-arginine (L-NOARG), which is the active inhibitor. It is widely used in research to study the physiological roles of nitric oxide.

7-Nitroindazole (7-NI)

7-Nitroindazole is recognized for its relative selectivity for the neuronal isoform of NOS (nNOS) over the endothelial isoform (eNOS). This selectivity makes it a valuable tool in neuroscience research to investigate the specific roles of nNOS.

Aminoguanidine

Aminoguanidine is known to be a relatively selective inhibitor of the inducible isoform of NOS (iNOS), particularly in comparison to the constitutive isoforms (nNOS and eNOS). This property has led to its investigation in inflammatory conditions where iNOS is upregulated.

Experimental Protocols for Assessing NOS Inhibition

While specific experimental data for this compound is unavailable, the general methodology for assessing the inhibitory activity of a compound on NOS isoforms typically involves the following steps. This generalized protocol is based on commonly used assays in the field.

General NOS Activity Assay (Griess Assay)

This assay measures the production of nitric oxide by monitoring the accumulation of its stable oxidation product, nitrite, in the supernatant of cells or in an in vitro reaction.

Materials:

  • Recombinant human nNOS, eNOS, or iNOS

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (for nNOS and eNOS activation)

  • Inhibitor compound (e.g., this compound, L-NAME)

  • Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a reaction mixture containing the NOS enzyme, L-arginine, NADPH, and other necessary cofactors in a suitable buffer.

  • Add varying concentrations of the inhibitor compound to the reaction mixture. A control reaction without the inhibitor should also be prepared.

  • Incubate the reaction mixtures at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction, for example, by adding a zinc sulfate solution to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new microplate.

  • Add Griess Reagent to each well containing the supernatant.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a standard curve prepared using known concentrations of sodium nitrite.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of nitric oxide synthase directly impacts signaling pathways that are dependent on nitric oxide. A simplified representation of this is the canonical L-arginine-NO-sGC pathway.

NOS_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_enzyme Enzyme Action cluster_downstream Downstream Signaling L-Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L-Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Physiological Effects Physiological Effects cGMP->Physiological Effects Mediates Inhibitors NOS Inhibitors (e.g., this compound) Inhibitors->NOS Inhibit

Caption: Simplified signaling pathway of nitric oxide synthesis and its inhibition.

The general workflow for screening and characterizing a novel NOS inhibitor would follow a logical progression from initial identification to detailed characterization.

Experimental_Workflow A Compound Synthesis (e.g., this compound) B Primary Screening: In vitro NOS activity assay (e.g., Griess Assay) A->B C Determination of IC50 Values against nNOS, eNOS, and iNOS B->C D Selectivity Profiling: Compare IC50 values across isoforms C->D F Cell-based Assays: Measure NO production in relevant cell lines C->F E Mechanism of Action Studies: (e.g., Competitive vs. Non-competitive) D->E G In vivo Studies: Assess physiological effects in animal models F->G

Caption: General experimental workflow for the evaluation of a novel NOS inhibitor.

Conclusion

This compound is an identified inhibitor of human nitric oxide synthase. However, the lack of publicly available, direct comparative studies with quantitative data on its potency and selectivity prevents a thorough comparison with established NOS inhibitors such as L-NAME, 7-Nitroindazole, and Aminoguanidine. Further research is required to elucidate the specific inhibitory profile of this compound to determine its potential utility as a research tool or therapeutic agent. The experimental protocols and workflows described provide a standard framework within which such a characterization could be performed. Researchers interested in this compound are encouraged to conduct such comparative studies to fully understand its pharmacological properties.

References

In Vitro Validation of 1-Benzyl-1,4-diazepan-5-one's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of 1-Benzyl-1,4-diazepan-5-one against established alternatives. The focus is on two primary putative mechanisms of action: inhibition of nitric oxide synthase (NOS) and modulation of the GABA-A receptor. The information is supported by detailed experimental protocols and comparative data presented in a clear, tabular format.

Inhibition of Nitric Oxide Synthase

This compound has been identified as a potential inhibitor of human nitric oxide synthesis.[1][2] Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, and its dysregulation is implicated in numerous diseases. Therefore, inhibitors of nitric oxide synthases (NOS), the enzymes responsible for NO production, are of significant therapeutic interest.

Comparative Analysis of NOS Inhibition

To evaluate the efficacy and selectivity of this compound as a NOS inhibitor, a comparative in vitro study is proposed against well-characterized non-selective and isoform-selective NOS inhibitors.

CompoundTarget Isoform(s)IC₅₀ (µM) - nNOSIC₅₀ (µM) - eNOSIC₅₀ (µM) - iNOSData Source
This compound Putative NOSHypothetical 15.2Hypothetical 25.8Hypothetical 5.4Proposed Study
L-NAME (Nω-nitro-L-arginine methyl ester)Non-selective0.150.463.9Published Literature
7-NitroindazolenNOS selective0.482911Published Literature
AminoguanidineiNOS selective5010010Published Literature

Hypothetical data is presented for illustrative purposes and should be validated experimentally.

Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of test compounds against the three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and comparator compounds for each NOS isoform.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent system for nitrite determination

  • Test compounds (this compound, L-NAME, 7-Nitroindazole, Aminoguanidine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and comparator inhibitors.

  • In a 96-well plate, add the assay buffer, NADPH, BH₄, and calmodulin (for nNOS and eNOS).

  • Add the respective NOS enzyme to each well.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (known inhibitor).

  • Initiate the enzymatic reaction by adding L-Arginine.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Measure the amount of nitrite, a stable breakdown product of NO, using the Griess Reagent system according to the manufacturer's instructions. The absorbance is typically read at 540 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for NOS Inhibition Assay

NOS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds & Controls prep_compounds->add_compounds prep_reagents Prepare Reaction Mix (Buffer, Cofactors) add_enzyme Add NOS Enzyme (nNOS, eNOS, or iNOS) prep_reagents->add_enzyme add_enzyme->add_compounds start_reaction Initiate with L-Arginine add_compounds->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction griess_assay Griess Reagent for Nitrite Detection stop_reaction->griess_assay read_absorbance Read Absorbance (540 nm) griess_assay->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Workflow for the in vitro NOS inhibition assay.

GABA-A Receptor Modulation

The 1,4-diazepane scaffold is structurally related to benzodiazepines, a class of drugs well-known for their positive allosteric modulation of the GABA-A receptor.[3][4] This structural similarity suggests that this compound may also interact with the GABA-A receptor, potentially exhibiting anxiolytic, sedative, or anticonvulsant properties.

Comparative Analysis of GABA-A Receptor Binding

A radioligand binding assay can be employed to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor. Diazepam, a classic benzodiazepine, serves as the primary comparator.

CompoundBinding Affinity (Ki, nM)Receptor Subtype SelectivityData Source
This compound Hypothetical 85To be determinedProposed Study
Diazepam1-10Non-selective (α1, α2, α3, α5)Published Literature
Zolpidem20-30α1-selectivePublished Literature
Flumazenil (Antagonist)0.5-1Non-selectivePublished Literature

Hypothetical data is presented for illustrative purposes and should be validated experimentally.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site of the GABA-A receptor.

Materials:

  • Rat or human brain membrane preparations (e.g., from cortex or cerebellum) rich in GABA-A receptors.

  • [³H]-Flumazenil (radioligand).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Test compounds (this compound, Diazepam).

  • Non-specific binding control (e.g., a high concentration of unlabeled Diazepam or Clonazepam).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, combine the brain membrane preparation, [³H]-Flumazenil at a fixed concentration (typically near its Kd), and varying concentrations of the test compound or vehicle.

  • For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).

  • Incubate the mixture at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Flumazenil).

  • Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway of GABA-A Receptor Modulation

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABAA_receptor GABA-A Receptor (Chloride Channel) GABA_release->GABAA_receptor GABA binds Cl_influx Chloride Ion (Cl⁻) Influx GABAA_receptor->Cl_influx Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Modulator This compound (Putative Modulator) Modulator->GABAA_receptor Allosteric Modulation

Putative modulation of GABA-A receptor signaling.

Conclusion

This guide outlines the foundational in vitro experiments to validate and compare the biological activities of this compound. The proposed studies focus on its potential as a nitric oxide synthase inhibitor and a GABA-A receptor modulator. The provided protocols and comparative data tables serve as a framework for researchers to design and interpret experiments aimed at characterizing the pharmacological profile of this compound. Further functional assays, such as electrophysiological recordings for GABA-A receptor modulation, would be necessary to fully elucidate its mechanism of action and therapeutic potential.

References

Lack of In Vivo Efficacy Data for 1-Benzyl-1,4-diazepan-5-one Derivatives Necessitates Analysis of Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in in vivo efficacy data for 1-Benzyl-1,4-diazepan-5-one derivatives. Despite the interest in diazepine-containing compounds in drug discovery, this specific scaffold has not been extensively evaluated in living organisms for its therapeutic potential. Consequently, this guide will focus on the in vivo efficacy of structurally related compounds, primarily diazepino[1,2-a]benzimidazole and 1,4-benzodiazepine derivatives, for which in vivo data on anxiolytic, analgesic, and anticancer activities are available.

Comparison of In Vivo Anxiolytic and Analgesic Efficacy of Diazepino[1,2-a]benzimidazole Derivatives

Recent studies on novel 2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]benzimidazole derivatives have demonstrated promising anxiolytic and analgesic effects in murine models. These compounds, which share a diazepine ring fused to a benzimidazole core, offer insights into the potential of related heterocyclic systems.

Quantitative Data Summary

The following table summarizes the in vivo anxiolytic and analgesic activities of selected diazepino[1,2-a]benzimidazole derivatives compared to the standard drug, diazepam.

Compound IDAnxiolytic Activity (Elevated Plus Maze)Analgesic Activity (Tail Flick Test) MPE (%)
Time in Open Arms (s) Number of Entries to Open Arms
Control 18.2 ± 2.17.8 ± 0.9
Diazepam (2 mg/kg) 45.6 ± 3.514.2 ± 1.3
Compound 2d 35.1 ± 4.211.5 ± 1.1
Compound 3b 48.9 ± 5.115.1 ± 1.4
Compound 2a 25.4 ± 3.89.2 ± 1.0
Compound 2c 28.1 ± 3.19.8 ± 1.2

*Statistically significant difference from the control group (p < 0.05). MPE: Maximum Possible Effect. Data is presented as mean ± SEM.

Experimental Protocols

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Animals: Male mice are used for the study.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated 50 cm from the ground.

  • Procedure:

    • Mice are orally administered the test compounds or vehicle (control) 30-60 minutes before the test. Diazepam is used as a positive control.

    • Each mouse is placed at the center of the maze, facing an open arm.

    • The behavior of the mouse is recorded for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

Tail Flick Test for Analgesic Activity

The tail flick test is a common method to measure the pain threshold in animals. It assesses the animal's response to a thermal stimulus.

  • Animals: Male mice are used.

  • Apparatus: A tail flick analgesia meter that applies a focused beam of heat to the animal's tail.

  • Procedure:

    • A baseline tail-flick latency (the time taken for the mouse to flick its tail away from the heat source) is recorded before drug administration.

    • Test compounds or vehicle are administered, typically via intraperitoneal injection.

    • The tail-flick latency is measured at different time points after drug administration (e.g., 30, 60, 90 minutes).

  • Parameters Measured:

    • The latency to tail flick is recorded.

    • A cut-off time is set to prevent tissue damage.

    • The analgesic effect is often expressed as the Maximum Possible Effect (MPE), calculated as: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Visualizations

experimental_workflow cluster_anxiolytic Anxiolytic Activity (Elevated Plus Maze) cluster_analgesic Analgesic Activity (Tail Flick Test) anx_drug_admin Drug Administration (Oral) anx_acclimatization Acclimatization (30-60 min) anx_drug_admin->anx_acclimatization anx_epm_test EPM Test (5 min) anx_acclimatization->anx_epm_test anx_data_analysis Data Analysis (Time in open arms, Entries) anx_epm_test->anx_data_analysis anal_baseline Baseline Latency Measurement anal_drug_admin Drug Administration (i.p.) anal_baseline->anal_drug_admin anal_post_drug Post-drug Latency Measurement (30, 60, 90 min) anal_drug_admin->anal_post_drug anal_data_analysis Data Analysis (MPE Calculation) anal_post_drug->anal_data_analysis

Caption: Experimental workflow for in vivo anxiolytic and analgesic studies.

gaba_signaling gaba_receptor GABA-A Receptor Chloride Channel cl_influx Chloride Ion Influx gaba_receptor:f1->cl_influx Opens benzodiazepine Benzodiazepine Derivative benzodiazepine->gaba_receptor:f0 Allosteric Modulation gaba GABA gaba->gaba_receptor:f0 Binds hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization anxiolytic_effect Anxiolytic Effect hyperpolarization->anxiolytic_effect Leads to

Caption: Simplified GABA-A receptor signaling pathway.

Discussion and Future Directions

The presented data on diazepino[1,2-a]benzimidazole derivatives highlight the therapeutic potential of diazepine-containing scaffolds. The anxiolytic effects are likely mediated through the modulation of the GABA-A receptor, a common mechanism for benzodiazepines. The analgesic properties may involve different pathways and warrant further investigation.

For the field to advance, and to understand the potential of this compound derivatives, the following steps are crucial:

  • Synthesis of a Focused Library: A series of this compound derivatives with diverse substitutions should be synthesized.

  • In Vitro Screening: The synthesized compounds should be screened in vitro for their activity on relevant targets (e.g., GABA-A receptors, opioid receptors, cancer cell lines).

  • In Vivo Efficacy Studies: Promising candidates from in vitro assays should be evaluated in established in vivo models for various therapeutic areas, including anxiety, pain, and oncology. These studies should include comparator drugs to benchmark the performance of the novel compounds.

References

structure-activity relationship (SAR) of 1-Benzyl-1,4-diazepan-5-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1,4-diazepan-5-one Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, targeting researchers, scientists, and drug development professionals. The information is compiled from various studies on this chemical scaffold and its broader class, the 1,4-diazepines and benzodiazepines, to offer insights into their therapeutic potential.

Introduction

The this compound core structure is a key pharmacophore with diverse biological activities. As a privileged motif in medicinal chemistry, derivatives of this scaffold have been explored for various therapeutic applications, including as inhibitors of human nitric oxide synthesis and as cardiotonic agents.[1][2][3] This guide focuses on the impact of structural modifications on the biological activity of these analogs, providing a framework for the rational design of new and more potent therapeutic agents.

Comparison of Biological Activities

The primary biological activity for which a clear SAR has been established for direct analogs of this compound is their positive inotropic effect, demonstrating their potential in the treatment of heart failure.[3] Additionally, the broader class of 1,4-diazepines and benzodiazepines, which share structural similarities, are well-known for their effects on the central nervous system (CNS) as anxiolytics and anticonvulsants, primarily through modulation of the GABA-A receptor.[4][5][6] Some derivatives have also been investigated as anticancer agents by inhibiting protein synthesis or specific kinases.[7][8]

Positive Inotropic Activity

A study on a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][4][5]oxazin-7-yl)acetamides, which are analogs of the core topic, revealed significant positive inotropic effects. The data from this study is summarized below.

Table 1: Structure-Activity Relationship of this compound Analogs as Positive Inotropic Agents [3]

CompoundSubstitution on Benzyl Ring (R)Inotropic Activity (% increase in stroke volume at 1 x 10⁻⁵ M)Chronotropic Effect
3a H5.32 ± 0.11Not significant
3b 4-F6.15 ± 0.12Not significant
3c 4-Cl6.89 ± 0.13Not significant
3d 4-Br7.12 ± 0.14Not significant
3e 4-CH₃6.45 ± 0.12Not significant
3f 4-OCH₃5.88 ± 0.11Not significant
3g 4-NO₂ 7.68 ± 0.14 Not significant
Milrinone (Standard) -2.38 ± 0.05Not significant

From the data, it is evident that electron-withdrawing groups at the para position of the benzyl ring enhance the positive inotropic activity, with the 4-nitro substituted analog (3g ) being the most potent.

General SAR for CNS Activity (Inferred from Benzodiazepines)

While specific data on the CNS activity of this compound analogs is limited, the extensive research on 1,4-benzodiazepines provides valuable insights.[4][5]

  • Substituents on the fused benzene ring (if present): An electron-withdrawing group at position 7 (e.g., Cl, NO₂) is crucial for anxiolytic and anticonvulsant activity.[5]

  • Substituents at position 1 (N1): Small alkyl groups can be tolerated. The benzyl group in the topic compounds suggests that larger substituents are also being explored.

  • Substituents at position 2: A carbonyl group is important for activity.[5]

  • Substituents at the 5-phenyl ring (if present): Ortho or di-ortho substitution with electron-withdrawing groups can increase potency.

Experimental Protocols

Evaluation of Inotropic Activity[3]

Objective: To measure the effect of the compounds on the contractility of isolated heart muscle.

Methodology:

  • Animal Model: Male New Zealand white rabbits.

  • Tissue Preparation: The heart is rapidly excised and the left atrium is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Experimental Setup: The atrium is attached to an isometric force transducer to record contractions. The preparation is allowed to equilibrate for 60 minutes.

  • Drug Administration: Compounds are added to the bath in a cumulative concentration-response manner.

  • Data Analysis: The change in the force of contraction (stroke volume) is measured and expressed as a percentage change from the baseline.

Rota-rod Test for Sedative/Motor Coordination Effects (General Protocol)

Objective: To assess the motor coordination and sedative effects of compounds.

Methodology:

  • Animal Model: Mice or rats.

  • Apparatus: A rotating rod (rota-rod) apparatus.

  • Procedure: Animals are trained to stay on the rotating rod. On the test day, animals are administered the test compound or vehicle. After a specific time, they are placed on the rota-rod, and the latency to fall is recorded.

  • Data Analysis: A decrease in the time spent on the rod compared to the control group indicates a deficit in motor coordination, which can be a sign of sedation.

Visualizations

Experimental Workflow for Inotropic Activity Screening

G cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_test Testing cluster_analysis Data Analysis rabbit Rabbit Heart Excision atrium Left Atrium Dissection rabbit->atrium organ_bath Mounting in Organ Bath atrium->organ_bath transducer Connection to Force Transducer organ_bath->transducer equilibration Equilibration (60 min) transducer->equilibration drug_admin Cumulative Drug Administration equilibration->drug_admin record Record Contractions drug_admin->record measure Measure Change in Stroke Volume record->measure analysis Express as % Change measure->analysis end end analysis->end Results

Caption: Workflow for evaluating the positive inotropic activity of this compound analogs.

Putative Signaling Pathway for GABA-A Receptor Modulation

G cluster_receptor GABA-A Receptor gaba_site GABA Binding Site cl_channel Chloride Ion Channel gaba_site->cl_channel Increased Channel Opening Frequency bzd_site Benzodiazepine Binding Site bzd_site->cl_channel Increased Channel Opening Frequency compound 1,4-Diazepan-5-one Analog (Allosteric Modulator) compound->bzd_site gaba GABA gaba->gaba_site hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Increased Cl- Influx cns_effect CNS Effect (Anxiolysis, Anticonvulsant) hyperpolarization->cns_effect

Caption: Proposed mechanism of CNS activity via positive allosteric modulation of the GABA-A receptor.

References

A Comparative Guide to the Anxiolytic Potential of 1-Benzyl-1,4-diazepan-5-one and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-established anxiolytic agent, diazepam, and the novel compound, 1-Benzyl-1,4-diazepan-5-one. While extensive data exists for diazepam's efficacy and mechanism of action, research into the anxiolytic properties of this compound is still in its nascent stages. This document aims to summarize the available information, propose a framework for future comparative studies, and provide detailed experimental protocols for assessing anxiolytic effects.

Introduction

Diazepam, a benzodiazepine, has been a cornerstone in the treatment of anxiety disorders for decades.[1][2] Its mechanism of action, centered on the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is well-understood. In contrast, this compound is a newer entity, primarily identified as a diazepane intermediate with potential as an inhibitor of human nitric oxide synthase (NOS).[3] The exploration of its anxiolytic effects is a novel area of research. This guide will juxtapose the known anxiolytic profile of diazepam with the theoretical potential of this compound, providing a basis for future empirical investigation.

Compound Profiles

FeatureThis compoundDiazepam
Chemical Class DiazepaneBenzodiazepine
Primary Known/Proposed Mechanism of Action Nitric Oxide Synthase (NOS) Inhibition[3]Positive allosteric modulator of the GABA-A receptor
Anxiolytic Data Not yet established in published literature.Extensive preclinical and clinical data demonstrating anxiolytic effects.[2]
Potential Therapeutic Target Anxiety disorders (hypothesized)Anxiety disorders, muscle spasms, seizures, alcohol withdrawal[2]

Signaling Pathways and Mechanisms of Action

Diazepam: Enhancing GABAergic Inhibition

Diazepam exerts its anxiolytic effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event does not activate the receptor directly but rather enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it less likely to fire, resulting in a widespread calming effect on the central nervous system.

diazepam_pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel (Closed) GABA_A->Cl_channel Controls Cl_channel_open Chloride Ion Channel (Open) GABA_A->Cl_channel_open Increased Affinity for GABA leads to more frequent opening Hyperpolarization Membrane Hyperpolarization Cl_channel_open->Hyperpolarization Increased Cl- Influx Reduced_Anxiety Anxiolytic Effect Hyperpolarization->Reduced_Anxiety Leads to GABA GABA GABA->GABA_A Binds to Diazepam Diazepam Diazepam->GABA_A Binds to (Allosteric Site) bzd_pathway cluster_presynaptic Neuron L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Anxiogenic_Effects Anxiogenic Effects NO->Anxiogenic_Effects May lead to BZD This compound BZD->NOS Inhibits Anxiolytic_Effect Potential Anxiolytic Effect BZD->Anxiolytic_Effect Hypothesized to produce experimental_workflow cluster_prep Preparation cluster_testing Behavioral Testing Animal_Acclimation Animal Acclimation Drug_Preparation Drug Preparation (Vehicle, Diazepam, this compound) Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (e.g., Intraperitoneal Injection) Drug_Preparation->Drug_Administration EPM Elevated Plus-Maze Drug_Administration->EPM OFT Open Field Test Drug_Administration->OFT LDB Light-Dark Box Test Drug_Administration->LDB Data_Collection Data Collection & Video Tracking EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Data_Analysis Data Analysis & Statistical Comparison Data_Collection->Data_Analysis Conclusion Conclusion on Comparative Anxiolytic Effects Data_Analysis->Conclusion

References

Comparative Analysis of 1-Benzyl-1,4-diazepan-5-one Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of 1-Benzyl-1,4-diazepan-5-one, a comprehensive understanding of its cross-reactivity is paramount. This guide provides a comparative analysis of this diazepane intermediate, a known inhibitor of human nitric oxide synthesis, against other relevant compounds.[1][2] It also outlines detailed experimental protocols to assess its selectivity and potential off-target effects, crucial for advancing preclinical and clinical development.

Hypothetical Cross-Reactivity Profile of this compound

While specific experimental data on the cross-reactivity of this compound is not extensively available in the public domain, its structural features—a diazepane core and a benzyl substituent—suggest potential interactions with targets beyond nitric oxide synthase (NOS). The diazepine ring is a privileged scaffold in medicinal chemistry, notably present in benzodiazepines which primarily target GABA-A receptors in the central nervous system.[3][4] Therefore, a key area of investigation would be its potential for allosteric modulation of these receptors. Furthermore, the benzyl group could facilitate interactions with a variety of enzymes and receptors that possess hydrophobic binding pockets.

Comparison with Alternative Nitric Oxide Synthase Inhibitors and Structurally Related Compounds

To provide context for the potential cross-reactivity of this compound, the following table compares it with established NOS inhibitors and a common benzodiazepine. This comparison highlights the diverse selectivity profiles of compounds targeting the nitric oxide pathway and those with similar core structures.

CompoundPrimary Target(s)Known Cross-Reactivity/Off-TargetsKey Structural Features
This compound Nitric Oxide Synthase (NOS)Hypothetical: GABA-A receptors, other enzymes with hydrophobic binding pockets.Diazepane ring, Benzyl group
L-NMMA (NG-Monomethyl-L-arginine) Non-selective NOS inhibitorArginine transportersArginine analog
L-NIL (L-N6-(1-Iminoethyl)lysine) Moderately selective for inducible NOS (iNOS)Some inhibition of neuronal NOS (nNOS) and endothelial NOS (eNOS)Lysine derivative
7-Nitroindazole (7-NI) Selective inhibitor of neuronal NOS (nNOS)Can have effects on other heme-containing enzymesIndazole ring
Diazepam GABA-A receptor positive allosteric modulatorCan interact with other ion channels at high concentrationsBenzodiazepine structure

Experimental Protocols for Cross-Reactivity Assessment

A thorough investigation of cross-reactivity involves a multi-pronged approach, combining in silico predictions with in vitro and cellular assays.

In Silico Off-Target Profiling

Objective: To computationally predict potential off-target interactions of this compound to guide in vitro screening efforts.

Methodology:

  • Ligand-Based Similarity Searching: Utilize the chemical structure of this compound to search databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar structures and known biological targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structural features of this compound and screen it against a database of protein structures to identify potential binding partners.

  • Target Prediction Platforms: Employ web-based servers and software (e.g., SwissTargetPrediction, SuperPred) that use a combination of 2D and 3D similarity measures to predict a spectrum of potential protein targets.

In Vitro Kinase and Receptor Profiling

Objective: To experimentally screen this compound against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels to identify off-target binding.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Binding Assays:

    • Radioligand Binding Assays: For a panel of receptors, incubate the receptor preparation with a known radiolabeled ligand in the presence and absence of this compound. Measure the displacement of the radioligand to determine the binding affinity of the test compound.

    • Enzymatic Assays: For kinases, perform enzymatic assays in the presence of varying concentrations of this compound to determine its inhibitory activity (IC50). This is often done using fluorescence or luminescence-based readouts that measure the consumption of ATP or the phosphorylation of a substrate.

  • Data Analysis: Calculate the binding affinity (Ki) or inhibitory concentration (IC50) for each target. A significant interaction is typically defined as >50% inhibition at a concentration of 1-10 µM.

Cell-Based Phenotypic Screening

Objective: To assess the functional consequences of potential off-target interactions in a cellular context.

Methodology:

  • Cell Line Selection: Choose a panel of cell lines representing different tissues and expressing a variety of potential off-targets identified in the in silico and in vitro screens.

  • Compound Treatment: Treat the selected cell lines with a range of concentrations of this compound.

  • Phenotypic Readouts: Utilize high-content imaging or other cell-based assays to monitor a variety of cellular parameters, such as:

    • Cell viability and proliferation (e.g., MTT or CellTiter-Glo assays).

    • Apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).

    • Changes in cell morphology.

    • Activation or inhibition of specific signaling pathways (e.g., reporter gene assays).

  • Data Analysis: Identify any significant and dose-dependent phenotypic changes induced by the compound, which may indicate off-target effects.

Visualizing Cross-Reactivity Concepts

To further aid in the understanding of cross-reactivity, the following diagrams illustrate key concepts and workflows.

Signaling_Pathway_Cross_Reactivity Compound This compound Target Nitric Oxide Synthase (NOS) Compound->Target Binds to OffTarget1 GABA-A Receptor Compound->OffTarget1 Cross-reacts OffTarget2 Kinase X Compound->OffTarget2 Cross-reacts DesiredEffect Inhibition of NO Production Target->DesiredEffect SideEffect1 Sedation/ Anxiolysis OffTarget1->SideEffect1 SideEffect2 Altered Cell Signaling OffTarget2->SideEffect2

Caption: Hypothetical signaling pathway illustrating how this compound could interact with its intended target (NOS) and potential off-targets, leading to both desired effects and side effects.

Experimental_Workflow Start Start: Compound of Interest (this compound) InSilico In Silico Off-Target Prediction Start->InSilico InVitro In Vitro Broad Panel Screening (Kinases, GPCRs, Ion Channels) InSilico->InVitro Guides CellBased Cell-Based Phenotypic Assays InVitro->CellBased Informs HitValidation Hit Validation and Dose-Response CellBased->HitValidation End End: Cross-Reactivity Profile HitValidation->End

Caption: A streamlined experimental workflow for determining the cross-reactivity profile of a small molecule inhibitor like this compound.

Logical_Relationship Compound This compound StructuralFeatures Structural Features: - Diazepane Core - Benzyl Group Compound->StructuralFeatures KnownTarget Known Target: Nitric Oxide Synthase Compound->KnownTarget PotentialOffTargets Potential Off-Targets: - GABA-A Receptors - Other Kinases/Enzymes StructuralFeatures->PotentialOffTargets Suggests KnownTarget->PotentialOffTargets Does not exclude Necessity Necessity for Cross-Reactivity Studies PotentialOffTargets->Necessity

Caption: Logical diagram illustrating how the structural features and known target of this compound lead to the hypothesis of potential off-targets, necessitating comprehensive cross-reactivity studies.

References

A Head-to-Head Comparison of 1-Benzyl-1,4-diazepan-5-one with Known Neuromodulatory and Vasodilatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical compound 1-Benzyl-1,4-diazepan-5-one against established drugs, leveraging available data and its putative mechanisms of action. While direct comparative experimental data for this compound is limited, this document serves as a foundational guide for researchers by contextualizing its potential therapeutic profile against well-characterized agents.

The title compound, C12H16N2O, is identified as a diazepane intermediate with potential utility as an inhibitor of human nitric oxide synthesis[1]. Based on this and its structural similarity to benzodiazepines, this guide will compare it with:

  • Known Nitric Oxide Synthase (NOS) Inhibitors: L-NAME (a non-selective inhibitor) and 7-Nitroindazole (a selective neuronal NOS inhibitor).

  • A Representative Benzodiazepine: Diazepam, which primarily acts on GABAA receptors but has also been shown to inhibit NOS at micromolar concentrations[2].

Section 1: Comparative Analysis of Physicochemical and Pharmacological Properties

This section summarizes the known and putative properties of this compound in comparison to Diazepam, L-NAME, and 7-Nitroindazole.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundDiazepam (Valium)L-NAME (NG-nitro-L-arginine methyl ester)7-Nitroindazole (7-NI)
Drug Class Diazepane IntermediateBenzodiazepineNon-selective Nitric Oxide Synthase (NOS) InhibitorSelective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor
Primary Mechanism of Action Putative inhibitor of human nitric oxide synthesis[1].Positive allosteric modulator of GABAA receptors, increasing GABA's inhibitory effect[3][4][5][6]. Also reported to inhibit NOS[2].Non-selective competitive inhibitor of all three NOS isoforms (nNOS, eNOS, iNOS)[7][8][9].Selective inhibitor of neuronal nitric oxide synthase (nNOS)[10].
Molecular Formula C12H16N2OC16H13ClN2OC7H15N5O4C7H5N3O3
Administration Routes Research compound, typically used in vitro.Oral, intravenous, intramuscular, rectal[11][12].Intraperitoneal injection or in cell culture media for research[7].Intraperitoneal injection for research[10].

Table 2: Comparative Therapeutic and Adverse Effects Profile

FeatureThis compoundDiazepam (Valium)L-NAME7-Nitroindazole (7-NI)
Established Clinical Uses None (Research Compound)Anxiety, seizures, muscle spasms, alcohol withdrawal[11][12][13].Research tool to induce hypertension in animal models[7][14].Research tool to study the role of nNOS in neurotoxicity and anxiety[15].
Potential Therapeutic Areas Conditions involving excess NO production (e.g., neuroinflammation, septic shock).Anxiety disorders, epilepsy, muscle spasticity.Not for therapeutic use due to significant side effects.Neurodegenerative diseases, anxiety, neuropathic pain[15][16].
Common Side Effects UnknownDrowsiness, fatigue, confusion, ataxia, dependence, withdrawal symptoms[11][17][18].Hypertension, endothelial dysfunction[14].Sedation at higher doses[15]. Does not typically increase blood pressure[10].
Key Differentiator Potential for isoform-selective NOS inhibition (to be determined).Acts primarily on the GABAergic system, providing sedative and anxiolytic effects[19].Broadly inhibits NO production, leading to significant cardiovascular side effects[14].Selectively targets nNOS, potentially avoiding the cardiovascular effects of non-selective inhibitors[10].

Section 2: Signaling Pathways and Logical Relationships

Visual diagrams are provided to illustrate the key signaling pathways and logical frameworks discussed in this guide.

G cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Response Physiological Response (e.g., Vasodilation, Neurotransmission) cGMP->Response BDP5one This compound (Putative) BDP5one->NOS Inhibits LNAME L-NAME LNAME->NOS Inhibits (Non-selective) NI7 7-Nitroindazole NI7->NOS Inhibits (nNOS selective) G cluster_0 GABAergic Synapse cluster_1 Modulation GABA_A_Receptor GABAA Receptor (Chloride Channel) Chloride Cl- Ions GABA_A_Receptor->Chloride Channel Opens Neuron_Membrane Postsynaptic Neuron Membrane GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride->Hyperpolarization Influx leads to Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation (Enhances GABA effect) BDP5one This compound (Hypothetical) BDP5one->GABA_A_Receptor Activity to be determined G A Prepare Reagents: - Nitrite Standards - Test Compound Dilutions - NOS Enzyme Solution B Plate Setup: Add Standards, Controls, and Test Compound to wells A->B C Initiate Reaction: Add Reaction Mix and NOS enzyme to wells B->C D Incubate: 37°C for 30-60 minutes C->D E Griess Reaction: Add Griess Reagents 1 & 2 to develop color D->E F Measure Absorbance: Read plate at 540 nm E->F G Data Analysis: Calculate % inhibition and determine IC50 value F->G G A Prepare Reagents: - Rat Brain Membranes - Test Compound Dilutions - [3H]Flumazenil B Assay Incubation: Combine membranes, radioligand, and test compound in tubes A->B C Incubate: On ice (e.g., 4°C) for 60-90 minutes B->C D Filtration: Rapidly filter mixture through glass fiber filters to separate bound from free radioligand C->D E Washing: Wash filters with ice-cold Binding Buffer D->E F Quantification: Place filters in scintillation vials, add cocktail, and count radioactivity E->F G Data Analysis: Calculate specific binding and determine Ki value F->G

References

Preclinical Evaluation of 1-Benzyl-1,4-diazepan-5-one: A Comparative Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-1,4-diazepan-5-one is a heterocyclic compound belonging to the 1,4-diazepan-5-one class. While its synthesis and crystal structure have been described, publicly available preclinical data regarding its efficacy, selectivity, and safety profile are scarce. A singular report suggests it may function as an inhibitor of human nitric oxide synthesis, but this has not been substantiated with pharmacological data in the reviewed literature. Given the structural relationship of the diazepane core to the well-studied benzodiazepine class of compounds, this guide provides a comparative context for researchers. We will evaluate the known properties of this compound against Diazepam, a benchmark 1,4-benzodiazepine with extensive preclinical and clinical documentation. This guide aims to offer a framework for the potential preclinical evaluation of this compound by outlining established experimental protocols and the known signaling pathways of its therapeutic class.

Physicochemical Properties and Synthesis

A direct comparison of the fundamental properties of this compound and the benchmark compound, Diazepam, is presented below.

PropertyThis compoundDiazepam
Molecular Formula C₁₂H₁₆N₂OC₁₆H₁₃ClN₂O
Molecular Weight 204.27 g/mol 284.7 g/mol
Structure (Image of this compound)(Image of Diazepam)
Therapeutic Class Putative Nitric Oxide Synthase Inhibitor (Unconfirmed)Benzodiazepine (GABAₐ Receptor Modulator)

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is based on published literature.

Materials:

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol)

  • Sulfuric acid (40 ml)

  • Dichloromethane (DCM) (80 ml)

  • Sodium azide (32.5 g, 0.5 mol)

  • Ice (1 kg)

  • Ammonium hydroxide (15%, 200 mL)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • A mixture of sulfuric acid and dichloromethane is prepared and cooled to 273 K (0 °C).

  • 1-Benzyl-piperidin-4-one is added to the stirred mixture.

  • Sodium azide is added cautiously over a period of 3 hours, maintaining the temperature at approximately 278 K (5 °C).

  • The resulting mixture is stirred for an additional hour at 278 K.

  • Ice is rapidly added to the mixture, followed by alkalization with 15% ammonium hydroxide to a pH of 11.

  • The organic layer is separated, and the aqueous fraction is extracted three times with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The resulting residue is recrystallized from ethyl acetate to yield the final product, this compound.

Preclinical Model: Pentylenetetrazole (PTZ)-Induced Seizures

This model is a standard for evaluating the anticonvulsant properties of compounds, particularly those expected to act on the GABAergic system, such as benzodiazepines.[1][2]

Objective: To assess the ability of a test compound to prevent or delay the onset of clonic and tonic-clonic seizures induced by the GABAₐ receptor antagonist, pentylenetetrazole.

Materials:

  • Male CD1 mice (or other appropriate strain)

  • Pentylenetetrazole (PTZ), dissolved in sterile 0.9% NaCl (e.g., to a concentration of 2 mg/mL)

  • Test compound (e.g., Diazepam) and vehicle

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers (clear plastic cages)

  • Video monitoring system

  • Timer

Procedure:

  • Acclimation: Animals are acclimated to the experimental room for at least 1 hour before testing.

  • Dosing:

    • A cohort of mice is pre-treated with the test compound (e.g., Diazepam, 1-10 mg/kg, i.p.) or its vehicle.

    • The pre-treatment time is typically 30 minutes before PTZ administration.

  • PTZ Challenge:

    • A convulsant dose of PTZ (e.g., 40-90 mg/kg) is administered via i.p. injection.[3][4] The specific dose may need to be determined empirically for the chosen mouse strain to reliably induce seizures.

  • Observation:

    • Immediately after PTZ injection, each mouse is placed in an individual observation chamber.

    • Animals are observed continuously for 30 minutes.[5]

    • The latency (time to onset) of the first myoclonic jerk, clonic convulsion, and tonic-clonic convulsion is recorded.

    • Seizure severity can be scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: The latencies to seizure onset and the percentage of animals protected from seizures in the test compound group are compared to the vehicle control group using appropriate statistical methods.

Pharmacological Comparison and Data

Mechanism of Action: GABAergic Modulation

Diazepam and other benzodiazepines exert their effects by acting as positive allosteric modulators of the GABAₐ receptor.[6][7] This receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions (Cl⁻) to enter the neuron.[8] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[6]

Benzodiazepines bind to a specific site on the GABAₐ receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[9][10] This binding does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening.[7][11] The result is a potentiation of GABA's natural inhibitory effect, leading to the sedative, anxiolytic, muscle relaxant, and anticonvulsant properties of these drugs.[6]

GABAA_Signaling_Pathway cluster_Neuron Postsynaptic Neuron cluster_Inputs Modulators GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Cl- Influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition GABA GABA GABA->GABA_R Binds to GABA Site BZD Diazepam (Benzodiazepine) BZD->GABA_R Binds to Benzodiazepine Site (Allosteric)

GABA-A Receptor Signaling Pathway.
Preclinical Data Summary

The following table summarizes the available preclinical data for this compound and provides comparative data for Diazepam. The absence of published data for the target compound underscores the need for foundational preclinical studies.

ParameterThis compoundDiazepam (in Rodents)
Target(s) Not AvailableGABAₐ Receptor (Positive Allosteric Modulator)[10]
In Vitro Potency Not AvailableEnhances GABA-evoked currents; potency is greater in ternary (αβγ) vs. binary (αγ) receptor complexes.[12]
In Vivo Efficacy Not AvailableAnticonvulsant in PTZ-induced seizure model in mice; suppresses clonic and tonic convulsions.[13][14]
Pharmacokinetics (Rat)
RouteNot Available5 mg/kg, Intraperitoneal (i.p.)[15]
Plasma Half-life (t½)Not Available~0.88 hours[15]
Brain Half-life (t½)Not Available~0.89 hours[15]
Brain to Plasma RatioNot Available~4.5[15]
Bioavailability (i.n. vs i.v.)Not AvailablePlasma: ~68.4%; Brain: ~67.7%[16]
Safety/Toxicity Not AvailableChronic use can lead to tolerance and dependence; reduced anticonvulsant effect after subchronic administration.[4][11]

Experimental Workflow Visualization

The logical flow of a typical in vivo experiment to test for anticonvulsant activity is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Data Collection cluster_analysis Analysis A Animal Acclimation (e.g., Male CD1 Mice) B Randomize into Groups (Vehicle, Test Compound) A->B C Administer Vehicle or Test Compound (i.p.) B->C D Wait for Pre-treatment Period (e.g., 30 min) C->D E Administer PTZ (i.p.) (Convulsant Challenge) D->E F Place in Observation Chamber & Start Timer E->F G Record Latency to Seizures (Clonic, Tonic-Clonic) F->G H Observe for 30 min G->H I Compare Latencies between Vehicle and Test Groups H->I J Calculate Percentage of Seizure Protection I->J

Workflow for PTZ-Induced Seizure Model.

Conclusion

This compound is a compound for which foundational preclinical pharmacological data is currently lacking in the public domain. While its chemical structure places it within the broader family of diazepines, which includes therapeutically significant molecules like Diazepam, its biological activity remains uncharacterized. The putative role as a nitric oxide synthase inhibitor is an intriguing hypothesis but requires experimental validation.

In contrast, Diazepam has a well-defined preclinical profile, acting as a positive allosteric modulator of GABAₐ receptors to produce potent anticonvulsant effects. The experimental models and protocols used to characterize Diazepam, such as the PTZ-induced seizure model, provide a clear roadmap for the future preclinical evaluation of this compound. Any future research should focus on primary target identification, in vitro potency and selectivity assays, and in vivo efficacy studies to establish a pharmacological profile and determine any potential therapeutic utility for this compound.

References

Assessing the Selectivity of 1-Benzyl-1,4-diazepan-5-one for Nitric Oxide Synthase (NOS) Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the selectivity of 1-Benzyl-1,4-diazepan-5-one as a potential inhibitor of nitric oxide synthase (NOS) isoforms. While literature suggests this compound may act as an inhibitor of human nitric oxide synthesis, specific quantitative data on its inhibitory activity and selectivity for the different NOS isoforms (nNOS, eNOS, and iNOS) are not publicly available at this time.

Therefore, this document serves as a methodological guide and a comparative benchmark. We present a standardized experimental protocol to determine the IC50 values for this compound. For comparative purposes, we have compiled the known selectivity profiles of three established NOS inhibitors: L-NAME, 7-Nitroindazole, and S-Ethylisothiourea.

Comparative Selectivity of Known NOS Inhibitors

The following table summarizes the inhibitory potency (IC50 and Kᵢ values) of three common NOS inhibitors against neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). This data provides a reference for evaluating the potential selectivity of novel compounds like this compound.

CompoundnNOSeNOSiNOS
This compound Data not availableData not availableData not available
L-NAME Kᵢ: 15 nMKᵢ: 39 nMIC₅₀: 500 nM
7-Nitroindazole IC₅₀: 28.2 µMIC₅₀: 1057.5 µMIC₅₀: 27.0 µM
S-Ethylisothiourea Kᵢ: 29 nMKᵢ: 36 nMKᵢ: 17 nM

Note: IC50 and Ki values can vary depending on the experimental conditions, assay type, and species from which the enzymes are derived.

Signaling Pathway of Nitric Oxide Synthase

The diagram below illustrates the general catalytic process of nitric oxide synthase, converting L-arginine to L-citrulline and producing nitric oxide (NO).

NOS Signaling Pathway General Nitric Oxide Synthase (NOS) Signaling Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products L-Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L-Arginine->NOS O2 O2 O2->NOS NADPH NADPH NADPH->NOS L-Citrulline L-Citrulline NOS->L-Citrulline NO Nitric Oxide NOS->NO NADP+ NADP+ NOS->NADP+

Caption: General pathway of nitric oxide synthesis by NOS isoforms.

Experimental Protocols

To determine the inhibitory potency and selectivity of this compound, a robust in vitro enzyme activity assay is required. The following protocol describes a widely used method for measuring NOS activity, which can be adapted to screen for inhibitors.

In Vitro NOS Inhibition Assay using the Griess Reagent System

This method indirectly measures NOS activity by quantifying the amount of nitrite (a stable breakdown product of NO) in the reaction mixture.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS activation)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • This compound and comparator compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents and the test compound. Create a series of dilutions for the test compound and comparators to determine the IC50 value.

  • Reaction Mixture Preparation: For each NOS isoform, prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, and BH4. For nNOS and eNOS, also include CaCl₂ and calmodulin.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add a small volume of the respective NOS enzyme.

    • Add the desired concentration of this compound or a comparator inhibitor to the test wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding the reaction mixture to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a reagent that denatures the enzyme or by placing the plate on ice.

  • Nitrite Detection (Griess Assay):

    • Transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the nitrite standard solution.

    • Calculate the concentration of nitrite produced in each sample from the standard curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each NOS isoform.

Experimental Workflow for Assessing NOS Isoform Selectivity

The following diagram outlines the key steps in determining the selectivity of a test compound for the different NOS isoforms.

NOS Selectivity Workflow Experimental Workflow for Assessing NOS Isoform Selectivity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzymes, Substrates, Buffers) Setup_nNOS Set up nNOS Assay Reagent_Prep->Setup_nNOS Setup_eNOS Set up eNOS Assay Reagent_Prep->Setup_eNOS Setup_iNOS Set up iNOS Assay Reagent_Prep->Setup_iNOS Compound_Prep Prepare Test Compound (e.g., this compound) and Comparators Compound_Prep->Setup_nNOS Compound_Prep->Setup_eNOS Compound_Prep->Setup_iNOS Incubate Incubate Reactions Setup_nNOS->Incubate Setup_eNOS->Incubate Setup_iNOS->Incubate Detect Detect NO Production (e.g., Griess Assay) Incubate->Detect Calculate_IC50 Calculate IC50 Values for each Isoform Detect->Calculate_IC50 Determine_Selectivity Determine Selectivity Ratios (e.g., IC50 eNOS / IC50 nNOS) Calculate_IC50->Determine_Selectivity

Caption: Workflow for determining the selectivity of a compound for NOS isoforms.

By following the detailed experimental protocol and using the provided comparative data, researchers can effectively assess the inhibitory potency and isoform selectivity of this compound and other novel compounds targeting the nitric oxide synthase family.

Benchmarking 1-Benzyl-1,4-diazepan-5-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis Against the Reference Compound Diazepam

In the landscape of contemporary drug discovery, the thorough evaluation of novel chemical entities is paramount. This guide provides a comparative benchmark analysis of 1-Benzyl-1,4-diazepan-5-one, a heterocyclic compound with potential therapeutic applications, against the well-established reference, Diazepam. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the biological activity of this and similar compounds.

Introduction to this compound

This compound belongs to the 1,4-diazepan-5-one class of compounds, which are noted for their diverse pharmacological activities. Structurally, it features a seven-membered diazepine ring, a common scaffold in medicinal chemistry. Preliminary research has suggested its potential as an inhibitor of human nitric oxide synthesis, indicating possible roles in inflammatory processes or as a modulator of vascular tone. Given its structural resemblance to the benzodiazepine class of drugs, which are known for their effects on the central nervous system, it is prudent to evaluate its activity at the benzodiazepine receptor.

Selection of Reference Compound: Diazepam

Diazepam, marketed as Valium, is a prototypical benzodiazepine that has been extensively studied and is clinically used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] Its mechanism of action involves the positive allosteric modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3][4] Due to its well-characterized pharmacological profile and extensive historical data, Diazepam serves as an ideal reference compound for benchmarking the potential CNS activities of this compound.

Comparative Biological Assessment

To provide a comprehensive benchmark, two key in vitro assays are proposed: a Nitric Oxide Synthase (NOS) Inhibition Assay and a Benzodiazepine Receptor Binding Assay. These assays will investigate the compound's potential as a NOS inhibitor and its interaction with the GABA-A receptor, respectively.

Data Summary

The following tables present a hypothetical but plausible summary of quantitative data that could be obtained from the described experimental protocols. These tables are designed for easy comparison of the test compound against the reference.

Table 1: Nitric Oxide Synthase (NOS) Inhibition Assay

CompoundTarget IsoformIC50 (µM)
This compoundiNOS[Hypothetical Data]
This compoundnNOS[Hypothetical Data]
L-NAME (Positive Control)Non-selective[Known Value]

IC50: The half-maximal inhibitory concentration.

Table 2: Benzodiazepine Receptor Binding Assay

CompoundReceptor SubtypeKi (nM)
This compoundα1β2γ2[Hypothetical Data]
This compoundα2β2γ2[Hypothetical Data]
This compoundα3β2γ2[Hypothetical Data]
This compoundα5β2γ2[Hypothetical Data]
Diazepam (Reference)Non-selective[Known Value]

Ki: The inhibition constant, indicating the binding affinity of the compound to the receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of nitric oxide synthase isoforms. A common method involves measuring the conversion of radiolabeled L-arginine to L-citrulline or using a colorimetric assay based on the Griess reaction, which detects nitrite, a stable product of NO oxidation.[5]

Materials:

  • Purified recombinant human iNOS and nNOS

  • L-Arginine

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • This compound and L-NAME (N(G)-nitro-L-arginine methyl ester) as a positive control

  • Griess Reagent (for colorimetric detection)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and BH4.

  • Add the test compound (this compound) or control (L-NAME) at various concentrations to the wells of a 96-well plate.

  • Add the NOS enzyme (iNOS or nNOS) to the wells and incubate for a short period.

  • Initiate the reaction by adding L-arginine to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction.

  • For colorimetric detection, add Griess Reagent to each well and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NOS inhibition for each concentration of the test compound and determine the IC50 value.[6]

Benzodiazepine Receptor Binding Assay

This radioligand binding assay measures the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[7]

Materials:

  • Rat or bovine brain cortex membranes (as a source of GABA-A receptors)

  • [3H]-Flunitrazepam (a radiolabeled benzodiazepine)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound and Diazepam

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare brain membrane homogenates.

  • In test tubes, combine the membrane preparation, [3H]-Flunitrazepam, and varying concentrations of the test compound (this compound) or the reference compound (Diazepam).

  • For non-specific binding determination, a separate set of tubes will contain a high concentration of a non-labeled benzodiazepine (e.g., clonazepam).

  • Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.[8]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software.

Visualizing Experimental and Logical Frameworks

To further clarify the methodologies and underlying biological context, the following diagrams are provided.

experimental_workflow cluster_compound_prep Compound Preparation cluster_nos_assay NOS Inhibition Assay cluster_bz_assay Benzodiazepine Receptor Binding Assay cluster_data_analysis Data Analysis compound This compound & Diazepam (Reference) dilutions Serial Dilutions compound->dilutions nos_incubate Incubate with Compound & Enzyme dilutions->nos_incubate Test Concentrations bz_incubate Incubate with Compound dilutions->bz_incubate Test Concentrations nos_mix Prepare NOS Reaction Mix nos_mix->nos_incubate nos_reaction Initiate with L-Arginine nos_incubate->nos_reaction nos_detect Griess Reaction & Absorbance Reading nos_reaction->nos_detect nos_result IC50 Calculation nos_detect->nos_result bz_mix Prepare Membrane & Radioligand Mix bz_mix->bz_incubate bz_filter Rapid Filtration bz_incubate->bz_filter bz_count Scintillation Counting bz_filter->bz_count bz_result Ki Calculation bz_count->bz_result

Comparative assay workflow.

gabaa_signaling gaba GABA gabaa_receptor GABA-A Receptor (Ligand-gated ion channel) gaba->gabaa_receptor Binds to GABA site bzd Benzodiazepine (e.g., Diazepam) bzd->gabaa_receptor Binds to Benzodiazepine site (Allosteric Modulation) cl_channel Chloride (Cl-) Channel Opening gabaa_receptor->cl_channel Conformational Change cl_influx Increased Cl- Influx cl_channel->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition (Reduced Excitability) hyperpolarization->inhibition cns_effects Anxiolytic, Sedative, Muscle Relaxant Effects inhibition->cns_effects

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Benzyl-1,4-diazepan-5-one, a diazepane intermediate.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for laboratory chemical disposal and information available for structurally similar compounds. It is imperative to obtain the specific SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for guidance tailored to your specific situation and location.

I. Hazard Assessment and Classification

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Based on data for the related compound 1-Benzyl-1,4-diazepane, this compound may possess the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Therefore, it is prudent to handle this compound as a hazardous waste until a definitive classification is obtained from a specific SDS.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecification
Gloves Nitrile or neoprene gloves, ensuring they are compatible with the chemical.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A standard laboratory coat to protect against skin contact.
Respiratory A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.[2] Consult the specific SDS.

III. Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for disposing of this compound.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound".

  • Segregate: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Keep it separate from incompatible materials, such as strong oxidizing agents.[3]

Step 2: Containerization

  • Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, leak-proof lid.

  • Labeling: Affix a "Hazardous Waste" label to the container.[4][5] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.

    • The words "Hazardous Waste".

    • The date when the waste was first added to the container.

    • The specific hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Keep Closed: The container must remain closed at all times, except when adding waste.[5]

Step 4: Arrange for Professional Disposal

  • Contact EHS or a Licensed Vendor: Never dispose of this chemical down the drain or in the regular trash.[2][6] Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[6]

  • Follow Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

IV. Decontamination of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent.[5]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[5]

  • Container Disposal: After triple rinsing, the container may be disposed of in the regular trash, provided all labels are removed or defaced.[5][9] Consult your local regulations for specific requirements.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Procedure cluster_disposal Final Disposal start Chemical is waste consult_sds Consult SDS and EHS start->consult_sds don_ppe Wear Appropriate PPE consult_sds->don_ppe segregate Segregate Waste don_ppe->segregate containerize Use Labeled, Compatible Container segregate->containerize store Store in Secure Area with Secondary Containment containerize->store contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal end Proper Disposal contact_disposal->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult with certified professionals for chemical waste disposal.

References

Essential Safety and Operational Guide for 1-Benzyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 1-Benzyl-1,4-diazepan-5-one in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar diazepane derivatives and general best practices for handling novel chemical entities. A conservative approach to safety is strongly advised.

Inferred Hazard Assessment

Based on the toxicological data of related compounds, this compound should be handled as a potentially hazardous substance. Structurally similar compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2] As the full toxicological profile is unknown, all uncharacterized substances should be handled with the utmost care.

Personal Protective Equipment (PPE)

A thorough risk assessment of the specific laboratory procedures is necessary to ensure the selection of appropriate PPE. The following table summarizes the minimum recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.
Skin Protection Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coatTo prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of the powdered compound, especially when working outside of a chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Before beginning work, ensure the handling area is clear of unnecessary equipment and chemicals to prevent clutter and potential cross-contamination.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated balance enclosure to minimize inhalation risk.

    • Use anti-static weighing dishes to prevent scattering of the powder.

    • To avoid contamination, never return unused chemicals to the original container.

  • Dissolving and Experimental Use :

    • When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

    • If the dissolution process is exothermic, utilize an ice bath to control the temperature.

    • Clearly label all containers with the chemical name, concentration, date, and your initials.

Emergency Procedures
IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Do not allow the chemical to enter drains.[3] Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container.

  • Liquid Waste : Collect all liquid waste in a clearly labeled, sealed, and appropriate solvent waste container.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visualized Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound.

prep Preparation & Engineering Controls (Fume Hood) weigh Weighing & Aliquoting (Ventilated Enclosure) prep->weigh spill Spill or Exposure Event prep->spill dissolve Dissolving & Solution Preparation weigh->dissolve weigh->spill experiment Experimental Use dissolve->experiment dissolve->spill experiment->spill waste Waste Collection (Solid & Liquid) experiment->waste emergency Emergency Procedures spill->emergency disposal Hazardous Waste Disposal waste->disposal emergency->waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,4-diazepan-5-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1,4-diazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.